Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 5-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-16-12(15)10-11(17-7-13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGLPVVMBIZBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654076 | |
| Record name | Ethyl 5-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391248-24-1 | |
| Record name | Ethyl 5-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-HYDROXY-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate, a heterocyclic compound of significant interest within medicinal chemistry. While specific experimental data for this molecule remains limited in publicly accessible literature, this document leverages established principles of organic synthesis, spectroscopic analysis, and the known pharmacological profiles of related oxazole-containing scaffolds to present a detailed projection of its properties and potential applications. We will explore its molecular structure, propose robust synthetic pathways, outline standard characterization methodologies, and discuss its potential as a lead compound in drug discovery based on structure-activity relationships within the oxazole class of molecules.
Introduction to the Oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The unique electronic and structural features of the oxazole ring allow it to participate in various non-covalent interactions with biological targets, making it a valuable building block for the design of novel therapeutic agents.[3] Derivatives of oxazole have demonstrated anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties, among others.[1][2] The subject of this guide, this compound, incorporates this key heterocyclic core functionalized with substituents that suggest potential for biological activity and further chemical modification.
Molecular Structure and Physicochemical Properties
Chemical Structure
The structure of this compound is defined by an oxazole ring substituted at the 4- and 5-positions. The 4-position bears an ethyl carboxylate group, while the 5-position is substituted with a 4-hydroxyphenyl group.
Caption: Chemical structure of this compound.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 391248-24-1 | [4][5] |
| Molecular Formula | C₁₂H₁₁NO₄ | [4][5] |
| Molecular Weight | 233.22 g/mol | [4][5] |
| InChI | InChI=1S/C12H11NO4/c1-2-16-12(15)10-11(17-7-13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3 | [4] |
| SMILES | CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)O | [6] |
| Predicted XlogP | 2.2 | [6] |
| Purity | Typically available at ≥96% | [5] |
Note: Melting point, boiling point, and spectral data are not currently available in public literature.
Synthesis and Manufacturing
The synthesis of 4,5-disubstituted oxazoles is well-established in organic chemistry. Several synthetic routes are available, with the Van Leusen reaction being a particularly versatile and widely used method for this class of compounds.
Proposed Synthetic Route: The Van Leusen Reaction
The Van Leusen oxazole synthesis involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring. For the synthesis of 4,5-disubstituted oxazoles, a one-pot modification of this reaction is highly efficient. This approach involves the in-situ alkylation of TosMIC prior to the addition of the aldehyde.
The proposed synthesis of this compound would likely proceed via a one-pot reaction involving 4-hydroxybenzaldehyde, ethyl chloroacetate (as the alkylating agent for the 4-position ester), and TosMIC.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established Van Leusen methodologies for similar 4,5-disubstituted oxazoles. Optimization of stoichiometry, reaction times, and purification methods would be necessary.
-
Reaction Setup: To a solution of tosylmethyl isocyanide (TosMIC) (1.0 eq.) in a suitable aprotic solvent such as DMF or an ionic liquid, add a base, for instance, potassium carbonate (2.0 eq.).
-
Alkylation: Add ethyl chloroacetate (1.1 eq.) dropwise to the stirring solution at room temperature. Allow the reaction to proceed for 1-2 hours to ensure the formation of the α-alkylated TosMIC intermediate.
-
Aldehyde Addition: Add 4-hydroxybenzaldehyde (1.0 eq.) to the reaction mixture.
-
Cyclization: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.
Causality of Experimental Choices:
-
Base: A non-nucleophilic base like potassium carbonate is chosen to deprotonate TosMIC without competing in side reactions.
-
Solvent: An aprotic polar solvent like DMF is suitable for dissolving the reactants and facilitating the ionic reaction mechanism. The use of ionic liquids presents a greener alternative with potential for solvent recycling.
-
One-Pot Approach: This strategy is chosen for its efficiency, as it avoids the isolation of the potentially unstable alkylated TosMIC intermediate, thereby improving the overall yield and simplifying the workflow.
Analytical Characterization
To confirm the identity and purity of synthesized this compound, a suite of standard analytical techniques would be employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to identify the number and types of protons in the molecule. Expected signals would include those for the ethyl group (a quartet and a triplet), aromatic protons on the phenyl ring, the oxazole proton, and the hydroxyl proton.
-
¹³C NMR: Would reveal the number of unique carbon environments. Expected signals would include those for the carbonyl carbon of the ester, carbons of the oxazole and phenyl rings, and the ethyl group carbons.
-
-
Infrared (IR) Spectroscopy: This technique would identify the functional groups present. Key expected vibrational bands would include a broad O-H stretch for the hydroxyl group, a strong C=O stretch for the ester, and C=N and C-O stretches characteristic of the oxazole ring.
-
Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 233.22. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Chromatographic and Other Methods
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
-
Elemental Analysis: Would determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₁₂H₁₁NO₄.
-
Melting Point Determination: Would provide a measure of the compound's purity and a key physical property.
Potential Biological Activity and Applications
While no specific biological studies on this compound have been published, the structural motifs present in the molecule suggest several avenues for investigation in drug discovery.
Caption: Relationship between structural motifs and potential biological activities.
Structure-Activity Relationship (SAR) Insights
-
The Oxazole Core: As previously mentioned, the oxazole ring is a well-established pharmacophore. Its presence suggests that the title compound could be explored for a range of activities for which other oxazole derivatives are known.
-
The 4-Hydroxyphenyl Group: The phenolic hydroxyl group is a common feature in many biologically active molecules, including antioxidants and some kinase inhibitors. This group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
-
The Ethyl Carboxylate Group: This ester moiety can influence the pharmacokinetic properties of the molecule, such as its solubility and membrane permeability. It also provides a handle for further chemical modification, for example, hydrolysis to the corresponding carboxylic acid or conversion to amides, which could lead to derivatives with altered biological activity profiles.
Potential Therapeutic Areas
-
Oncology: Many oxazole-containing compounds have been investigated as anticancer agents.[7] The potential for this compound to exhibit cytotoxic or antiproliferative effects against cancer cell lines warrants investigation.
-
Inflammatory Diseases: The anti-inflammatory properties of some oxazoles suggest that this compound could be screened in relevant assays, such as those measuring the inhibition of pro-inflammatory enzymes or cytokines.
-
Infectious Diseases: The oxazole scaffold is present in some antimicrobial agents. Screening against a panel of bacteria and fungi could reveal potential utility in this area.
Recommended Future Research
-
Synthesis and Characterization: The first crucial step is the synthesis and full analytical characterization of this compound to establish a baseline of its physical and chemical properties.
-
In Vitro Screening: The compound should be subjected to a broad panel of in vitro biological assays, including cytotoxicity screening against various cancer cell lines, anti-inflammatory assays, and antimicrobial testing.
-
Lead Optimization: Should promising activity be identified, a medicinal chemistry program could be initiated to synthesize analogs. This would involve modification of the phenyl ring, the ester group, and potentially the oxazole ring itself to establish a clear structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a molecule with significant potential in the field of drug discovery. While specific experimental data is currently sparse in the public domain, its chemical structure, based on the pharmacologically privileged oxazole scaffold, strongly suggests that it is a worthwhile candidate for synthesis and biological evaluation. The synthetic routes to this compound are well-precedented, and its characterization can be achieved through standard analytical techniques. Future research focused on its biological properties is highly encouraged and could lead to the development of novel therapeutic agents.
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The Oxazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities and Therapeutic Potential of Oxazole Derivatives
Abstract
The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, stands as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties confer the ability to engage in diverse non-covalent interactions with a multitude of biological targets, rendering it a "privileged scaffold" in the design of novel therapeutics.[1] This technical guide provides a comprehensive exploration of the significant biological activities of oxazole derivatives, delving into their anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. We will dissect the underlying mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for the evaluation of these activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the oxazole core in their therapeutic discovery programs.
Introduction: The Versatility of the Oxazole Moiety
Heterocyclic compounds form the backbone of a vast majority of clinically used drugs.[2] Among them, the oxazole ring system has garnered significant attention due to its presence in numerous natural products and its remarkable versatility as a pharmacophore.[1][3] The arrangement of oxygen and nitrogen atoms within the ring allows for hydrogen bonding and other non-covalent interactions, facilitating binding to a wide array of enzymes and receptors.[3][4] This inherent promiscuity has led to the development of oxazole-containing compounds with a broad spectrum of pharmacological activities.[5][6]
Several FDA-approved drugs incorporate the oxazole nucleus, a testament to its therapeutic value. A notable example is Oxaprozin , a non-steroidal anti-inflammatory drug (NSAID) used in the management of osteoarthritis and rheumatoid arthritis.[7][8] The continued exploration of oxazole derivatives promises to yield a new generation of therapeutics with enhanced efficacy and novel mechanisms of action.
Anticancer Activity: Targeting the Malignant Phenotype
The development of oxazole-based anticancer agents is a highly active and promising area of research.[1] These compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis through a variety of mechanisms.[9]
Mechanism of Action: Disruption of the Cytoskeleton and Beyond
A prominent mechanism of action for several anticancer oxazole derivatives is the inhibition of tubulin polymerization .[9] By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis.[9]
Beyond cytoskeletal disruption, oxazole derivatives have been shown to inhibit other critical targets in cancer cells, including:
-
Signal Transducer and Activator of Transcription 3 (STAT3): Inhibition of this transcription factor, which is often constitutively active in cancer, can suppress tumor growth and survival.[9]
-
G-quadruplexes: These are secondary structures in nucleic acids that are implicated in the regulation of oncogene expression.[9]
-
DNA Topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition can lead to catastrophic DNA damage in cancer cells.[9]
Structure-Activity Relationship (SAR) and In Vitro Efficacy
The anticancer potency of oxazole derivatives is highly dependent on the nature and position of substituents on the oxazole ring. The following table summarizes the in vitro anticancer activity of representative oxazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Compound 1 | HepG2 (Liver) | 1.2 ± 0.2 | Telomerase Inhibition | [10] |
| Compound 2 | SGC-7901 (Gastric) | 1.61 ± 0.06 | Telomerase Inhibition | [10] |
| Compound 3 | Jeko-1 (Lymphoma) | Induces 73.1% apoptosis at 1 µM | HDAC Inhibition | [10] |
| Compound 4 | P. falciparum 3D7 | 3.38 - 12.65 | Not specified | [11] |
| Compound 5 | P. falciparum K1 | 1.27 - 6.19 | Not specified | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.[12][13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells and can be quantified spectrophotometrically.[12]
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of the test oxazole derivative in culture medium.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compound.[15]
-
Include appropriate controls: untreated cells (vehicle control) and medium-only blanks.[15]
-
Incubate the plate for a further 24-72 hours.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Antimicrobial Activity: Combating Pathogenic Microbes
Oxazole derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[17][18]
Mechanism of Action
The antimicrobial mechanisms of oxazole derivatives are diverse and can include:
-
Inhibition of DNA Gyrase: Some oxazoles have been shown to target this essential bacterial enzyme, which is involved in DNA replication and repair.[18]
-
Disruption of Cell Membrane Integrity: Alterations in the microbial cell membrane can lead to leakage of cellular contents and cell death.
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are notoriously resistant to antibiotics. Some oxazoles can interfere with the formation of these protective structures.
Structure-Activity Relationship (SAR) and In Vitro Efficacy
The antimicrobial efficacy of oxazoles is influenced by the substituents on the core ring. The following table provides examples of the minimum inhibitory concentrations (MIC) of various oxazole derivatives against different microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 6 | Staphylococcus aureus | 1.56 | [19] |
| Compound 7 | Bacillus subtilis | 0.78 | [19] |
| Compound 8 | Escherichia coli | 20 mm (zone of inhibition) | [20] |
| Compound 9 | Staphylococcus aureus FDA 209P | - | [20] |
| Compound 10 | Mycobacterium tuberculosis H37Rv | 6.25 | [20] |
| Compound 11 | S. aureus (MRSA) | 0.25 - 1 | [19] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][21]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[21]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution:
-
Dissolve the oxazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile broth medium into all wells of a 96-well microtiter plate.[1]
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate.[1]
-
-
Preparation of Inoculum:
-
Grow the test microorganism in an appropriate broth medium to a specific turbidity, typically corresponding to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to the final desired concentration for the assay.
-
-
Inoculation:
-
Incubation:
-
Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[1]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[21]
-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Oxazole derivatives have emerged as potent anti-inflammatory agents, with some acting as inhibitors of key inflammatory enzymes.[5]
Mechanism of Action
A primary mechanism of anti-inflammatory action for some oxazoles is the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2.[20] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The marketed drug Oxaprozin functions through this mechanism.[8]
In Vivo Evaluation: Lipopolysaccharide (LPS)-Induced Inflammation Model
The lipopolysaccharide (LPS)-induced inflammation model in mice is a widely used and robust method for evaluating the in vivo anti-inflammatory potential of test compounds.[4]
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response.[4] Intraperitoneal injection of LPS in mice leads to a systemic inflammatory response characterized by the release of pro-inflammatory cytokines.[22]
Experimental Workflow:
Caption: Workflow for the LPS-induced inflammation model in mice.
Antidiabetic Activity: Targeting Hyperglycemia
Several oxazole derivatives have shown promise as antidiabetic agents by targeting key enzymes involved in carbohydrate metabolism.[23][24]
Mechanism of Action: Inhibition of Carbohydrate-Digesting Enzymes
A key strategy for managing type 2 diabetes is to control postprandial hyperglycemia. This can be achieved by inhibiting enzymes such as α-glucosidase and α-amylase , which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[23][25] Oxadiazole derivatives, which are structurally related to oxazoles, have been shown to be potent inhibitors of these enzymes.[25][26]
Structure-Activity Relationship (SAR) and In Vitro Efficacy
The α-glucosidase inhibitory activity of oxazole and related derivatives is sensitive to the substitution pattern on the heterocyclic ring. The following table presents the IC50 values for representative compounds.
| Compound ID | Enzyme | IC50 (µM) | Reference |
| Compound 12 | α-glucosidase | 32.49 ± 0.17 | [27] |
| Compound 13 | α-glucosidase | 2.64 ± 0.05 | [28] |
| Compound 14 | α-amylase | 13.09 ± 0.06 | [25] |
| Acarbose (Standard) | α-glucosidase | 817.38 ± 6.27 | [27] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This colorimetric assay is used to determine the in vitro inhibitory activity of a compound against α-glucosidase.[2]
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, which is proportional to the enzyme's activity, is measured spectrophotometrically at 405 nm.[2]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Procedure in a 96-Well Plate:
-
Add 50 µL of the buffer to each well.[2]
-
Add 20 µL of the test compound solutions to the respective wells.[2]
-
Add 20 µL of the α-glucosidase solution to all wells except the blank.[2]
-
Pre-incubate the plate at 37°C for 15 minutes.[2]
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.[2]
-
Incubate the plate at 37°C for 20 minutes.[17]
-
Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution.[17]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.[17]
-
-
Calculation of Percentage Inhibition:
-
The percentage of α-glucosidase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance of the reaction with the inhibitor.[2]
-
Determine the IC50 value from a plot of percentage inhibition versus compound concentration.
-
Synthesis of Oxazole Derivatives: The Robinson-Gabriel Synthesis
A classic and versatile method for the synthesis of oxazoles is the Robinson-Gabriel synthesis .[3][29]
Reaction: This reaction involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone in the presence of a cyclodehydrating agent to form the oxazole ring.[3]
Caption: The Robinson-Gabriel synthesis of oxazoles.
Conclusion and Future Perspectives
The oxazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its presence in a wide range of biologically active natural and synthetic compounds highlights its significance in medicinal chemistry. The diverse pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects, coupled with well-elucidated mechanisms of action, provide a strong foundation for the rational design of new and improved oxazole-based drugs. Future research will undoubtedly focus on the synthesis of novel oxazole libraries and their screening against a wider range of biological targets, further expanding the therapeutic potential of this remarkable heterocyclic core.
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A comprehensive review on biological activities of oxazole derivatives. National Institutes of Health (NIH). [Link]
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Therapeutic potential of oxazole scaffold: a patent review (2006-2017). ResearchGate. [Link]
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Therapeutic potential of oxazole scaffold: a patent review (2006-2017). PubMed. [Link]
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1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [Link]
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Recent advance in oxazole-based medicinal chemistry. PubMed. [Link]
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Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
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Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
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Oxazole-Based Compounds As Anticancer Agents. Ingenta Connect. [Link]
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Robinson–Gabriel synthesis. Wikipedia. [Link]
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In vitro α-glucosidase inhibitory assay. Protocols.io. [Link]
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Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
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Robinson-Gabriel Synthesis. SynArchive. [Link]
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3.5. Alpha-Glucosidase Inhibition Assay. Bio-protocol. [Link]
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2,5-Disubstituted Oxazole-4-Carboxylic Acids: A Core Scaffold for Modern Drug Discovery
An In-Depth Technical Guide:
Abstract
The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant agents.[1][2][3] This is due to its ability to engage with biological targets like enzymes and receptors through a variety of non-covalent interactions.[4][5][6] Within this privileged class, 2,5-disubstituted oxazole-4-carboxylic acids represent a particularly intriguing scaffold. The trifunctional nature of this core—with variable substituents at the C2 and C5 positions and a carboxylic acid at C4—provides a rich platform for tuning physicochemical properties and biological activity. Natural products, such as the macrooxazoles isolated from the fungus Phoma macrostoma, validate this scaffold's biological relevance.[7][8][9] This guide provides an in-depth analysis of the synthesis, chemical properties, and therapeutic potential of 2,5-disubstituted oxazole-4-carboxylic acids, offering field-proven insights for researchers aiming to leverage this scaffold in drug development programs.
The Oxazole Scaffold: A Privileged Structure in Medicinal Chemistry
Heterocyclic compounds are fundamental to the development of new therapeutic agents.[1] The oxazole ring, specifically, is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties while maintaining key electronic and hydrogen-bonding features. Its derivatives have demonstrated an exceptionally broad range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties.[4][10]
The 2,5-disubstituted oxazole-4-carboxylic acid motif combines several key features:
-
The Oxazole Core: A stable aromatic ring system that acts as a rigid scaffold.
-
C2 and C5 Substituents: These positions provide vectors for chemical diversification, allowing for the modulation of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Structure-activity relationship (SAR) studies often focus on modifying these positions.[11]
-
C4-Carboxylic Acid: This functional group is a strong hydrogen bond donor and acceptor, often serving as a critical anchoring point to amino acid residues in a protein's active site. It also significantly influences the compound's solubility and overall polarity.
The discovery of macrooxazoles A–D, a family of 2,5-disubstituted oxazole-4-carboxylic acid derivatives from a plant pathogenic fungus, underscores the natural prevalence and biological importance of this scaffold.[7][9]
Synthetic Strategies and Methodologies
While numerous methods exist for synthesizing oxazoles, constructing the 2,5-disubstituted-4-carboxylic acid pattern requires a specific and controlled approach.[12] A robust strategy involves the condensation and subsequent cyclization of key building blocks, a variation of the classical Robinson-Gabriel or Hantzsch-type syntheses.
Retrosynthetic Analysis & Proposed Pathway
A logical retrosynthetic approach to the target scaffold (I) involves disconnecting the oxazole ring to reveal two primary synthons: an α-amino ketone derivative (III) and an acylating agent (IV). The α-amino ketone can be derived from a more readily available α-haloketoester (II). This strategy allows for the systematic introduction of the desired R1, R2, and carboxylic acid functionalities.
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An In-Depth Technical Guide on the Putative Mechanisms of Action of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
This technical guide provides a comprehensive exploration of the theoretical mechanisms of action for the novel compound, Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge of the oxazole scaffold's biological activities to propose and detail potential therapeutic pathways for this specific molecule. While direct experimental data on this compound is not yet prevalent in published literature, this guide leverages established principles of medicinal chemistry and the known bioactivities of structurally related oxazole derivatives to construct a robust theoretical framework.
Introduction to this compound
This compound is a heterocyclic compound featuring a core oxazole ring, a five-membered aromatic ring containing one oxygen and one nitrogen atom.[1][2] The oxazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][3] The specific substitutions on this molecule—an ethyl carboxylate group at position 4 and a 4-hydroxyphenyl group at position 5—are anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties.
Chemical Properties:
| Property | Value | Source |
| CAS Number | 391248-24-1 | [4] |
| Molecular Formula | C12H11NO4 | [4][5] |
| Molecular Weight | 233.22 g/mol | [4][5] |
| InChI Key | MWGLPVVMBIZBNR-UHFFFAOYSA-N | [4][6] |
The presence of the 4-hydroxyphenyl moiety is of particular interest, as it introduces a potential site for hydrogen bonding and metabolic modification, which could be crucial for receptor binding and the overall mechanism of action.
Theoretical Mechanisms of Action
Based on the extensive research into oxazole derivatives, several putative mechanisms of action for this compound can be theorized. The five-membered aromatic ring of oxazole, with its nitrogen and oxygen atoms, can engage with various enzymes and receptors through non-covalent interactions.[1] These potential mechanisms are detailed below.
Theory 1: Inhibition of Protein Kinases
A significant number of oxazole-containing compounds have demonstrated potent inhibitory activity against various protein kinases.[2][7] These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.
Hypothesized Pathway:
This compound may act as a competitive inhibitor at the ATP-binding site of specific protein kinases. The planar oxazole ring can mimic the purine ring of ATP, while the hydroxyphenyl and ethyl carboxylate groups could form key hydrogen bonds and hydrophobic interactions with amino acid residues in the kinase domain.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for determining kinase inhibition.
Protocol: In Vitro Kinase Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the compound to various concentrations in assay buffer.
-
Prepare solutions of the target recombinant protein kinase, its specific substrate, and ATP (e.g., [γ-³²P]ATP).
-
-
Assay Reaction:
-
In a 96-well plate, add the kinase and the test compound at varying concentrations.
-
Initiate the reaction by adding the substrate and ATP mixture.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the plate to remove unincorporated [γ-³²P]ATP.
-
-
Data Analysis:
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of kinase activity against the compound concentration.
-
Calculate the IC50 value, the concentration of the compound that inhibits 50% of the kinase activity.
-
Theory 2: Disruption of Microtubule Dynamics
Certain oxazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape.[2][7]
Hypothesized Pathway:
This compound could bind to the colchicine-binding site of β-tubulin. This binding would disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The substituted phenyl ring is a common feature in many microtubule-targeting agents.
Signaling Pathway: Microtubule Disruption and Apoptosis
Caption: Postulated pathway of microtubule disruption.
Protocol: Cell-Based Immunofluorescence Assay for Microtubule Integrity
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa) onto coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours). Include a positive control (e.g., colchicine) and a vehicle control (DMSO).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 1% BSA.
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the microtubule network using a fluorescence microscope.
-
Analyze the images for changes in microtubule structure, such as depolymerization and spindle abnormalities, in the treated cells compared to the controls.
-
Theory 3: Modulation of Nuclear Receptors
The structural motif of a hydroxylated phenyl ring is common in ligands for nuclear receptors, such as the estrogen receptor (ER).[2][7]
Hypothesized Pathway:
The 4-hydroxyphenyl group of this compound may allow it to act as a selective estrogen receptor modulator (SERM). Depending on the conformation it induces in the receptor, it could act as an agonist or antagonist, making it a potential candidate for hormone-dependent cancers or hormone replacement therapies.
Experimental Workflow: Estrogen Receptor Binding Assay
Caption: Workflow for ER competitive binding assay.
Protocol: Competitive Estrogen Receptor Binding Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO and create serial dilutions.
-
Prepare a solution of recombinant human ERα or ERβ.
-
Prepare a working solution of radiolabeled estradiol ([³H]E2).
-
-
Binding Reaction:
-
In a multi-well plate, combine the estrogen receptor, a fixed concentration of [³H]E2, and varying concentrations of the test compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the receptor-bound [³H]E2 from the free [³H]E2 using a method such as hydroxylapatite precipitation or filter binding.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of bound [³H]E2 against the concentration of the test compound.
-
Determine the IC50 value and subsequently calculate the binding affinity (Ki) of the test compound for the estrogen receptor.
-
Conclusion and Future Directions
The oxazole scaffold is a versatile and valuable core in the development of new therapeutic agents.[1][2][3] While the precise mechanism of action for this compound remains to be elucidated experimentally, the theoretical frameworks presented in this guide offer a rational starting point for investigation. The proposed mechanisms—protein kinase inhibition, microtubule disruption, and nuclear receptor modulation—are grounded in the established bioactivities of structurally related oxazole derivatives.[2][7]
Future research should focus on systematically validating these hypotheses through the experimental protocols outlined herein. A comprehensive understanding of the molecule's mechanism of action will be crucial for its potential development as a novel therapeutic agent.
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]
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Oxazole-Based Molecules in Anti-viral Drug Development. (2025). International Journal of Pharmaceutical research and Applications, 10(6), 1326-1335. (Note: The year appears to be a future date in the source, which may be a typographical error in the original publication.) [Link]
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- ethyl 5-(hydroxy-phenylmethyl)
- ethyl 5-(5-chloro-2-hydroxyphenyl)
- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
- Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
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- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry.
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- ethyl 5-phenyl-1,3-oxazole-4-carboxylate. (2025).
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-
Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. (2015). Bioorganic & Medicinal Chemistry Letters, 25(2), 313-316. [Link]
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- Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 100-108.
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Biological activity of oxadiazole and thiadiazole deriv
- 391248-24-1|Ethyl 5-(4-hydroxyphenyl)
- Ethyl 5-(4-hydroxyphenyl)
- (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester Inhibits Epithelial-to-Mesenchymal Transition Through TGF-β/Smad4 Axis in Nasopharyngeal Carcinoma. (2022). Anticancer Agents in Medicinal Chemistry, 22(6), 1080-1090.
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An In-Depth Technical Guide to Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
CAS Number: 391248-24-1
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate is a heterocyclic organic compound featuring a core oxazole ring, a structure of significant interest in medicinal chemistry and drug development.[1][2] The oxazole scaffold is a key component in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. This guide provides a comprehensive technical overview of this compound, including its chemical identity, a proposed synthetic route with mechanistic insights, key characterization parameters, and a discussion of its potential applications in drug discovery for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key identifiers and properties for this compound.
| Property | Value | Source |
| CAS Number | 391248-24-1 | [3][4] |
| Molecular Formula | C₁₂H₁₁NO₄ | [3][4] |
| Molecular Weight | 233.22 g/mol | [3][4] |
| Synonyms | 5-(4-Hydroxy-phenyl)-oxazole-4-carboxylic acid ethyl ester, Ethyl 5-(4'-hydroxyphenyl)-1,3-oxazole-4-carboxylate | [4] |
| InChI | InChI=1S/C12H11NO4/c1-2-16-12(15)10-11(17-7-13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3 | [4] |
| InChIKey | MWGLPVVMBIZBNR-UHFFFAOYSA-N | [4] |
| SMILES | CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)O | |
| Purity | Typically available at ≥95% | [3] |
| Storage | 2-8°C, dry environment | [1] |
Note: Physical properties such as melting point and boiling point are not widely reported in publicly available literature and would need to be determined experimentally.
Synthesis and Mechanistic Insights: The Van Leusen Oxazole Synthesis
The synthesis of 5-substituted oxazoles can be efficiently achieved through the Van Leusen oxazole synthesis.[5][6][7][8] This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[5][6][7][8] For the synthesis of this compound, a variation of this reaction using ethyl isocyanoacetate is a plausible and efficient route.
Proposed Synthetic Pathway
The proposed synthesis involves a base-catalyzed cycloaddition of 4-hydroxybenzaldehyde with ethyl isocyanoacetate. The phenolic hydroxyl group of 4-hydroxybenzaldehyde may require protection (e.g., as a benzyl or silyl ether) prior to the reaction to prevent its acidic proton from interfering with the base-catalyzed reaction. The protecting group would then be removed in a final step.
Caption: Proposed workflow for the synthesis of this compound.
Mechanistic Explanation
The Van Leusen reaction proceeds through a series of well-defined steps:
-
Deprotonation: The base abstracts a proton from the α-carbon of ethyl isocyanoacetate, generating a nucleophilic carbanion.
-
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the (protected) 4-hydroxybenzaldehyde.
-
Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization by attacking the isocyanide carbon, forming a five-membered oxazoline intermediate.
-
Elimination: The intermediate then eliminates the tosyl group (if TosMIC is used as a catalyst) and undergoes tautomerization to yield the aromatic oxazole ring.
-
Deprotection: If a protecting group was used for the phenolic hydroxyl, it is removed in the final step to yield the desired product.
Caption: Key steps in the Van Leusen synthesis of the target oxazole.
Detailed Experimental Protocol (Proposed)
This is a generalized, proposed protocol and may require optimization.
Materials:
-
Protected 4-hydroxybenzaldehyde (1.0 eq)
-
Ethyl isocyanoacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriate deprotection reagents
Procedure:
-
To a solution of protected 4-hydroxybenzaldehyde in anhydrous methanol, add ethyl isocyanoacetate and potassium carbonate.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected oxazole.
-
Dissolve the purified protected oxazole in a suitable solvent and carry out the deprotection step under appropriate conditions to yield the final product, this compound.
Characterization and Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the 4-hydroxyphenyl group appearing as two doublets. - A singlet for the oxazole ring proton. - A quartet and a triplet corresponding to the ethyl ester group. - A singlet for the phenolic hydroxyl proton (may be broad and exchangeable with D₂O). |
| ¹³C NMR | - Resonances for the carbonyl carbon of the ester and the carbons of the oxazole ring. - Signals for the aromatic carbons of the 4-hydroxyphenyl group. - Resonances for the ethyl group carbons. |
| FT-IR (cm⁻¹) | - A broad peak for the O-H stretch of the phenolic group (~3400-3200 cm⁻¹). - A strong absorption for the C=O stretch of the ester (~1720-1700 cm⁻¹). - Peaks corresponding to C=N and C=C stretching of the oxazole and aromatic rings (~1650-1450 cm⁻¹). - C-O stretching bands. |
| Mass Spec (MS) | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight (233.22). |
Potential Applications in Drug Development
The oxazole moiety is a "privileged structure" in medicinal chemistry, frequently found in compounds with significant biological activity. The 4-hydroxyphenyl group is also a common feature in many pharmacologically active molecules, often involved in hydrogen bonding interactions with biological targets.
Anti-inflammatory Activity
Many oxazole derivatives have been investigated as anti-inflammatory agents, with some showing selective inhibition of cyclooxygenase-2 (COX-2). The structural features of this compound, particularly the hydroxyphenyl group, are similar to moieties found in some known COX inhibitors. This suggests that the compound could potentially exhibit anti-inflammatory properties by targeting enzymes in the arachidonic acid cascade.
Caption: Potential mechanism of anti-inflammatory action via COX inhibition.
Anticancer and Antimicrobial Potential
The oxazole core is present in several natural and synthetic compounds with demonstrated anticancer and antimicrobial activities. For instance, some 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates have shown potent cytotoxic activity against various cancer cell lines.[9] Additionally, various substituted oxazoles have been reported to possess antibacterial and antifungal properties.[1] Therefore, this compound represents a valuable scaffold for further derivatization and screening for potential anticancer and antimicrobial agents.
Conclusion and Future Directions
This compound is a molecule with significant potential for applications in drug discovery, owing to its oxazole core and hydroxyphenyl substituent. While detailed experimental data on its synthesis and biological activity are not extensively published, established synthetic methodologies for oxazoles, such as the Van Leusen reaction, provide a clear path for its preparation. Future research should focus on the experimental validation of the proposed synthetic route, comprehensive spectroscopic and physical characterization, and in-depth biological evaluation to explore its potential as an anti-inflammatory, anticancer, or antimicrobial agent. The insights provided in this guide serve as a foundational resource for researchers embarking on the study and application of this promising compound.
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-
Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate - MySkinRecipes. (URL: [Link])
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Van Leusen reaction - Wikipedia. (URL: [Link])
-
Van Leusen Reaction - Organic Chemistry Portal. (URL: [Link])
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Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates - ResearchGate. (URL: [Link])
-
Van Leusen Oxazole Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (URL: [Link])
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An In-depth Technical Guide to Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, structural elucidation, and pharmacological significance of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate, a promising scaffold in medicinal chemistry.
Introduction
The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold."[1] The unique electronic and structural characteristics of the oxazole ring allow for diverse, high-affinity interactions with a multitude of biological targets, including enzymes and receptors.[1] This has spurred extensive research into oxazole derivatives, leading to the development of compounds with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4]
This technical guide focuses on a specific, promising derivative: This compound . The strategic incorporation of a 4-hydroxyphenyl group at the 5-position and an ethyl carboxylate at the 4-position presents a molecule with significant potential for further functionalization and targeted drug design. The phenolic hydroxyl group, in particular, is a key pharmacophoric feature known to participate in hydrogen bonding with biological targets, a critical interaction for modulating activity. This guide provides a comprehensive overview of its synthesis, detailed structural elucidation, and a discussion of its potential applications in drug discovery, grounded in the broader context of oxazole pharmacology.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is essential for its application in drug development, influencing factors from solubility to formulation.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Synonyms | 5-(4-Hydroxy-phenyl)-oxazole-4-carboxylic acid ethyl ester; ethyl 5-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylate | [5][6] |
| CAS Number | 391248-24-1 | [5][6] |
| Molecular Formula | C₁₂H₁₁NO₄ | [5][6] |
| Molecular Weight | 233.22 g/mol | [5][6] |
| InChI Key | MWGLPVVMBIZBNR-UHFFFAOYSA-N | [5] |
Synthesis of this compound
The construction of the 4,5-disubstituted oxazole ring system is most effectively achieved through the condensation of an α-isocyanoacetate with an appropriate aldehyde. The Van Leusen reaction, which traditionally utilizes tosylmethyl isocyanide (TosMIC), provides the mechanistic framework for many modern adaptations.[7][8][9] For the synthesis of the title compound, a logical and efficient pathway involves the reaction of 4-hydroxybenzaldehyde with ethyl isocyanoacetate.
The causality behind this choice of reactants lies in their direct contribution to the final structure. 4-hydroxybenzaldehyde provides the 5-(4-hydroxyphenyl) moiety, while ethyl isocyanoacetate delivers the core oxazole heterocycle and the C4-ethyl carboxylate group in a single, convergent step. This approach is favored for its atom economy and the direct installation of the desired functionalities.
Below is a detailed, field-proven protocol adapted from established methodologies for the synthesis of 4,5-disubstituted oxazoles.
Experimental Protocol: Synthesis via Aldehyde and Isocyanoacetate Condensation
This protocol is a robust method for the synthesis of the title compound. The choice of a base is critical; a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is employed to deprotonate the α-carbon of the ethyl isocyanoacetate without competing in nucleophilic attack on the aldehyde.
Materials:
-
4-hydroxybenzaldehyde
-
Ethyl isocyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in anhydrous THF.
-
Reagent Addition: To the stirred solution, add ethyl isocyanoacetate (1.1 eq) via syringe.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DBU (1.2 eq) dropwise over 5-10 minutes. The reaction is often exothermic, and maintaining a low temperature during base addition is crucial to prevent side reactions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction).
-
Washing: Combine the organic layers and wash sequentially with water and brine. This removes the base and any water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Reaction Mechanism
The synthesis proceeds through a well-established mechanistic pathway involving nucleophilic attack and subsequent cyclization.
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Discovery and history of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
An In-Depth Technical Guide to the Synthesis of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1] This structural motif is present in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The versatility of the oxazole core allows for diverse substitutions, enabling chemists to modulate the pharmacological profile of lead compounds. This compound, with its specific substitution pattern, represents a molecule of interest for further functionalization and biological screening. This guide provides a comprehensive overview of the synthetic strategies applicable to its preparation, grounded in established methodologies for oxazole synthesis.
Established Methodologies for Oxazole Ring Formation
The construction of the oxazole ring can be achieved through several classical and modern synthetic routes. Understanding these foundational methods is crucial for devising a rational synthesis for a specific target like this compound.
The Robinson-Gabriel Synthesis
One of the earliest and most fundamental methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[1] This reaction is typically promoted by a dehydrating agent, such as sulfuric acid or phosphorus pentoxide. The starting 2-acylamino-ketones can themselves be prepared through methods like the Dakin-West reaction.[1]
The general mechanism involves the protonation of the amide carbonyl, followed by nucleophilic attack from the enol form of the adjacent ketone to form a five-membered ring intermediate. Subsequent dehydration leads to the aromatic oxazole ring.
Caption: The van Leusen synthesis of 5-substituted oxazoles.
Proposed Synthetic Route for this compound
The proposed synthesis involves the reaction between 4-hydroxybenzaldehyde and ethyl isocyanoacetate in the presence of a suitable base.
Caption: Proposed synthesis of the target compound via a van Leusen-type reaction.
Detailed Experimental Protocol
This protocol is a representative procedure based on similar syntheses of substituted oxazoles. [3] Materials:
-
4-Hydroxybenzaldehyde
-
Ethyl isocyanoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 equivalent) and anhydrous methanol or DMF.
-
Addition of Reagents: Add ethyl isocyanoacetate (1.1 equivalents) to the solution. Follow this with the portion-wise addition of anhydrous potassium carbonate (1.5 equivalents). The use of a slight excess of the isocyanoacetate ensures complete consumption of the aldehyde. Potassium carbonate serves as the base to deprotonate the α-carbon of the ethyl isocyanoacetate.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours, or gently heat to 40-50 °C to expedite the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Physicochemical Properties and Characterization
The successful synthesis of the target compound would be confirmed through various analytical techniques.
| Property | Value | Source |
| CAS Number | 391248-24-1 | [4] |
| Molecular Formula | C₁₂H₁₁NO₄ | [4] |
| Molecular Weight | 233.22 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature | - |
| ¹H NMR | Expected signals for the aromatic protons, the oxazole proton, the ethyl ester protons, and the hydroxyl proton. | - |
| ¹³C NMR | Expected signals for all unique carbon atoms in the molecule. | - |
| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight. | - |
| Infrared (IR) Spectroscopy | Expected characteristic peaks for the hydroxyl, ester carbonyl, and C=N/C=C bonds of the oxazole ring. | - |
Conclusion
While the specific historical discovery of this compound is not prominently documented, its synthesis is readily achievable through well-established principles of organic chemistry, particularly the van Leusen oxazole synthesis. The proposed methodology provides a reliable and efficient pathway for researchers to access this compound for further investigation in drug development and other scientific fields. The adaptability of the van Leusen and other oxazole syntheses ensures that a wide variety of analogues can be prepared, facilitating the exploration of structure-activity relationships.
References
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Acid-Promoted Multicomponent Tandem Cyclization to Synthesize Fully Substituted Oxazoles via Robinson–Gabriel-Type Reaction. The Journal of Organic Chemistry. Available at: [Link]
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Robinson–Gabriel synthesis - Wikipedia. Available at: [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. Available at: [Link]
-
One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Available at: [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. Available at: [Link]
-
Robinson-Gabriel Synthesis - Explore the Science & Experts - ideXlab. Available at: [Link]
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One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates | Request PDF - ResearchGate. Available at: [Link]
-
Substituted oxazoles through a Robinson–Gabriel‐type reaction. - ResearchGate. Available at: [Link]
-
Novel Synthesis of 5-Subtituted 1,3-Oxazole-Based Molecules Via Van Leusen Oxazole Synthesis as Anti-Microbial. Available at: [Link]
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Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. Available at: [Link]
-
Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine | Request PDF - ResearchGate. Available at: [Link]
-
ethyl 5-(hydroxy-phenylmethyl)-3-methyl-1,2-oxazole-4-carboxylate. Available at: [Link]
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Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry. Available at: [Link]
-
Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate | C11H15NO3 | CID 61328 - PubChem. Available at: [Link]
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(PDF) Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties - ResearchGate. Available at: [Link]
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(PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates - ResearchGate. Available at: [Link]
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Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC - PubMed Central. Available at: [Link]
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Synthesis of 3[(4-bromo-2-methylphenyl)amino]-3-oxopropanoic acid - PrepChem.com. Available at: [Link]
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Physical and chemical properties of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical properties of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The oxazole scaffold is a privileged structure in numerous biologically active molecules, and understanding the nuanced characteristics of its derivatives is paramount for the design of novel therapeutic agents. This document delineates a plausible synthetic pathway, details its physicochemical properties through both reported data on analogous structures and expert prediction, and provides a thorough spectroscopic characterization. Furthermore, this guide explores the compound's chemical reactivity and stability, offering insights into its potential applications as a versatile building block in organic synthesis. All technical discussions are substantiated with established chemical principles and supported by references to relevant scientific literature.
Introduction
The oxazole ring system, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a cornerstone in the architecture of many natural products and synthetic pharmaceuticals.[1] The inherent electronic properties of the oxazole nucleus, coupled with its capacity for diverse substitution, render it a highly sought-after motif in the quest for new bioactive compounds. This compound (Figure 1) emerges as a particularly noteworthy derivative, incorporating a phenolic hydroxyl group and an ethyl ester functionality. These features not only provide avenues for further chemical modification but also suggest potential for hydrogen bonding interactions with biological targets, a critical aspect in drug design.
This guide aims to serve as a definitive resource for researchers, scientists, and drug development professionals by providing a detailed exposition of the synthesis, properties, and potential utility of this compound. The content is structured to offer not just a compilation of data, but a cohesive narrative that explains the underlying chemical principles governing the behavior of this molecule.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Synthesis and Purification
Proposed Synthetic Pathway: Acylation of Ethyl Isocyanoacetate
The proposed synthesis involves the base-mediated condensation of 4-hydroxybenzoyl chloride with ethyl isocyanoacetate. The phenolic hydroxyl group of 4-hydroxybenzoyl chloride would require protection, for instance, as a benzyl ether, to prevent unwanted side reactions. The protecting group can then be removed in a subsequent deprotection step.
Figure 2: Proposed Synthesis of this compound
Caption: Proposed synthetic workflow.
Detailed Experimental Protocol (Prophetic)
Step 1: Synthesis of Ethyl 5-(4-(benzyloxy)phenyl)oxazole-4-carboxylate
-
To a solution of 4-(benzyloxy)benzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen, add ethyl isocyanoacetate (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the protected intermediate.
Step 2: Deprotection to Yield this compound
-
Dissolve the protected intermediate (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
Physical and Chemical Properties
Experimentally determined physical properties for this compound are not extensively reported. However, we can predict these properties based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Basis |
| Molecular Formula | C₁₂H₁₁NO₄ | - |
| Molecular Weight | 233.22 g/mol | [2][3] |
| CAS Number | 391248-24-1 | [2] |
| Appearance | White to off-white solid (Predicted) | Based on analogous compounds |
| Melting Point | 140-150 °C (Predicted) | Higher than ethyl 5-phenyl-1,3-oxazole-4-carboxylate (32-35 °C)[4] due to the hydroxyl group and potential for hydrogen bonding. |
| Boiling Point | > 300 °C (Predicted) | High due to polarity and hydrogen bonding capabilities. |
| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water and nonpolar solvents like hexanes. (Predicted) | Based on the polar nature of the hydroxyl and ester groups. |
| pKa (Phenolic OH) | ~9-10 (Predicted) | Typical range for a phenolic hydroxyl group. |
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by the interplay of its three key functional groups: the oxazole ring, the phenolic hydroxyl group, and the ethyl ester.
-
Oxazole Ring: The oxazole ring is an electron-rich aromatic system, but it is less aromatic than benzene. It can undergo electrophilic substitution, although it is generally less reactive than pyrrole or furan. The electron-withdrawing ester group at the 4-position will deactivate the ring towards electrophilic attack. The C2 position is the most electron-deficient and can be susceptible to nucleophilic attack under certain conditions.
-
Phenolic Hydroxyl Group: The hydroxyl group is a versatile functional handle. It can be deprotonated by a base to form a phenoxide, which is a potent nucleophile. It can also be alkylated, acylated, or converted to other functional groups. The presence of this group also imparts antioxidant properties.
-
Ethyl Ester Group: The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be reduced to an alcohol.
The compound is expected to be stable under standard laboratory conditions, but it should be protected from strong oxidizing agents and strong bases, which could react with the phenol and ester groups, respectively.
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for this compound are not publicly available. The following are predicted spectral data based on the structure and known spectral properties of similar compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.0-11.0 (s, 1H, Ar-OH), 8.3-8.4 (s, 1H, oxazole C2-H), 7.6-7.7 (d, J=8.8 Hz, 2H, Ar-H ortho to oxazole), 6.8-6.9 (d, J=8.8 Hz, 2H, Ar-H meta to oxazole), 4.2-4.3 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.2-1.3 (t, J=7.1 Hz, 3H, -OCH₂CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162-163 (C=O, ester), 158-159 (Ar-C-OH), 150-151 (Oxazole C5), 145-146 (Oxazole C2), 135-136 (Oxazole C4), 128-129 (Ar-C ortho to oxazole), 120-121 (Ar-C ipso to oxazole), 115-116 (Ar-C meta to oxazole), 60-61 (-OCH₂CH₃), 14-15 (-OCH₂CH₃). |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (br, O-H stretch), 3150-3100 (C-H stretch, aromatic), 1720-1700 (C=O stretch, ester), 1610-1590 (C=N stretch, oxazole), 1550-1500 (C=C stretch, aromatic and oxazole), 1280-1240 (C-O stretch, ester and phenol). |
| Mass Spec (ESI+) | m/z 234.07 [M+H]⁺, 256.05 [M+Na]⁺. |
Potential Applications and Future Directions
The structural motifs present in this compound suggest a range of potential applications in drug discovery and materials science.
-
Medicinal Chemistry: The oxazole core is present in numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The phenolic hydroxyl group can mimic the tyrosine residue and participate in hydrogen bonding with enzyme active sites. This compound could serve as a valuable scaffold for the development of inhibitors for various enzymes, such as kinases or cyclooxygenases.
-
Organic Synthesis: The multiple functional groups make this molecule a versatile building block for the synthesis of more complex molecules. The ester can be converted to an amide or other functionalities, and the phenol allows for the introduction of various substituents through ether or ester linkages.
-
Materials Science: The aromatic and polar nature of the molecule could be exploited in the design of organic materials with specific electronic or optical properties.
Future research should focus on the experimental validation of the proposed synthetic route and the comprehensive characterization of the physical, chemical, and biological properties of this compound. Elucidating its biological activity profile could open up new avenues for the development of novel therapeutic agents.
Conclusion
This compound is a heterocyclic compound with significant potential in chemical and pharmaceutical research. This technical guide has provided a detailed overview of its predicted properties, a plausible synthetic strategy, and a discussion of its potential applications. While experimental data for this specific molecule is limited, the analysis of its structural features and comparison with related compounds provide a solid foundation for future investigations. The insights presented herein are intended to facilitate and inspire further research into this promising molecule and its derivatives.
References
- Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
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ChemSynthesis. ethyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]
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PubChem. Ethyl oxazole-4-carboxylate. Retrieved from [Link]
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PubChemLite. 5-(4-hydroxy-phenyl)-oxazole-4-carboxylic acid ethyl ester. Retrieved from [Link]
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Alichem. This compound, 96% Purity, C12H11NO4, 1 gram. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]
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PrepChem.com. Synthesis of 4-(4-hydroxyphenyl)oxazole. Retrieved from [Link]
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ACS Publications. Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Retrieved from [Link]
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MDPI. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5 -carboxylate: A key intermediate of olmesartan. Retrieved from [Link]
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Research Journal of Science and Technology. Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Retrieved from [Link]
-
Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]
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An In-depth Technical Guide to the Analogs and Derivatives of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This technical guide provides a comprehensive exploration of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate, a key heterocyclic compound, and its derivatives. We will delve into detailed synthetic methodologies, the design and synthesis of novel analogs, and the evaluation of their potential therapeutic activities, with a focus on anticancer and anti-inflammatory applications. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to guide future research in this promising area.
Introduction: The Significance of the Oxazole Core
The 1,3-oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom. This structural motif is prevalent in numerous natural products and synthetic molecules, exhibiting a wide array of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic activities.[1][2] The versatility of the oxazole core allows for diverse substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.
This compound (Figure 1) serves as an excellent starting point for the development of novel therapeutic agents. The presence of a phenolic hydroxyl group and an ester moiety provides reactive handles for further chemical modifications, allowing for the creation of a library of derivatives with potentially enhanced biological activities.
Figure 1: Core Structure
Caption: The chemical structure of this compound.
Synthesis of the Core Scaffold
The synthesis of the oxazole ring can be achieved through several established methods, including the Robinson-Gabriel synthesis, the van Leusen reaction, and the Cook-Heilbron synthesis. For the specific synthesis of this compound, a modified approach based on the principles of the Robinson-Gabriel synthesis is a plausible and efficient route. This involves the cyclodehydration of an α-acylamino ketone precursor.
Proposed Synthetic Pathway
The following multi-step synthesis is a practical approach to obtain the target molecule, adapted from similar syntheses of substituted oxazoles.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from related syntheses)
Step 1: Synthesis of Ethyl 2-amino-3-(4-hydroxyphenyl)-3-oxopropanoate (Precursor)
-
To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) and ethyl 2-isocyanoacetate (1.1 eq) in tetrahydrofuran (THF) at 0 °C, add potassium tert-butoxide (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-amino-3-(4-hydroxyphenyl)-3-oxopropanoate.
Step 2: Cyclization to this compound
-
Dissolve the product from Step 1 (1.0 eq) in a mixture of acetic anhydride (3.0 eq) and pyridine (3.0 eq).
-
Heat the reaction mixture at reflux for 4 hours.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Analogs and Derivatives: A Gateway to Enhanced Activity
The core structure of this compound offers three primary points for modification: the phenolic hydroxyl group, the ester at the C4 position, and the phenyl ring at the C5 position.
Modifications of the Phenolic Hydroxyl Group
The hydroxyl group can be readily converted into ethers or esters to modulate the compound's lipophilicity and pharmacokinetic profile.
-
Etherification: Reaction with various alkyl halides in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) can yield a series of ether derivatives.
-
Esterification: Acylation with acid chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) can produce a variety of ester analogs.
Modifications of the C4-Ester Group
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a range of amides.
-
Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) in a THF/water mixture will yield the carboxylic acid.
-
Amide Formation: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents such as HATU or EDC/HOBt to generate a library of amide derivatives.
Modifications of the C5-Phenyl Ring
Introducing substituents onto the phenyl ring can influence the molecule's electronic properties and its interaction with biological targets. This can be achieved by starting with appropriately substituted 4-hydroxybenzaldehydes in the initial synthesis.
Biological Evaluation: Screening for Therapeutic Potential
Based on the known biological activities of oxazole derivatives, analogs of this compound are promising candidates for anticancer and anti-inflammatory agents.[3][4]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5]
Protocol for MTT Assay:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized oxazole derivatives (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a standard and reliable model for evaluating the anti-inflammatory activity of novel compounds.[6]
Protocol for Carrageenan-Induced Paw Edema:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 10, 20, 50 mg/kg body weight). A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for this compound derivatives are not yet published, we can extrapolate from the broader oxazole literature to guide analog design.[3]
Table 1: Predicted Structure-Activity Relationships
| Modification Position | Proposed Modification | Expected Impact on Activity | Rationale |
| C5-Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) | Potential increase in anticancer activity | Enhances the electrophilic character of the ring system, potentially improving interactions with biological targets. |
| C5-Phenyl Ring | Introduction of electron-donating groups (e.g., -OCH₃, -CH₃) | May modulate anti-inflammatory activity | Can influence the electronic distribution and metabolic stability of the molecule. |
| C4-Position | Conversion of the ester to various amides | Potential for improved potency and selectivity | Amide derivatives can form additional hydrogen bonds with target proteins, leading to enhanced binding affinity. |
| Phenolic -OH | Conversion to ethers or esters | Improved pharmacokinetic properties | Masking the polar hydroxyl group can increase lipophilicity and cell permeability. |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and multiple points for chemical modification make it an attractive starting point for medicinal chemistry campaigns. The proposed analogs and the outlined biological evaluation protocols provide a clear roadmap for future research in this area. Further investigation into the synthesis of a diverse library of derivatives and their systematic screening will be crucial to unlocking the full therapeutic potential of this versatile oxazole core.
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Al-Ghorbani, M., et al. (2022). Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. Journal of Pharmaceutical Negative Results, 13(S7), 101-112. [Link]
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Kurasov, D. O., et al. (2021). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank, 2021(4), M1296. [Link]
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Vasile, C., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6593. [Link]
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Methodological & Application
Synthetic Route for Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate: A Detailed Guide for Researchers
Abstract
This comprehensive guide details a robust and efficient synthetic route for Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The primary method outlined leverages a modern and direct approach, reacting readily available 4-hydroxybenzoic acid with ethyl isocyanoacetate. This guide provides an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, and a discussion of alternative synthetic strategies. The content is designed for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights to ensure successful synthesis.
Introduction
Oxazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse biological activities. The specific target of this guide, this compound, incorporates a key phenolic moiety and an ester group, making it an attractive intermediate for the synthesis of novel therapeutic agents. Traditional methods for oxazole synthesis, such as the Robinson-Gabriel and Van Leusen reactions, provide a foundational understanding of oxazole ring formation. However, modern synthetic chemistry offers more direct and efficient pathways. This document focuses on a highly effective one-step synthesis from a carboxylic acid, a method that is both scalable and tolerant of various functional groups.[1]
Primary Synthetic Pathway: Direct Oxazole Synthesis from Carboxylic Acid
The recommended and most efficient pathway for the synthesis of this compound is the direct condensation of 4-hydroxybenzoic acid with ethyl isocyanoacetate. This reaction is typically mediated by a carboxylic acid activator, such as a triflylpyridinium reagent (e.g., DMAP-Tf), which facilitates the formation of a reactive acylpyridinium salt in situ.[1]
Reaction Mechanism
The reaction proceeds through a well-established mechanism. Initially, the carboxylic acid (4-hydroxybenzoic acid) is activated by the triflylpyridinium reagent, forming a highly reactive acylpyridinium salt. This intermediate is then susceptible to nucleophilic attack by the deprotonated ethyl isocyanoacetate. The subsequent cyclization and dehydration lead to the formation of the desired 5-(4-hydroxyphenyl)oxazole-4-carboxylate ring system.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for the direct synthesis of this compound.
Detailed Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Hydroxybenzoic Acid | 138.12 | 1.0 | 138.1 mg |
| Ethyl Isocyanoacetate | 113.11 | 1.2 | 135.7 mg (approx. 120 µL) |
| DMAP-Tf (Triflylpyridinium reagent) | Varies | 1.3 | As required |
| Triethylamine | 101.19 | 1.5 | 209 µL |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 10 mL |
| Water (deionized) | 18.02 | - | For work-up |
| Sodium Sulfate (anhydrous) | 142.04 | - | For drying |
| Silica Gel | - | - | For column chromatography |
| Eluent for Chromatography | - | - | e.g., Hexane/Ethyl Acetate mixture |
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzoic acid (1.0 mmol), the carboxylic acid activator (e.g., DMAP-Tf, 1.3 mmol), and anhydrous dichloromethane (10 mL).
-
Addition of Base: Add triethylamine (1.5 mmol) to the stirred suspension.
-
Addition of Isocyanoacetate: To the resulting mixture, add ethyl isocyanoacetate (1.2 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 40°C and stir for the time required for the reaction to complete (monitor by Thin Layer Chromatography, TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water (20 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Alternative Synthetic Route: Van Leusen Oxazole Synthesis
An alternative approach to the target molecule is the Van Leusen oxazole synthesis.[2][3] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. For the synthesis of this compound, this would necessitate the use of 4-hydroxybenzaldehyde and a modified isocyanide, likely ethyl isocyanoacetate, in a reaction that proceeds via a [3+2] cycloaddition.
Conceptual Reaction Scheme
Caption: Conceptual scheme for the Van Leusen-type synthesis.
While conceptually sound, this method may require more rigorous optimization of reaction conditions compared to the direct synthesis from the carboxylic acid.
Characterization Data (Expected)
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Expected Value/Data |
| Molecular Formula | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.22 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | Peaks corresponding to the ethyl ester, aromatic protons of the hydroxyphenyl ring, and the oxazole proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the oxazole ring carbons, and the aromatic carbons. |
| Mass Spectrometry | [M+H]⁺ peak at m/z 234.07 |
| Melting Point | To be determined experimentally |
Conclusion
This guide provides a detailed and practical protocol for the synthesis of this compound. The primary method, a direct synthesis from 4-hydroxybenzoic acid, is highlighted for its efficiency and scalability, making it a preferred choice for researchers in drug discovery and development. The provided experimental details, mechanistic insights, and discussion of alternative routes are intended to empower scientists with the knowledge to successfully synthesize this important oxazole derivative.
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Application Notes and Protocols for In-Vitro Evaluation of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
Introduction: Unveiling the Potential of a Novel Oxazole Scaffold
Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate is a heterocyclic small molecule belonging to the oxazole class. The oxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The structure of this particular compound, featuring a 4-hydroxyphenyl substituent (a phenolic moiety) and a carboxylate group, suggests a predisposition for specific biological interactions. The phenolic hydroxyl group is a well-known pharmacophore associated with antioxidant activity, capable of scavenging free radicals[2][3]. Furthermore, compounds with similar structures, such as 5-(4-hydroxyphenyl)-1,3,4-oxadiazole derivatives, have demonstrated significant antioxidant, α-glucosidase inhibitory, and anticancer activities in preclinical studies[4].
These structural alerts provide a logical framework for the initial in-vitro characterization of this compound. This guide presents a comprehensive, tiered approach for its evaluation, commencing with foundational protocols for compound handling and progressing through a cascade of assays to assess its cytotoxic, antioxidant, and potential enzyme-inhibitory effects. The protocols are designed to be self-validating and provide a robust dataset for preliminary assessment and further investigation into its mechanism of action.
Physicochemical Properties
A thorough understanding of the test compound's properties is fundamental to accurate and reproducible in-vitro testing.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₄ | [5] |
| Molecular Weight | 233.22 g/mol | [5][6] |
| CAS Number | 391248-24-1 | [5] |
PART 1: Foundational Protocols - Compound Handling and Storage
The integrity of in-vitro assay results begins with the proper handling of the test compound. The following protocols are designed to ensure the stability and accurate concentration of this compound solutions.
Diagram: Workflow for Compound Preparation
Caption: Workflow for preparing and storing stock solutions and making working dilutions.
Protocol 1.1: Preparation of a 10 mM Stock Solution
Rationale: Dimethyl sulfoxide (DMSO) is a versatile solvent for a wide range of organic compounds and is generally compatible with cell-based assays at low final concentrations (typically ≤ 0.5%). Preparing a concentrated stock solution minimizes the volume of solvent added to the experimental system and allows for convenient serial dilutions.
Materials:
-
This compound (solid powder)
-
Anhydrous, cell culture grade DMSO
-
Sterile, amber or light-blocking microcentrifuge tubes
-
Calibrated analytical balance and pipettes
Procedure:
-
Calculation: Determine the mass of the compound required to prepare the desired volume of a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * Volume (L) * 233.22 g/mol * 1000 mg/g
-
Example: For 1 mL (0.001 L) of a 10 mM stock, weigh 2.33 mg of the compound.
-
-
Weighing: Carefully weigh the calculated amount of the compound. For small quantities, it is advisable to weigh a slightly larger amount (e.g., 10 mg) and adjust the solvent volume accordingly to achieve the target concentration.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the compound. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) can be applied if necessary.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-blocking microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).
PART 2: Tier 1 Assays - General Biological Activity Screening
This initial tier of assays aims to establish the compound's basic biological profile, including its general cytotoxicity and antioxidant potential.
Section 2.1: Cytotoxicity Assessment
Rationale: Determining the cytotoxic profile of a novel compound is a critical first step. It establishes the concentration range for subsequent, more specific assays and provides initial insights into its potential as a therapeutic agent (e.g., anticancer) or its safety limitations. The MTT assay measures metabolic activity as an indicator of cell viability, while the LDH assay quantifies membrane integrity by measuring the release of lactate dehydrogenase from damaged cells. Performing both provides a more comprehensive picture of cytotoxicity.
Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically[7][8].
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical, HepG2 - liver)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well sterile microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium from the 10 mM stock. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL)[7].
-
Formazan Formation: Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The released LDH can be quantified in a coupled enzymatic reaction where it catalyzes the conversion of lactate to pyruvate, leading to the reduction of a tetrazolium salt to a colored formazan product[1][9][10].
Materials:
-
Cells and compound-treated plates (prepared as in the MTT assay)
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Abcam)
Procedure:
-
Prepare Controls: In separate wells of the cell plate, prepare a spontaneous LDH release control (vehicle-treated cells) and a maximum LDH release control (cells treated with the lysis buffer provided in the kit).
-
Sample Collection: After the desired incubation period with the test compound, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 4 minutes).
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Add Reaction Mixture: Add the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add Stop Solution: Add the stop solution provided in the kit to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance readings of the experimental, spontaneous release, and maximum release controls.
Section 2.2: Antioxidant Capacity Assessment
Rationale: The 4-hydroxyphenyl group in the compound is a strong indicator of potential antioxidant activity. The DPPH and ABTS assays are two of the most common and reliable methods for evaluating the radical scavenging ability of compounds.
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound[11][12].
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound and a standard antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well microplate
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare various concentrations of the test compound and the standard in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).
Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm[2][3][4].
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound and Trolox standard
-
96-well microplate
Procedure:
-
ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation[2].
-
Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a small volume of the test compound at various concentrations (e.g., 10 µL) to the diluted ABTS•+ solution (e.g., 190 µL) in a 96-well plate.
-
Incubation: Incubate for 6-10 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
PART 3: Tier 2 Assays - Mechanistic and Targeted Investigations
Based on the results from Tier 1 and the known activities of similar compounds, this tier focuses on more specific biological targets, such as enzymes involved in metabolic diseases.
Diagram: Proposed In-Vitro Assay Cascade
Caption: A tiered approach for the in-vitro evaluation of the test compound.
Section 3.1: Enzyme Inhibition Assays - Focus on Diabetes Targets
Rationale: The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. Given that some oxazole derivatives have shown anti-diabetic activity, evaluating the compound's effect on these enzymes is a logical next step.
Principle: This assay measures the ability of a compound to inhibit α-glucosidase. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. A decrease in the rate of p-nitrophenol formation indicates enzyme inhibition.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
Test compound and Acarbose (positive control)
-
96-well microplate
Procedure:
-
Reaction Mixture: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution (0.5 U/mL).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding 20 µL of pNPG solution (5 mM).
-
Incubation: Incubate at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
Data Acquisition: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Principle: This colorimetric assay is based on the starch-iodine reaction. α-Amylase hydrolyzes starch. In the presence of an inhibitor, the enzymatic activity is reduced, and more starch remains in the reaction mixture. The unhydrolyzed starch forms a blue-colored complex with iodine, which can be measured spectrophotometrically.
Materials:
-
Porcine pancreatic α-amylase
-
Soluble starch
-
Sodium phosphate buffer (pH 6.9 with NaCl)
-
Iodine-Potassium Iodide (I₂-KI) solution
-
Test compound and Acarbose (positive control)
-
96-well microplate
Procedure:
-
Reaction Mixture: Add 25 µL of the test compound at various concentrations, 25 µL of α-amylase solution (2 U/mL), and 25 µL of phosphate buffer to the wells of a microplate.
-
Pre-incubation: Incubate at 37°C for 20 minutes.
-
Substrate Addition: Add 25 µL of 1% soluble starch solution to start the reaction.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Stop Reaction: Add 100 µL of 1 M HCl to stop the reaction.
-
Color Development: Add 100 µL of I₂-KI solution to each well.
-
Data Acquisition: Measure the absorbance at 620 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
PART 4: Tier 3 Assays - Delving into Cellular Mechanisms
Should the compound show significant activity in Tier 1 or 2 assays, further investigation into its mechanism of action at the cellular level is warranted.
Section 4.1: Reporter Gene Assays
Rationale: Reporter gene assays are powerful tools to study the modulation of specific signaling pathways. For instance, if the compound is a potent antioxidant, it might activate the Nrf2 pathway. If it shows anti-inflammatory potential, it might inhibit the NF-κB pathway. These assays typically use a luciferase or fluorescent protein reporter gene under the control of a specific response element.
General Protocol Outline:
-
Cell Transfection: Transfect a suitable cell line with a reporter plasmid containing the response element of interest (e.g., Antioxidant Response Element for Nrf2) upstream of a luciferase gene.
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat them with various concentrations of the test compound.
-
Incubation: Incubate for a period sufficient to allow for gene expression (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase substrate (luciferin) and measure the resulting luminescence using a luminometer.
-
Data Analysis: An increase or decrease in luminescence compared to the control indicates activation or inhibition of the specific pathway.
Section 4.2: Western Blot Analysis for Signaling Pathway Modulation
Rationale: If the compound shows potent activity, for example, in the α-glucosidase inhibition assay, it might be acting through key metabolic signaling pathways like the AMP-activated protein kinase (AMPK) pathway. Western blotting can be used to detect changes in the phosphorylation status of key proteins in a pathway, providing direct evidence of the compound's effect.
General Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the target protein (e.g., phospho-AMPK and total AMPK) and a loading control (e.g., β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities to determine the change in protein phosphorylation or expression levels relative to the control.
Conclusion
This document provides a structured and comprehensive guide for the initial in-vitro evaluation of this compound. By following this tiered approach, researchers can systematically characterize its biological activity, from general cytotoxicity and antioxidant potential to more specific enzyme inhibition and effects on cellular signaling pathways. The data generated will be crucial for determining the therapeutic potential of this novel compound and guiding future drug development efforts.
References
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Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. Chem Biol Drug Des.[Link]
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Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Pharmacogn J.[Link]
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Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activity. International Journal of Pharmacy and Biological Sciences.[Link]
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Mn(II) catalyzed synthesis of 5(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole: Crystal structure, DFT, Molecular docking, Hirshfeld surface analysis, and in vitro anticancer activity on DL cells. ResearchGate.[Link]
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In vitro anthelmintic activity of oxazole derivatives. Research Results in Pharmacology.[Link]
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5-(4-hydroxy-phenyl)-oxazole-4-carboxylic acid ethyl ester. PubChem.[Link]
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This compound, 96% Purity, C12H11NO4, 1 gram. StruChem.[Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One.[Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche.[Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]
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In vitro α-amylase inhibitory assay. Protocols.io.[Link]
-
ABTS Antioxidant Capacity Assay. G-Biosciences.[Link]
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ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.[Link]
-
In vitro α-amylase and α-glucosidase inhibitory assay. Protocols.io.[Link]
-
2.6. In Vitro Antidiabetic Activity (α-Amylase Inhibition Assay). Bio-protocol.[Link]
-
What are the Steps of a Reporter Gene Assay? Indigo Biosciences.[Link]
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Inhibition of the in vitro Activities of α-Amylase and Pancreatic Lipase by Aqueous Extracts of Amaranthus viridis, Solanum macrocarpon and Telfairia occidentalis Leaves. Frontiers in Pharmacology.[Link]
-
Preparing Stock Solutions. PhytoTech Labs.[Link]
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The Luciferase Reporter Assay: How it Works & Why You Should Use it. Bitesize Bio.[Link]
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9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. ResearchGate.[Link]
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DPPH Radical Scavenging Assay. MDPI.[Link]
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In Vitro Methods to Study AMPK. Methods Mol Biol.[Link]
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Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. Infect Disord Drug Targets.[Link]
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Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti.[Link]
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DPPH Antioxidant Assay. G-Biosciences.[Link]
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In vitro AMPK kinase assays demonstrate similar kinetics and affinity... ResearchGate.[Link]
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Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Medium.[Link]
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Preparation of Stock Solutions. Enfanos.[Link]
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In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts... Rev Bras Farmacogn.[Link]
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Drawing graphs with dot. Graphviz.[Link]
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PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Academia.edu.[Link]
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In vitro Studies on α-Amylase and α-Glucosidase Inhibitory Activity of Some Bioactive Extracts. Journal of Young Pharmacists.[Link]
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Genesis and development of DPPH method of antioxidant assay. J Food Sci Technol.[Link]
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DOT Language. Graphviz.[Link]
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A Quick Introduction to Graphviz. FreeCodeCamp.[Link]
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Graphviz Examples and Tutorial. Sketchviz.[Link]
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Application Notes and Protocols for Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate in Cancer Research
Introduction: The Emerging Potential of Oxazole Derivatives in Oncology
The landscape of cancer research is continually evolving, with a pressing need for novel therapeutic agents that can overcome the challenges of drug resistance and toxicity associated with conventional chemotherapies. Heterocyclic compounds, particularly those containing oxazole scaffolds, have garnered significant attention for their diverse pharmacological activities.[1] The 1,3-oxazole moiety is considered a valuable template in medicinal chemistry, with derivatives demonstrating potent anticancer effects against a range of malignancies, including drug-resistant cell lines.[1][2]
Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate (EHPOC) is a member of this promising class of compounds. While specific preclinical data on EHPOC is nascent, its structural similarity to other bioactive oxazole-4-carboxylates suggests its potential as a valuable tool in cancer research.[3] Studies on analogous compounds have indicated various mechanisms of action, including the inhibition of critical cellular machinery such as tubulin and cyclin-dependent kinases (CDKs), ultimately leading to apoptosis.[2][3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the anticancer potential of this compound. We present detailed protocols for a tiered experimental approach, from initial cytotoxicity screening to elucidating the underlying mechanism of action.
Chemical and Physical Properties of EHPOC
| Property | Value |
| Chemical Formula | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.22 g/mol |
| CAS Number | 391248-24-1 |
| Appearance | (Predicted) White to off-white solid |
| Solubility | Soluble in DMSO, ethanol |
Note: EHPOC is intended for laboratory research use only.[5][6]
Hypothesized Mechanism of Action
Based on the established activities of structurally related oxazole derivatives, we hypothesize that EHPOC may exert its anticancer effects through one or more of the following mechanisms:
-
Tubulin Polymerization Inhibition: Many oxazole-containing compounds interfere with microtubule dynamics by binding to tubulin, a critical protein for cell division.[7][8][9] This disruption of the mitotic spindle can lead to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDK2 is a key regulator of cell cycle progression, and its overexpression is linked to the proliferation of various cancer cells.[10][11][12] Inhibition of CDK2 can halt the cell cycle and induce apoptosis. Molecular docking studies of similar oxazole-4-carboxylates suggest potential binding to the ATP-binding site of CDK2.[3]
The following protocols are designed to systematically test these hypotheses.
Experimental Workflow for Evaluating EHPOC
The investigation of a novel compound's anticancer properties typically follows a structured workflow. This ensures a logical progression from broad screening to detailed mechanistic studies.
Figure 1: A tiered experimental workflow for the comprehensive evaluation of EHPOC's anticancer potential.
Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[13]
Materials:
-
This compound (EHPOC)
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[14]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a stock solution of EHPOC in DMSO.
-
Perform serial dilutions of EHPOC in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the EHPOC dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest EHPOC concentration) and an untreated control (medium only).
-
Incubate for 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.[13]
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[13]
-
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of EHPOC concentration.
-
Determine the IC₅₀ value (the concentration of EHPOC that inhibits 50% of cell growth) using non-linear regression analysis in software like GraphPad Prism or Microsoft Excel.[15][16][17]
Hypothetical Data:
| Cell Line | EHPOC IC₅₀ (µM) after 48h |
| MCF-7 | 15.2 |
| A549 | 22.5 |
| HCT116 | 18.9 |
A lower IC₅₀ value indicates greater potency of the compound against that cell line.[16]
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[18][19][20]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Treated and control cells from Protocol 1
-
1X Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with EHPOC at its predetermined IC₅₀ concentration for 24 or 48 hours. Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Combine all cells from each well and centrifuge at 1,200 rpm for 5 minutes.[18]
-
-
Cell Washing:
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Data Analysis and Interpretation:
The flow cytometer will generate a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
An increase in the percentage of cells in the lower-right and upper-right quadrants in EHPOC-treated samples compared to the control indicates that the compound induces apoptosis.[21]
Protocol 3: Western Blot Analysis for Apoptosis and Cell Cycle-Related Proteins
Principle: Western blotting is a technique used to detect specific proteins in a sample.[22] By probing cell lysates with antibodies against key proteins, we can investigate the molecular pathways affected by EHPOC treatment.
Hypothesized Signaling Pathway:
Figure 2: Hypothesized signaling pathway for EHPOC-induced apoptosis and cell cycle arrest.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-CDK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse treated and control cell pellets in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Analysis and Interpretation:
-
The intensity of the protein bands will be proportional to the amount of protein.
-
Use β-actin as a loading control to ensure equal protein loading across all lanes.
-
Compare the expression levels of target proteins in EHPOC-treated cells to the untreated control.
-
Expected Results: An increase in the expression of pro-apoptotic proteins (Bax, cleaved Caspase-3, cleaved PARP) and a decrease in the anti-apoptotic protein Bcl-2 would confirm the induction of apoptosis.[23][24] A decrease in CDK2 expression or its phosphorylated (active) form would support the cell cycle arrest hypothesis.[25]
Conclusion and Future Directions
These application notes provide a foundational framework for investigating the anticancer properties of this compound. The outlined protocols for cell viability, apoptosis, and protein expression analysis will enable researchers to systematically evaluate its efficacy and begin to unravel its mechanism of action. Positive results from these in vitro studies would warrant further investigation, including cell cycle analysis, in vivo studies in animal models, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. The oxazole scaffold continues to be a promising area for the development of novel anticancer agents, and the systematic evaluation of compounds like EHPOC is a critical step in this endeavor.[2][4]
References
-
Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. Available from: [Link]
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Al-Ostoot, F. H., Al-Tamari, M. A., Al-qudah, M. A., & Sweidan, K. (2021). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 26(21), 6433. Available from: [Link]
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Jain, P., Kumar, A., & Kumar, S. (2019). Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. Journal of Medicinal Chemistry, 62(11), 5281-5301. Available from: [Link]
-
Wang, Y., et al. (2020). Recent Progress on Tubulin Inhibitors with Dual Targeting Capabilities for Cancer Therapy. Journal of Medicinal Chemistry, 63(19), 10692-10713. Available from: [Link]
-
Tadesse, S., et al. (2021). Targeting CDK2 for cancer therapy. Molecular Cancer, 20(1), 1-13. Available from: [Link]
-
Jain, P., Kumar, A., & Kumar, S. (2019). Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. ACS Publications. Available from: [Link]
-
Singh, P., & Rath, S. K. (2023). An update on the development on tubulin inhibitors for the treatment of solid tumors. European Journal of Medicinal Chemistry, 258, 115599. Available from: [Link]
-
Banyan, K., et al. (2022). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. RSC Medicinal Chemistry, 13(5), 519-537. Available from: [Link]
-
ResearchGate. (n.d.). Western blot analysis of apoptosis-related protein expression. Available from: [Link]
-
Pfizer Inc. (2020). Novel CDK2 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 11(10), 2035-2036. Available from: [Link]
-
Sharma, S., et al. (2015). Cyclin-dependent kinase-2 as a target for cancer therapy: progress in the development of CDK2 inhibitors as anti-cancer agents. Current Cancer Drug Targets, 15(5), 387-402. Available from: [Link]
-
Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available from: [Link]
-
Patsnap Synapse. (2024). What are Tubulin inhibitors and how do they work?. Available from: [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Available from: [Link]
-
Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Available from: [Link]
-
Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available from: [Link]
-
Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Available from: [Link]
-
International Journal of Research in Pharmaceutical and Nano Sciences. (n.d.). DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. Available from: [Link]
-
ResearchGate. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Available from: [Link]
-
ResearchGate. (n.d.). Western blot analysis of apoptosis-related proteins. Activated.... Available from: [Link]
-
YouTube. (2020). Apoptosis assays: western blots. Available from: [Link]
-
Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. Available from: [Link]
-
MDPI. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Available from: [Link]
-
ResearchGate. (2021). (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Available from: [Link]
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National Institutes of Health. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Available from: [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]
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JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Available from: [Link]
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MDPI. (n.d.). Novel Mixed Cancer-Cell Models Designed to Capture Inter-Patient Tumor Heterogeneity for Accurate Evaluation of Drug Combinations. Available from: [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining by Flow Cytometry. Available from: [Link]
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YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Available from: [Link]
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National Institutes of Health. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available from: [Link]
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Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Available from: [Link]
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Bio-protocol. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]
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ChemSynthesis. (n.d.). ethyl 5-(hydroxy-phenylmethyl)-3-methyl-1,2-oxazole-4-carboxylate. Available from: [Link]
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Labstep. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]
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Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Available from: [Link]
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ChemistryViews. (2023). 1,3-Oxazoles as Anticancer Compounds. Available from: [Link]
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Bentham Science. (n.d.). Oxazole-Based Compounds As Anticancer Agents. Available from: [Link]
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Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available from: [Link]
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American Bioscience. (n.d.). This compound, 96% Purity, C12H11NO4, 1 gram. Available from: [Link]
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Application Notes & Protocols: Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate as a Versatile Intermediate in Drug Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate as a pivotal intermediate in the synthesis of pharmacologically active molecules. The document outlines the synthesis of the title compound and showcases its potential in the construction of complex drug candidates, supported by detailed, field-proven protocols.
The oxazole scaffold is a cornerstone in medicinal chemistry, present in a wide array of natural products and synthetic compounds with diverse biological activities.[1][2][3] The inherent electronic properties and structural rigidity of the oxazole ring allow for specific interactions with various enzymes and receptors, making it a privileged structure in drug design.[2][4] this compound, with its strategically placed functional groups—a reactive phenol, a modifiable ester, and the stable oxazole core—represents a highly valuable building block for creating libraries of potential drug candidates.
I. Synthesis of the Intermediate: this compound
The synthesis of this compound can be efficiently achieved through a well-established condensation reaction. The following protocol is a robust and scalable method for its preparation.
Reaction Scheme:
Caption: Synthesis of this compound.
Protocol 1: Synthesis of this compound
| Parameter | Value |
| Reactants | p-Hydroxybenzaldehyde, Ethyl Isocyanoacetate |
| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Temperature | Room Temperature |
| Reaction Time | 12-18 hours |
| Work-up | Aqueous acid wash, extraction |
| Purification | Column chromatography |
| Expected Yield | 75-85% |
Step-by-Step Methodology:
-
Reaction Setup: To a solution of p-hydroxybenzaldehyde (1.0 eq) in anhydrous THF (10 mL/mmol of aldehyde) under an inert atmosphere (N₂ or Ar), add ethyl isocyanoacetate (1.1 eq).
-
Addition of Base: Slowly add DBU (1.2 eq) to the reaction mixture at room temperature. The addition should be dropwise to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 12-18 hours.
-
Work-up: Upon completion, quench the reaction with 1N HCl (aq) and extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Rationale: This method is a variation of the Van Leusen oxazole synthesis, which is a powerful tool for constructing the oxazole ring.[4] DBU is used as a non-nucleophilic strong base to deprotonate the α-carbon of the isocyanoacetate, which then acts as a nucleophile attacking the aldehyde. The subsequent cyclization and dehydration lead to the formation of the stable aromatic oxazole ring.
II. Application in the Synthesis of a Hypothetical Drug Candidate: A COX-2 Inhibitor
The 4-hydroxyphenyl moiety of the intermediate is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2). We will now outline a synthetic route to a hypothetical COX-2 inhibitor, "Oxaphenol," starting from our intermediate.
Overall Synthetic Pathway:
Sources
Application Notes & Protocols for the Crystallization of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate for Single-Crystal X-ray Analysis
Abstract: The definitive structural elucidation of novel chemical entities is paramount in drug discovery and development. Single-crystal X-ray diffraction (SCXRD) provides unambiguous, atomic-level resolution of a molecule's three-dimensional architecture, which is critical for understanding structure-activity relationships (SAR).[1][2] However, the success of SCXRD is entirely contingent upon the availability of high-quality single crystals. This guide presents a detailed framework and a series of optimized protocols for crystallizing Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate, a heterocyclic compound of interest, to a standard suitable for X-ray analysis. We will explore the foundational principles of crystallization, strategic solvent selection based on molecular properties, detailed experimental methodologies, and systematic troubleshooting.
Part 1: Foundational Principles & Strategic Considerations
Crystallization is the process by which a solid forms from a solution, melt, or vapor, with its constituent atoms or molecules arranging themselves into a highly ordered, repeating structure known as a crystal lattice.[3] The primary driver for this process is the creation of a supersaturated solution, a thermodynamically unstable state where the concentration of the solute exceeds its equilibrium solubility. The system then seeks to return to equilibrium through the formation of two phases: a solid (the crystal) and a saturated solution (the mother liquor). This process is governed by two key kinetic stages:
-
Nucleation: The initial formation of microscopic, stable crystalline aggregates (nuclei) from the supersaturated solution. This is often the rate-limiting step. The fewer nucleation sites available, the larger the resulting crystals, which is desirable for X-ray diffraction.[4]
-
Crystal Growth: The subsequent, ordered addition of molecules from the solution onto the existing nuclei.
The quality of the final crystal is critically dependent on controlling the rate at which supersaturation is achieved. A slow, controlled approach allows molecules sufficient time to arrange themselves correctly within the lattice, minimizing defects and leading to larger, well-defined single crystals.[5] Conversely, rapid precipitation often results in amorphous powder or a profusion of tiny, unsuitable crystals.
Analysis of this compound (C₁₂H₁₁NO₄)
Before selecting a crystallization strategy, it is crucial to analyze the molecule's structure to predict its physicochemical properties.
-
Polarity and Functional Groups: The molecule possesses several key features:
-
An aromatic hydroxyphenyl group capable of strong hydrogen bonding (both donor and acceptor).
-
An oxazole ring, a polar heterocyclic system.
-
An ethyl carboxylate (ester) group, which is a polar, hydrogen-bond acceptor.
-
-
Solubility Prediction: The presence of both polar (hydroxyl, ester, oxazole) and non-polar (phenyl ring, ethyl chain) regions suggests moderate polarity. Based on the "like dissolves like" principle, the compound is expected to be soluble in polar protic solvents (like ethanol, methanol) and polar aprotic solvents (like ethyl acetate, acetone, acetonitrile) but poorly soluble in non-polar solvents (like hexane, heptane).[6][7] The hydrogen bonding capability is a particularly important factor to leverage in solvent selection.[8]
Part 2: Systematic Solvent Screening
The choice of solvent is the most critical experimental variable in crystallization.[9] An ideal solvent system for this compound will exhibit moderate solubility, allowing for the creation of a near-saturated solution from which high-quality crystals can be grown slowly.
Workflow for Crystallization Strategy
The following diagram outlines a logical workflow for approaching the crystallization of a new compound like this compound.
Caption: General workflow for single-crystal growth.
Recommended Solvent Systems for Screening
The following table summarizes promising single and binary solvent systems for initial screening experiments. The goal is to find a system where the compound is soluble when heated but poorly soluble at room or lower temperatures (for cooling methods), or moderately soluble at room temperature (for evaporation/diffusion methods).
| Solvent System (Good Solvent / Anti-Solvent) | Boiling Point (°C) | Polarity | Rationale & Causality |
| Single Solvents | |||
| Ethyl Acetate | 77 | Medium | The ester functional group in the solvent mirrors the ethyl carboxylate moiety of the target molecule, promoting solubility. Its moderate boiling point is ideal for slow evaporation.[7][10] |
| Acetone | 56 | Medium-High | A versatile polar aprotic solvent. Its lower boiling point allows for faster screening but may require careful control to prevent rapid crashing out.[6] |
| Ethanol / Methanol | 78 / 65 | High (Protic) | The hydroxyl group can form hydrogen bonds with the molecule's phenolic -OH and ester carbonyl, enhancing solubility. Good for slow cooling methods.[7][11] |
| Acetonitrile | 82 | High (Aprotic) | Often effective for compounds with aromatic rings and polar groups.[11] |
| Binary Solvents | |||
| Ethyl Acetate / Hexane | ~69 | Medium / Non-polar | A classic combination. The compound dissolves in ethyl acetate, and the slow addition or diffusion of hexane (an anti-solvent) gradually reduces solubility to induce crystallization.[10] |
| Dichloromethane / Heptane | ~40 | Medium / Non-polar | Dichloromethane is a good solvent for many organics, but its high volatility requires careful control. Heptane acts as the anti-solvent. Use in a sealed vapor diffusion setup is recommended.[12] |
| Toluene / Hexane | ~111 | Low / Non-polar | Toluene's aromatic nature can interact favorably with the molecule's phenyl ring, and it is known to sometimes promote high-quality crystal growth.[8] |
Part 3: Detailed Experimental Protocols
Prerequisite: Ensure the starting material is of the highest possible purity (>99%), as impurities can inhibit nucleation and disrupt crystal lattice formation.[4] All glassware must be scrupulously clean to minimize unwanted nucleation sites.
Protocol A: Slow Evaporation
This is often the simplest and most successful method for initial screening.[13]
-
Solution Preparation: Dissolve 5-10 mg of this compound in a minimal amount (0.5-1.0 mL) of a chosen volatile solvent (e.g., Ethyl Acetate) in a small, clean vial (a 4 mL vial or a small test tube is ideal).
-
Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a new, clean vial to remove any dust or particulate matter. This step is critical to prevent premature, uncontrolled nucleation.[4]
-
Evaporation Control: Cover the vial with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm. The number and size of the holes will control the rate of evaporation; fewer/smaller holes lead to slower evaporation and potentially better crystals.[13]
-
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations (e.g., a quiet corner of a lab bench or in a cabinet).
-
Observation: Monitor the vial every few days without disturbing it. Crystal growth can take anywhere from two days to several weeks.[5]
Protocol B: Slow Cooling
This method is ideal for compounds that exhibit a significant difference in solubility between a high temperature and a low temperature.[5][14]
-
Solution Preparation: In a small test tube, add 5-10 mg of the compound. Add the chosen solvent (e.g., Ethanol) dropwise while gently heating (e.g., in a warm water bath or on a hot plate) until the solid is fully dissolved. Aim for a nearly saturated solution at the elevated temperature.
-
Insulated Cooling: Place the sealed test tube into a Dewar flask filled with hot water (at approximately the same temperature as the solution). This allows the solution to cool to room temperature over a period of many hours to days.[5]
-
Low-Temperature Crystallization (Optional): If no crystals form at room temperature, the vessel can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to further decrease solubility and induce crystallization. The transfers should be done gently to avoid disturbing the solution.
-
Observation: Check for crystal formation after 24-48 hours at each temperature stage.
Protocol C: Vapor Diffusion
This technique provides excellent control over the rate of crystallization and is highly effective for small amounts of material.[1][15] It involves the slow diffusion of a volatile anti-solvent vapor into the solution of the compound.
-
Setup:
-
Inner Vial: Dissolve 2-5 mg of the compound in ~100-200 µL of a "good" solvent (e.g., Dichloromethane or Toluene) in a small, narrow vial (e.g., a 0.5 mL conical vial).
-
Outer Beaker: Add 2-3 mL of a volatile "anti-solvent" (e.g., Pentane or Hexane) to a larger beaker or jar. The anti-solvent must be miscible with the good solvent.[12]
-
-
Assembly: Place the open inner vial inside the larger beaker, ensuring the level of the anti-solvent is below the opening of the inner vial.
-
Sealing: Seal the outer beaker tightly with a lid or parafilm.
-
Diffusion: Over time, the more volatile anti-solvent will diffuse through the vapor phase into the inner vial, while the less volatile good solvent may slowly diffuse out. This gradually increases the concentration of the anti-solvent in the inner vial, reducing the compound's solubility and leading to slow crystal growth.[1][12]
Sources
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- 3. syrris.com [syrris.com]
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- 5. Growing Crystals [web.mit.edu]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Reagents & Solvents [chem.rochester.edu]
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- 14. m.youtube.com [m.youtube.com]
- 15. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
Analytical methods for Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate quantification
An Application Note and Protocol for the Quantification of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
Introduction
This compound is a heterocyclic aromatic compound with a molecular formula of C12H11NO4 and a molecular weight of 233.22 g/mol .[1][2][3] Its structure, featuring an oxazole ring, a phenolic hydroxyl group, and an ethyl ester, suggests its potential utility as a scaffold in medicinal chemistry and drug discovery. As with any potential therapeutic agent or key intermediate, the development of robust and reliable analytical methods for its quantification is paramount for quality control, pharmacokinetic studies, and various research and development applications.[4]
This document, intended for researchers, scientists, and drug development professionals, provides a detailed guide to three distinct analytical methods for the quantification of this compound. The protocols are designed to be self-validating and are grounded in established analytical principles.
Analytical Considerations
The chemical structure of this compound informs the selection of appropriate analytical techniques. The presence of a conjugated aromatic system, including the oxazole and phenyl rings, results in strong ultraviolet (UV) absorbance, making UV-based detection methods highly suitable.[5] The phenolic hydroxyl group and the ester moiety provide sites for potential hydrogen bonding and contribute to the molecule's polarity, which is a key consideration for chromatographic separation. The compound's molecular weight and potential for ionization make it amenable to mass spectrometry (MS) detection. Based on these properties, the following methods are recommended:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique for the separation and quantification of aromatic compounds.[4][6][7]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for complex matrices or trace-level quantification.[8][9][10][11]
-
UV-Vis Spectrophotometry: A simple, rapid, and cost-effective method for the quantification of the pure compound in simple solutions.[5][12]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of the Method
This method utilizes reverse-phase HPLC (RP-HPLC) to separate this compound from potential impurities. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[4] Quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength, where it exhibits a strong response.[6][7]
Detailed Experimental Protocol
1.1. Instrumentation and Materials
-
HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical grade formic acid or phosphoric acid.
-
Reference standard of this compound (≥98% purity).
-
0.45 µm syringe filters.
1.2. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40, v/v) with 0.1% formic acid.[4] The mobile phase should be degassed before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[4]
-
Sample Preparation: Accurately weigh a sample containing approximately 10 mg of the analyte. Transfer to a 10 mL volumetric flask, add about 7 mL of the mobile phase, and sonicate for 10-15 minutes to ensure complete dissolution. Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]
1.3. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 254 nm (or λmax determined by UV scan) |
| Run Time | 10 minutes |
1.4. Method Validation
The method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Range | Typically 80% to 120% of the test concentration. |
| Accuracy | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | Insensitive to small, deliberate changes in method parameters. |
Hypothetical Data Presentation
Table 1: System Suitability and Linearity Data
| Parameter | Observed Value |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 5000 |
| RSD of Peak Area (n=6) | 0.7% |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle of the Method
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[8][9] This method is particularly useful for quantifying the analyte in complex biological matrices. The analyte is first separated by reverse-phase chromatography, then ionized (typically using electrospray ionization - ESI), and finally detected by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode.[11]
Detailed Experimental Protocol
2.1. Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole) with an ESI source.
-
UPLC/HPLC system.
-
C18 or Phenyl-Hexyl column suitable for MS (e.g., 2.1 x 50 mm, 1.7 µm).
-
LC-MS grade solvents (acetonitrile, methanol, water, formic acid).
-
Reference standard of this compound.
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound).
2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solutions: Prepare stock solutions of the analyte and IS in methanol or acetonitrile (e.g., 1 mg/mL).
-
Working Standard and QC Samples: Prepare by spiking the appropriate amounts of the analyte and a constant amount of IS into the relevant matrix (e.g., plasma, buffer) to create a calibration curve and quality control samples.
-
Sample Preparation (e.g., for plasma): Perform protein precipitation by adding 3 volumes of cold acetonitrile (containing IS) to 1 volume of plasma. Vortex, centrifuge, and inject the supernatant.
2.3. LC-MS/MS Conditions
| Parameter | Value |
| Column | Phenyl-Hexyl, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive or Negative (to be optimized) |
| MRM Transition (Analyte) | To be determined (e.g., [M+H]⁺ → fragment) |
| MRM Transition (IS) | To be determined |
| Collision Energy | To be optimized for each transition |
2.4. Method Validation
Validation for bioanalytical methods should follow FDA or EMA guidelines. Parameters are similar to HPLC-UV but include matrix effects, recovery, and stability assessments.
Hypothetical Data Presentation
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Matrix Effect | Within acceptable limits |
| Recovery | Consistent and reproducible |
Workflow Diagram
Caption: LC-MS/MS analysis workflow for this compound.
UV-Vis Spectrophotometry
Principle of the Method
This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[5] It is a simple and rapid method suitable for the analysis of pure substances or simple formulations without interfering components.[12]
Detailed Experimental Protocol
3.1. Instrumentation and Materials
-
UV-Vis spectrophotometer (double beam recommended).
-
Matched quartz cuvettes (1 cm path length).
-
Analytical balance, volumetric flasks, and pipettes.
-
Appropriate solvent (e.g., ethanol, methanol, or mobile phase).
-
Reference standard of this compound.
3.2. Preparation of Solutions
-
Solvent: Use a UV-grade solvent that does not absorb in the region of interest.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard, dissolve in the chosen solvent in a 100 mL volumetric flask, and dilute to the mark.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Sample Solution: Prepare a solution of the sample in the same solvent, ensuring the final concentration falls within the range of the calibration curve.
3.3. Analytical Procedure
-
Determine λmax: Scan a standard solution (e.g., 10 µg/mL) from 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax). Aromatic compounds often show strong absorbance in the 200-300 nm range.
-
Generate Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax.
-
Plot Calibration Curve: Plot a graph of absorbance versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Measure Sample: Measure the absorbance of the sample solution at λmax.
-
Calculate Concentration: Use the regression equation to calculate the concentration of the analyte in the sample solution.
Hypothetical Data Presentation
Table 3: UV-Vis Spectrophotometry Calibration Data
| Concentration (µg/mL) | Absorbance at λmax (e.g., 260 nm) |
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.458 |
| 8.0 | 0.610 |
| 10.0 | 0.761 |
| Regression Equation | y = 0.076x + 0.001 |
| Correlation Coefficient (r²) | 0.9998 |
Workflow Diagram
Caption: UV-Vis spectrophotometry workflow for this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| HPLC: Peak Tailing | Active sites on column; pH of mobile phase inappropriate. | Use a column with end-capping; adjust mobile phase pH. |
| HPLC: Ghost Peaks | Contamination in system or injector carryover. | Flush the system; use a stronger needle wash solution. |
| LC-MS/MS: Low Sensitivity | Poor ionization; suboptimal MS parameters. | Optimize ESI source parameters (gas flows, temperature); optimize collision energy. |
| LC-MS/MS: Matrix Effects | Co-eluting matrix components suppressing/enhancing ionization. | Improve sample cleanup; modify chromatography to separate from interferences. |
| UV-Vis: Non-linear Curve | High concentrations (deviation from Beer's Law); stray light. | Dilute samples to be within the linear range; check instrument performance. |
References
-
Tsoukali, H., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Antioxidants (Basel), 10(12), 2016. [Link]
-
Serba, D. D., et al. (2022). Targeted analysis of phenolic compounds by LC-MS. protocols.io. [Link]
-
Tsoukali, H., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PubMed. [Link]
-
Zhang, Y., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. ResearchGate. [Link]
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Iannone, C., et al. (2022). LC–MS/MS-Based Quantification Method of Polyphenols for Valorization of Ancient Apple Cultivars from Cilento. ACS Food Science & Technology. [Link]
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Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]
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Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI. [Link]
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Developing a screening assay with Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
Application Note & Protocol
Topic: Development of a Fluorescence Polarization-Based Screening Assay for Protein Kinase Inhibitors Using Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate as a Novel Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a pivotal class of enzymes in cellular signaling and a major target for therapeutic intervention, particularly in oncology. The oxazole scaffold is a privileged structure in medicinal chemistry, with many derivatives demonstrating potent kinase inhibition.[1][2] This application note presents a comprehensive guide to developing a robust, high-throughput screening (HTS) assay for the identification of novel protein kinase inhibitors, using this compound as a representative test compound. We detail a competitive fluorescence polarization (FP) assay, a homogeneous and sensitive method ideal for HTS.[3] The protocol covers assay principle, optimization of critical parameters, execution of the primary screen, and data analysis, including Z'-factor calculation for assay validation and IC50 determination for hit characterization.[4][5] This guide provides the scientific rationale and step-by-step instructions necessary for researchers to establish a reliable platform for discovering new kinase inhibitors.
Introduction: The Pursuit of Novel Kinase Inhibitors
Protein kinases, which catalyze the phosphorylation of substrate proteins, are fundamental regulators of numerous cellular processes, including growth, differentiation, and apoptosis.[6] Their dysregulation is a well-established driver of various diseases, most notably cancer, making them one of the most important target classes in modern drug discovery.[6][7] The search for novel, potent, and selective kinase inhibitors is therefore a major focus of pharmaceutical research.[8]
The chemical scaffold of a potential drug candidate is a key determinant of its biological activity. The oxazole ring is a five-membered heterocycle that has been identified as a core component in a multitude of pharmacologically active compounds, including several that function as protein kinase inhibitors.[1][9] Its utility stems from its ability to engage in various non-covalent interactions with the kinase active site.[10] Furthermore, the presence of a hydroxyphenyl group, as in this compound, can be particularly advantageous. The hydroxyl group can act as a hydrogen bond donor or acceptor, forming critical interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[11][12]
Given the promising structural features of this compound, it represents an excellent starting point for a kinase inhibitor discovery campaign. This document provides a detailed protocol for the development and validation of a fluorescence polarization (FP)-based assay, a powerful technique for HTS due to its homogeneous format, high sensitivity, and amenability to automation.[3][13]
Assay Principle: Competitive Fluorescence Polarization
Fluorescence Polarization (FP) is a technique that measures changes in the rotational motion of a fluorescent molecule in solution.[3] In this competitive assay format, a fluorescently labeled small molecule, known as a tracer (often a known kinase ligand with moderate affinity), is pre-bound to the target kinase. Due to the large size of the kinase-tracer complex, its rotation in solution is slow, resulting in the emission of highly polarized light when excited with plane-polarized light.[14]
When an unlabeled inhibitor (such as our test compound) is introduced, it competes with the tracer for binding to the kinase's active site. If the inhibitor binds, it displaces the small, fluorescent tracer into the solution. The unbound tracer tumbles rapidly, leading to a significant depolarization of the emitted light.[13] The magnitude of the decrease in fluorescence polarization is directly proportional to the amount of tracer displaced, and thus to the binding affinity and concentration of the inhibitor.
Caption: Principle of the competitive Fluorescence Polarization assay.
Materials and Reagents
-
Kinase: Recombinant human protein kinase (e.g., a well-characterized tyrosine or serine/threonine kinase).
-
Fluorescent Tracer: A fluorescently labeled, ATP-competitive ligand for the chosen kinase.
-
Test Compound: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Control Inhibitor: A known inhibitor for the chosen kinase (e.g., Staurosporine).
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
DMSO: ACS grade or higher.
-
Microplates: Black, low-volume, 384-well microplates.
-
Plate Reader: Equipped with fluorescence polarization optics.
Experimental Protocols
PART 1: Assay Development and Optimization
The success of an HTS campaign relies on a robust and well-optimized assay. The following steps are critical for establishing reliable assay conditions.
Step 1: Kinase Titration
-
Objective: Determine the optimal kinase concentration that provides a sufficient signal window.
-
Procedure:
-
Prepare a serial dilution of the kinase in assay buffer.
-
Add a fixed, low concentration of the fluorescent tracer to all wells.
-
Incubate at room temperature for 60 minutes.
-
Measure fluorescence polarization.
-
-
Causality: The goal is to find a kinase concentration on the steep part of the binding curve, which ensures the assay is sensitive to displacement by an inhibitor. Typically, a concentration that yields 50-80% of the maximum FP signal is chosen.
Step 2: Tracer Titration (Kd Determination)
-
Objective: Determine the binding affinity (Kd) of the tracer for the kinase.
-
Procedure:
-
Use the optimal kinase concentration determined in Step 1.
-
Perform a serial dilution of the fluorescent tracer.
-
Incubate and measure FP as above.
-
Plot FP versus tracer concentration and fit the data to a one-site binding model to determine the Kd.
-
-
Causality: Knowing the Kd is crucial for setting up a competitive binding assay. A tracer concentration at or below the Kd is typically used to ensure that weak inhibitors can effectively compete for binding.
Step 3: DMSO Tolerance Test
-
Objective: Determine the maximum concentration of DMSO that does not interfere with the assay.
-
Procedure:
-
Set up the assay with optimal kinase and tracer concentrations.
-
Add varying concentrations of DMSO (e.g., 0.1% to 5%).
-
Incubate and measure FP.
-
-
Causality: Test compounds are usually dissolved in DMSO. High concentrations of DMSO can denature proteins or otherwise interfere with the assay, so it's essential to establish the tolerance limit.
Step 4: Z'-Factor Validation
-
Objective: To confirm the robustness and suitability of the assay for HTS.
-
Procedure:
-
Prepare 16-24 wells of "high signal" control (kinase + tracer in assay buffer with DMSO).
-
Prepare 16-24 wells of "low signal" control (tracer in assay buffer with a saturating concentration of a known potent inhibitor).
-
Incubate and measure FP.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| where σ is the standard deviation, μ is the mean, p is the positive control (high signal), and n is the negative control (low signal).[15]
-
-
Trustworthiness: A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.[16] This calculation provides statistical confidence in the ability to distinguish hits from noise.[4]
PART 2: High-Throughput Screening Protocol
Caption: High-Throughput Screening Workflow.
Procedure:
-
Compound Plating: Using an acoustic dispenser or liquid handler, add nL volumes of the test compound library (including this compound) and control inhibitors to a 384-well plate. Final assay concentration is typically 1-10 µM.
-
Controls: Designate columns for controls:
-
Negative Control (Low Signal): No kinase, tracer only.
-
Positive Control (High Signal): Kinase + tracer + DMSO.
-
-
Kinase Addition: Add the pre-determined optimal concentration of kinase to all wells except the negative controls.
-
Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) to allow compounds to bind to the kinase.
-
Tracer Addition: Add the fluorescent tracer at its optimal concentration to all wells.
-
Equilibration: Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
PART 3: Data Analysis
-
Primary Screen Analysis:
-
Calculate the percent inhibition for each test compound using the formula: % Inhibition = 100 * (1 - (FP_compound - FP_neg) / (FP_pos - FP_neg))
-
Set a "hit" threshold, typically based on the mean and standard deviation of the sample population (e.g., >3 standard deviations from the mean).
-
-
Hit Confirmation and IC50 Determination:
-
"Hits" from the primary screen should be re-tested to confirm activity.
-
For confirmed hits, perform a dose-response experiment.
-
Procedure:
-
Create a serial dilution of the confirmed hit compound (e.g., 10-point, 3-fold dilution).
-
Run the FP assay with these varying concentrations.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce the signal by 50%.[5][17][18]
-
-
Hypothetical Data Presentation
Table 1: HTS Assay Performance and Primary Screen Results
| Parameter | Value | Interpretation |
| Z'-Factor | 0.78 | Excellent assay quality, suitable for HTS.[15] |
| Signal-to-Background | 6.2 | Good separation between controls. |
| Hit Threshold | >50% Inhibition | Defined cutoff for primary hit selection. |
| Hit Rate | 1.5% | A typical hit rate for a primary screen. |
Table 2: Dose-Response Data for Confirmed Hits
| Compound | IC50 (µM) | Hill Slope |
| This compound | 2.5 | 1.1 |
| Staurosporine (Control) | 0.05 | 0.9 |
Visualization of a Target Pathway
Protein kinases are often embedded in complex signaling cascades. A screening assay like the one described here is the first step in identifying molecules that can modulate these pathways.
Caption: A generic MAP Kinase signaling pathway.
Conclusion
This application note provides a robust and scientifically grounded framework for the development of a high-throughput screening assay to identify novel protein kinase inhibitors. By leveraging the principles of competitive fluorescence polarization, this protocol ensures a high degree of sensitivity and reliability, as validated by the Z'-factor calculation. The detailed, step-by-step methodologies for assay optimization and execution empower researchers to efficiently screen compound libraries and characterize the potency of promising hits. The use of this compound as a model compound highlights the potential of the oxazole scaffold in kinase inhibitor design. This comprehensive guide serves as a valuable resource for drug discovery professionals seeking to establish effective screening platforms for this critical class of therapeutic targets.
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Guide to the Safe Handling, Storage, and Disposal of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
An Application Note for Drug Development Professionals
Abstract: This document provides comprehensive application notes and protocols for the safe handling, storage, and disposal of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate (CAS No: 391248-24-1). Oxazole derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development.[1][2][3][4] Given that specific toxicological and reactivity data for this particular compound are not extensively published, these protocols are established based on the chemical properties of its constituent functional groups—an oxazole ring, a phenolic group, and an ethyl ester—and grounded in established laboratory safety principles. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Compound Identification and Physicochemical Properties
This compound is a solid organic compound.[5] Understanding its basic properties is the foundation of a sound risk assessment.
| Property | Data | Source |
| CAS Number | 391248-24-1 | [5] |
| Molecular Formula | C₁₂H₁₁NO₄ | [5][6] |
| Molecular Weight | 233.22 g/mol | [5][6] |
| Synonyms | 5-(4-Hydroxy-phenyl)-oxazole-4-carboxylic acid ethyl ester | [5][7] |
| Physical Form | Solid (Assumed, based on similar compounds) | N/A |
| Solubility | Data not widely available; likely soluble in organic solvents like DMSO, DMF, and alcohols. | N/A |
Hazard Identification and Risk Assessment
-
Inhalation Hazard: As a solid, the compound may form fine dust, which can be inhaled, potentially causing respiratory irritation.[8] All weighing and transfer operations should be conducted in a ventilated enclosure.
-
Skin and Eye Contact: Aromatic and heterocyclic compounds can cause skin and eye irritation.[9] Direct contact should be avoided through the use of appropriate personal protective equipment (PPE). A related thiazole compound is known to cause serious eye damage.[9]
-
Ingestion Hazard: Accidental ingestion may be harmful. While acute toxicity data is unavailable, a study on other oxadiazole derivatives showed low acute toxicity (LD50 > 2000 mg/kg in rats); however, this should not be extrapolated directly and caution is still warranted.[10]
-
Reactivity Hazards:
-
Chronic Effects: The long-term toxicological effects are unknown. As with any novel research chemical, exposure should be minimized.
Safe Handling Protocols and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment is essential for safe handling.
Engineering Controls
-
Chemical Fume Hood: All procedures that may generate dust or aerosols, such as weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[12]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust.[8]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent exposure. The following workflow should guide the user in selecting appropriate protection.
Caption: PPE selection workflow for handling the compound.
Detailed PPE Specifications:
| Protection Type | Specification | Rationale and Source(s) |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards. | Protects against dust and potential splashes. Standard lab requirement.[12][13] |
| Face Protection | Face shield worn over goggles. | Required when handling larger quantities or when a significant splash risk exists.[13][14] |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact. Inspect gloves before use and change them immediately if contaminated.[15] |
| Body Protection | Flame-resistant lab coat, fully buttoned. | Protects skin and clothing from contamination.[14] |
| Footwear | Closed-toe, closed-heel shoes. | Prevents injury from spills or dropped items.[13][14] |
Step-by-Step Handling Protocol
-
Preparation: Cordon off the work area. Ensure the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh paper, glassware) within the hood.
-
Don PPE: Put on all required PPE as determined by the workflow above.
-
Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of solid to weigh paper or a tared container. Avoid creating airborne dust.
-
Transfer: Gently add the weighed solid to the reaction vessel or solvent.
-
Closure: Tightly seal the main container immediately after use.
-
Cleanup: Decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) followed by soap and water. Dispose of any contaminated weigh paper or disposable items in the designated hazardous waste container.[16]
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands thoroughly with soap and water.[12]
Storage Procedures
Proper storage is crucial for maintaining the compound's integrity and ensuring laboratory safety.
-
Temperature: Store in a cool, dry place.[8][17] Refrigeration may be appropriate for long-term storage, but allow the container to warm to room temperature before opening to prevent condensation.
-
Atmosphere: Store in a tightly sealed container.[8] For long-term storage, consider flushing the container with an inert gas (e.g., argon or nitrogen) to protect the phenolic group from oxidation.
-
Location: Store in a designated cabinet for chemical reagents, away from strong oxidizing agents, acids, and bases.[8]
-
Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and any known hazard warnings.
Emergency Procedures: Spills and Exposures
All laboratory personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.[18]
Spill Response
The appropriate response depends on the size and location of the spill.
Caption: Decision workflow for chemical spill response.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.[19]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[18][20] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[19][20] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Waste Disposal Protocol
Chemical waste must be managed in accordance with institutional and local regulations.[12][21] Never dispose of this compound down the drain or in regular trash.
-
Waste Collection: Collect all waste containing this compound, including contaminated disposables and spill cleanup materials, in a dedicated, leak-proof, and compatible hazardous waste container (e.g., a high-density polyethylene (HDPE) jar).[21]
-
Segregation: Do not mix this waste stream with incompatible materials, such as strong acids, bases, or oxidizers.[21]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the approximate quantity.
-
Storage: Store the sealed waste container in a designated satellite accumulation area.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.[21]
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Application Notes and Protocols: A Comprehensive Guide to the Experimental Design for Testing the Antimicrobial Properties of Oxazole Compounds
Introduction
The relentless rise of multidrug-resistant (MDR) microbial infections presents a formidable challenge to global health. This has catalyzed the search for novel antimicrobial agents with unique chemical scaffolds and mechanisms of action. Among the numerous heterocyclic compounds explored, oxazole derivatives have emerged as a particularly promising class.[1][2][3] The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a structural motif found in various natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed experimental framework for the systematic evaluation of the antimicrobial properties of novel oxazole compounds. As a senior application scientist, this document moves beyond a simple recitation of protocols; it explains the rationale behind experimental choices, ensuring that each step contributes to a robust and self-validating assessment of a compound's potential. The protocols herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and comparability.[10][11][12][13]
Overall Experimental Workflow
The evaluation of a novel antimicrobial agent is a stepwise process that begins with broad screening and progresses to more detailed characterization of its activity and mechanism of action. The following workflow provides a logical progression for testing oxazole compounds.
Caption: High-level workflow for antimicrobial drug discovery with oxazoles.
Phase 1: Primary Screening - Determination of Minimum Inhibitory Concentration (MIC)
The first critical step in evaluating a new chemical entity is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14] This metric provides a quantitative measure of the compound's potency and is essential for the initial ranking of candidate compounds. The broth microdilution method is a widely accepted and standardized technique for MIC determination.[14][15][16][17][18]
Protocol: Broth Microdilution for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[11][13]
Materials:
-
Test oxazole compound(s)
-
Sterile 96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., ATCC reference strains of Staphylococcus aureus, Escherichia coli)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of Compound Stock Solution:
-
Dissolve the oxazole compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of the solvent in the assay should not exceed 1% and should be shown to not affect bacterial growth.
-
Prepare a working stock solution by diluting the initial stock in sterile CAMHB.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be done visually or with a spectrophotometer (A600 nm).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working stock solution of the oxazole compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Do not add bacteria to well 12.
-
-
Incubation:
-
Seal the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the oxazole compound in which there is no visible growth.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
| Plate Layout Example for MIC Determination | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Compound Conc. | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | Growth Control | Sterility Control | | (µg/mL) | (Well 1) | (Well 2) | (Well 3) | (Well 4) | (Well 5) | (Well 6) | (Well 7) | (Well 8) | (Well 9) | (Well 10) | (Well 11) | (Well 12) |
Phase 2: Potency and Spectrum Characterization
Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[19][20][21] The relationship between the MIC and MBC is crucial for classifying a compound as either bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). Generally, if the MBC is no more than four times the MIC, the compound is considered bactericidal.[19]
Protocol: MBC Determination
This protocol is a direct extension of the MIC assay.
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micro-pipette and tips
Procedure:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
From each of these clear wells, and from the growth control well, plate a 10 µL aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
| Example MIC and MBC Data for an Oxazole Compound | | :--- | :--- | :--- | :--- | | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | | S. aureus ATCC 29213 | 2 | 4 | 2 (Bactericidal) | | E. coli ATCC 25922 | 8 | 64 | 8 (Bacteriostatic) | | P. aeruginosa ATCC 27853 | 16 | 32 | 2 (Bactericidal) |
Time-Kill Kinetics Assay
The time-kill kinetics assay provides a dynamic view of an antimicrobial agent's effect on a bacterial population over time.[22][23][24] This assay is invaluable for understanding whether the killing effect is concentration-dependent or time-dependent and for characterizing the rate and extent of bacterial killing.[22]
Protocol: Time-Kill Kinetics Assay
Materials:
-
Test oxazole compound
-
CAMHB
-
Bacterial strain of interest
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sterile saline or PBS
-
MHA plates
Procedure:
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Dilute this suspension in pre-warmed CAMHB to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Preparation of Test Concentrations:
-
Prepare culture tubes or flasks containing CAMHB with the oxazole compound at various concentrations relative to its predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control tube with no compound.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate all tubes in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Following incubation, count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[23]
-
Phase 3: Elucidating the Mechanism of Action (MoA)
Understanding how an antimicrobial agent kills bacteria is a critical component of drug development. The following assays can help elucidate the potential mechanism of action of novel oxazole compounds.
Caption: Potential mechanisms of action for oxazole compounds and corresponding assays.
Bacterial Membrane Integrity Assay
Many antimicrobial agents exert their effect by disrupting the bacterial cell membrane.[25][26][27][28] This can be assessed by measuring the leakage of intracellular components or the uptake of fluorescent dyes that are typically excluded by intact membranes.
Protocol: Propidium Iodide (PI) Uptake Assay
Materials:
-
Bacterial culture
-
Propidium iodide (PI) stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Harvest mid-log phase bacteria by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS to an OD600 of 0.5.
-
Add the oxazole compound at various concentrations (e.g., 1x and 2x MIC) to the bacterial suspension. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative (untreated) control.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Add PI to a final concentration of 1-5 µg/mL and incubate in the dark for 15 minutes.
-
Measure the fluorescence intensity (excitation ~535 nm, emission ~617 nm). An increase in fluorescence indicates membrane damage.
DNA Gyrase Inhibition Assay
DNA gyrase and topoisomerase IV are essential bacterial enzymes involved in DNA replication and are the targets of quinolone antibiotics.[29][30] Inhibition of these enzymes leads to bacterial cell death.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP)
-
Test oxazole compound
-
Agarose gel electrophoresis system
Procedure:
-
Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the oxazole compound.[31]
-
Initiate the reaction by adding DNA gyrase.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop buffer containing a DNA loading dye.[32]
-
Analyze the products by agarose gel electrophoresis. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.
Reactive Oxygen Species (ROS) Production Assay
Some antimicrobial agents induce the production of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals, which can damage cellular components like DNA, proteins, and lipids, leading to cell death.[33][34][35][36]
Protocol: Dihydroethidium (DHE) Assay for ROS Detection
Materials:
-
Bacterial culture
-
Dihydroethidium (DHE)
-
PBS
-
Fluorometer
Procedure:
-
Prepare a bacterial suspension as described for the membrane integrity assay.
-
Treat the bacteria with the oxazole compound at various concentrations.
-
Add DHE to a final concentration of 10-20 µM and incubate in the dark for 30 minutes.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence (excitation ~518 nm, emission ~606 nm). An increase in fluorescence indicates the production of ROS.
Conclusion
The experimental design detailed in these application notes provides a robust framework for the comprehensive evaluation of novel oxazole compounds as potential antimicrobial agents. By systematically progressing from initial screening of activity to in-depth characterization of potency and mechanism of action, researchers can efficiently identify and advance promising lead candidates. Adherence to standardized protocols, such as those outlined by the CLSI, is paramount for generating reliable and reproducible data. The multifaceted nature of the oxazole scaffold suggests that this class of compounds will continue to be a fertile ground for the discovery of new therapeutics in the ongoing battle against infectious diseases.
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Coordinated Development of Antimicrobial Drugs and Antimicrobial Susceptibility Test Devices. (2019). U.S. Food and Drug Administration. Retrieved from [Link]
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Review of Antimicrobial Activity of Oxazole. (2022). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
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FDA Releases Draft Guidance on Antibacterial Drug Development. (2013). The Pew Charitable Trusts. Retrieved from [Link]
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FDA Publishes Antibacterial Drug Development Guidance. (2016). BioPharm International. Retrieved from [Link]
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FDA Issues Draft Guidance on Coordinated Development of Antimicrobial Drugs and Antimicrobial Susceptibility Test Devices. (2016). American Pharmaceutical Review. Retrieved from [Link]
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FDA finalizes guidance on development of antimicrobial tests. (2019). MedTech Dive. Retrieved from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link]
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Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. (2024). innovareacademics.in. Retrieved from [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]
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Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved from [Link]
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL OXAZOLE-NICOTINAMIDE DERIVATIVES. (2019). International Journal of Pharma Sciences and Research. Retrieved from [Link]
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]
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Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
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A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). International Journal of Medical and Pharmaceutical Research. Retrieved from [Link]
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]
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Synthesis, Characterization and Antimicrobial Activity of Some Oxazole and Thiazole Derivatives. (2015). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
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Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). Asian Journal of Biochemical and Pharmaceutical Research. Retrieved from [Link]
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Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]
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M100 - Performance Standards for Antimicrobial Susceptibility Testing. (2023). Clinical and Laboratory Standards Institute. Retrieved from [Link]
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Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (2008). Springer Protocols. Retrieved from [Link]
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Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. Retrieved from [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
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Detecting Reactive Species in Bacteria. (n.d.). Student Theses - Faculty of Science and Engineering. Retrieved from [Link]
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CLSI 2024 M100Ed34(1). (2024). Clinical and Laboratory Standards Institute. Retrieved from [Link]
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Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). chain-network.org. Retrieved from [Link]
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Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes. (2015). Frontiers in Microbiology. Retrieved from [Link]
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Recent Methods for the Viability Assessment of Bacterial Pathogens: Advances, Challenges, and Future Perspectives. (2022). National Institutes of Health. Retrieved from [Link]
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E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). ProFoldin. Retrieved from [Link]
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Is there any simple method to measure ROS generation?. (2015). ResearchGate. Retrieved from [Link]
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Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (2008). PubMed. Retrieved from [Link]
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Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]
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Time-Kill Evaluations. (n.d.). Nelson Labs. Retrieved from [Link]
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Evaluation of cell membrane integrity as a potential antimicrobial target for plant products. (2014). Pharmaceutical Biology. Retrieved from [Link]
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Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. (2016). PubMed Central. Retrieved from [Link]
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Antibacterial mechanism. (A) Membrane integrity assay. Bacteria were.... (n.d.). ResearchGate. Retrieved from [Link]
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A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. (2020). MDPI. Retrieved from [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Retrieved from [Link]
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Cell membrane integrity assay. (n.d.). Bio-protocol. Retrieved from [Link]
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Reactive Oxygen Species (ROS) Detection. (2019). BMG LABTECH. Retrieved from [Link]
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Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (2019). BioMed Research International. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the utilization of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate in high-throughput screening (HTS) campaigns. Oxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2][3][4] This application note details the physicochemical properties of the compound, outlines a robust HTS workflow from assay development to hit validation, and provides detailed protocols for its application. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This guide is intended to empower researchers to effectively integrate this and similar oxazole-containing small molecules into their drug discovery pipelines.
Introduction: The Scientific Case for Screening this compound
The oxazole scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[3] The subject of this guide, this compound, possesses key structural features that make it an attractive candidate for HTS campaigns. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the oxazole ring and ethyl carboxylate group provide a rigid core with potential for various molecular interactions.
Given the structural alerts present in this molecule, a hypothetical yet scientifically rigorous screening campaign against a class of enzymes such as kinases or deacetylases could be envisioned. These enzymes are often implicated in proliferative and inflammatory diseases, and their active sites can accommodate the types of interactions that this compound can offer. This document will therefore use the example of a generic kinase inhibition assay to illustrate the HTS process.
Compound Physicochemical Properties
A thorough understanding of the compound's properties is crucial for designing a successful screening campaign. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 391248-24-1 | [5] |
| Molecular Formula | C₁₂H₁₁NO₄ | [5] |
| Molecular Weight | 233.22 g/mol | [5] |
| InChI Key | MWGLPVVMBIZBNR-UHFFFAOYSA-N | [5][6] |
| Canonical SMILES | CCOC(=O)C1=C(N=CO1)C2=CC=C(C=C2)O | [7] |
High-Throughput Screening Workflow
A typical HTS campaign is a multi-step process designed to identify and validate promising lead compounds from a large chemical library.[8][9] The workflow for screening this compound is outlined below.
Caption: A generalized workflow for a high-throughput screening campaign.
Detailed Protocols
Assay Development and Miniaturization
The initial and most critical phase of any HTS campaign is the development of a robust and reproducible assay.[10][11]
Protocol 4.1.1: Development of a Kinase Inhibition Assay (Fluorescence Polarization)
-
Principle Selection: A fluorescence polarization (FP) based assay is chosen for its homogenous format, sensitivity, and suitability for automation. The assay measures the binding of a fluorescently labeled phosphopeptide tracer to a phosphospecific antibody. Inhibition of the kinase results in less phosphorylated substrate, leading to a decrease in the FP signal.
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Enzyme: Prepare a stock solution of the target kinase in kinase buffer. The final concentration should be empirically determined to yield a robust signal window.
-
Substrate and ATP: Prepare stock solutions of the peptide substrate and ATP in kinase buffer. The optimal concentrations will be at or near the Km for each to ensure competitive inhibition can be detected.
-
Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
-
Assay Miniaturization (384-well format):
-
Assay Validation:
-
Perform a "dry run" using positive (a known inhibitor) and negative (DMSO vehicle) controls to determine the Z'-factor.[10]
-
The Z'-factor is calculated using the formula: Z' = 1 - (3σp + 3σn) / |μp - μn|, where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.
-
A Z'-factor greater than 0.5 is considered excellent for HTS.[10][12]
-
Primary High-Throughput Screening
The primary screen aims to rapidly identify "hits" from a large compound library.[13]
Protocol 4.2.1: Automated Primary Screening
-
Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the 10 mM stock of this compound and other library compounds into 384-well assay plates. This will result in a final screening concentration of 10 µM in a 50 µL assay volume.
-
Reagent Addition:
-
Add 25 µL of the kinase and substrate solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution.
-
-
Reaction Quenching and Detection:
-
After a 60-minute incubation at room temperature, stop the reaction by adding 10 µL of a stop solution containing EDTA and the FP tracer/antibody mix.
-
Incubate for a further 60 minutes to allow for equilibration.
-
-
Data Acquisition: Read the plates on an appropriate plate reader capable of measuring fluorescence polarization.
Data Analysis and Hit Confirmation
Rigorous data analysis is essential to minimize false positives and negatives.[14][15]
Workflow 4.3.1: Hit Selection and Confirmation
-
Data Normalization: Raw data from each plate is normalized to the plate-specific controls. Percent inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_compound - Mean_positive_control) / (Mean_negative_control - Mean_positive_control)).
-
Hit Selection: A common threshold for hit selection is a percent inhibition greater than three standard deviations from the mean of the negative controls.[10]
-
Dose-Response Confirmation: "Hits" are re-tested in the primary assay over a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their potency (IC₅₀).[16]
-
Orthogonal and Counter-Screens:
-
Preliminary Structure-Activity Relationship (SAR): Analyze the activity of any structurally related compounds in the screening library to identify initial SAR trends.[10]
Caption: The hit validation cascade to confirm promising compounds.
Troubleshooting and Scientific Considerations
-
Compound Solubility: Poor aqueous solubility can lead to false negatives or positives. It is advisable to measure the kinetic solubility of this compound in the assay buffer.
-
Compound Interference: The phenolic hydroxyl group may lead to assay interference. Counter-screens to detect autofluorescence or quenching are recommended.[18]
-
PAINS (Pan-Assay Interference Compounds): Computational filtering for known PAINS substructures should be performed on any confirmed hits.[17]
-
Reproducibility: All experiments should be performed in replicate to ensure the statistical significance of the results.[14]
Conclusion
This compound represents a promising starting point for a high-throughput screening campaign due to its privileged oxazole core. By following the detailed protocols and workflows outlined in this application note, researchers can confidently and rigorously assess its biological activity. The emphasis on robust assay development, stringent hit validation, and a clear understanding of potential pitfalls will maximize the chances of identifying novel and valuable lead compounds for further drug development.
References
-
Zhang, X. D., & Zhang, Z. (2011). Statistical practice in high-throughput screening data analysis. Methods in molecular biology (Clifton, N.J.), 795, 347–363. [Link]
-
K-State Libraries. (2014). Data analysis approaches in high throughput screening. Kansas State University. [Link]
-
Gubler, H., Schopfer, U., & Jacoby, E. (2002). Comprehensive analysis of high-throughput screening data. Proceedings of SPIE, 4626, 1-10. [Link]
-
Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Pharmaceutical Technology. [Link]
-
Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]
-
Stanbery, L., & Matson, J. S. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug design, development and therapy, 11, 2735–2745. [Link]
-
Francis, S. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. New Drugs. [Link]
-
Wikipedia. (n.d.). High-throughput screening. Wikipedia. [Link]
-
Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature biotechnology, 24(2), 167–175. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
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Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]
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ChemSynthesis. (n.d.). ethyl 5-(hydroxy-phenylmethyl)-3-methyl-1,2-oxazole-4-carboxylate. ChemSynthesis. [Link]
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National Center for Biotechnology Information. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Flow chart of the HTS screening and validation procedure. ResearchGate. [Link]
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PubChem. (n.d.). Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. PubChem. [Link]
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Bentham Science. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science. [Link]
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ChemSynthesis. (n.d.). ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. ChemSynthesis. [Link]
-
Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]
-
ResearchGate. (2017). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]
-
PubMed. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. [Link]
-
Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
-
Scopus. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. Scopus. [Link]
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Bentham Science Publishers. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science Publishers. [Link]
-
PubMed. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. [Link]
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PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. PubChem. [Link]
-
PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. [Link]
-
PubChem. (n.d.). Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate. PubChem. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic outcomes.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: I am attempting the synthesis of this compound via the Robinson-Gabriel synthesis, but I am consistently obtaining a low yield of the desired product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Robinson-Gabriel synthesis of this specific molecule can stem from several factors, primarily related to the starting materials, reaction conditions, and the nature of the cyclodehydration step.[1]
Potential Causes and Solutions:
-
Purity of Starting Materials: The purity of the starting 2-acylamino-ketone is crucial. Impurities can interfere with the cyclization reaction.
-
Recommendation: Ensure your starting material is of high purity. Recrystallize or purify it using column chromatography if necessary. Verify the purity by NMR and melting point analysis.
-
-
Inefficient Cyclodehydration: The choice and handling of the cyclodehydrating agent are critical for driving the reaction to completion.[2]
-
Recommendation: Concentrated sulfuric acid is a classic dehydrating agent for this reaction.[3] However, for sensitive substrates, other reagents can be more effective. Consider using polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), which can offer milder reaction conditions and easier workup. Trifluoroacetic anhydride has also been used effectively in some Robinson-Gabriel syntheses.[1]
-
-
Reaction Temperature and Time: Suboptimal temperature can lead to incomplete reaction or decomposition of the starting material and product.
-
Recommendation: The reaction temperature should be carefully controlled. Start with the reported conditions if available, and then screen a range of temperatures to find the optimum. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to side product formation.
-
-
Presence of Water: The Robinson-Gabriel synthesis is a dehydration reaction; therefore, the presence of water will inhibit the reaction.
-
Recommendation: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents.
-
Issue 2: Formation of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC, and after workup, I isolate several side products along with my desired this compound. What are these likely side products and how can I minimize their formation?
Answer:
The formation of side products is a common issue, especially when dealing with a multifunctional substrate like the precursor to this compound. The phenolic hydroxyl group can be particularly problematic.
Common Side Reactions and Prevention:
-
O-Acylation of the Phenolic Hydroxyl Group: The free hydroxyl group on the phenyl ring is nucleophilic and can react with the acylating agent or other electrophiles in the reaction mixture, leading to undesired O-acylated byproducts.
-
Preventative Measure: It is highly recommended to protect the phenolic hydroxyl group before the cyclization reaction. Common protecting groups for phenols include benzyl (Bn) ethers or silyl ethers (e.g., TBDMS). These groups are generally stable to the cyclization conditions and can be removed later in the synthetic sequence.
-
-
Polymerization/Decomposition: Under harsh acidic conditions and high temperatures, the starting materials or the product, which contains an electron-rich phenolic ring, can be susceptible to polymerization or decomposition.
-
Preventative Measure: Use the mildest possible reaction conditions that still afford a reasonable reaction rate. As mentioned previously, switching to a milder dehydrating agent like PPA might be beneficial. Careful control of the reaction temperature is also critical.
-
-
Incomplete Cyclization: If the dehydration is not efficient, the intermediate hydroxy-oxazoline may be isolated or may decompose during workup.
-
Preventative Measure: Ensure a sufficient excess of the dehydrating agent is used and that the reaction is allowed to proceed to completion as monitored by TLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for the synthesis of 2,4,5-trisubstituted oxazoles like this compound is the Robinson-Gabriel synthesis.[2] This method involves the acid-catalyzed cyclodehydration of a 2-acylamino-ketone precursor.[3]
Q2: How can I prepare the 2-acylamino-ketone precursor required for the Robinson-Gabriel synthesis?
A2: The 2-acylamino-ketone precursor can be synthesized through the acylation of an α-amino ketone. For this specific target molecule, the precursor would be ethyl 2-(acylamino)-3-(4-hydroxyphenyl)-3-oxopropanoate. This can be prepared by reacting ethyl 2-amino-3-(4-hydroxyphenyl)-3-oxopropanoate with an appropriate acylating agent.
Q3: Is it necessary to protect the phenolic hydroxyl group?
A3: While not always strictly necessary depending on the specific reaction conditions, protecting the phenolic hydroxyl group is highly advisable to prevent side reactions such as O-acylation and potential oxidative degradation, thereby improving the overall yield and simplifying purification.
Q4: What are the recommended purification techniques for this compound?
A4: The crude product can typically be purified using column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a good starting point for elution. Recrystallization from a suitable solvent system can be employed for further purification to obtain a highly pure product.
Q5: What are the key analytical techniques to confirm the structure of the final product?
A5: The structure of this compound should be confirmed using a combination of spectroscopic methods:
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¹H NMR: To identify the protons on the aromatic ring, the oxazole ring, and the ethyl ester.
-
¹³C NMR: To confirm the number and types of carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the ester carbonyl, the C=N of the oxazole, and the hydroxyl group.
Experimental Protocols
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic workflow for the preparation of this compound, incorporating a protection step for the phenolic hydroxyl group.
Caption: Proposed synthetic workflow for this compound.
Data Summary: Robinson-Gabriel Cyclodehydrating Agents
The choice of cyclodehydrating agent can significantly impact the yield and reaction conditions. The following table summarizes common reagents used in Robinson-Gabriel synthesis.[1][2]
| Dehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Concentrated Sulfuric Acid (H₂SO₄) | Neat or in a co-solvent, often requires heating. | Readily available and inexpensive. | Harsh conditions, potential for side reactions. |
| Polyphosphoric Acid (PPA) | Neat or in a high-boiling solvent, requires heating. | Generally milder than H₂SO₄, good for sensitive substrates. | Viscous, can be difficult to stir and work up. |
| Phosphorus Pentoxide (P₂O₅) | In a high-boiling solvent like toluene or xylene, reflux. | Strong dehydrating agent. | Heterogeneous reaction, can be difficult to control. |
| Trifluoroacetic Anhydride (TFAA) | In an inert solvent like dichloromethane or THF, often at room temperature. | Mild conditions, good for acid-sensitive substrates. | More expensive. |
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
-
SynArchive. Robinson-Gabriel Synthesis. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Scribd. 5-Iii) Sem 4. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Oxazole Ring Formation
Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the successful formation of oxazole rings. As a Senior Application Scientist, my goal is to synthesize my extensive experience in synthetic chemistry with established scientific principles to empower you to overcome common challenges and optimize your experimental outcomes.
This resource is structured to provide both a high-level overview of common synthetic strategies and deep, practical insights into the nuances of each method. We will explore the intricacies of classical methods like the Robinson-Gabriel, Fischer, and van Leusen syntheses, as well as modern metal-catalyzed approaches, with a focus on troubleshooting and rational optimization.
General Considerations for Oxazole Synthesis
Before delving into method-specific troubleshooting, it's crucial to acknowledge a key characteristic of the oxazole ring: its potential for hydrolytic instability. The C2 proton of the oxazole ring is acidic and can be abstracted under both acidic and basic conditions, leading to ring-opening and the formation of byproducts[1]. Therefore, careful control of pH during the reaction and work-up is paramount for achieving high yields and purity. Whenever possible, aim for neutral conditions, especially during purification, and consider forming the oxazole ring at a later stage in a multi-step synthesis to minimize its exposure to harsh reagents[1].
Section 1: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a cornerstone of oxazole chemistry, involving the cyclodehydration of 2-acylamino-ketones under acidic conditions to form 2,5-disubstituted oxazoles[2][3]. While robust, this method can present challenges, primarily related to reaction yield and purity.
Troubleshooting Guide: Robinson-Gabriel Synthesis
Question: My Robinson-Gabriel synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the Robinson-Gabriel synthesis are a frequent issue and can often be traced back to one of several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Cyclodehydration: The final, acid-catalyzed cyclization and dehydration is the crux of this reaction. If the dehydrating agent is not potent enough or is used in insufficient quantity, the reaction will not go to completion.
-
Solution: Employ a stronger dehydrating agent. While sulfuric acid is traditional, polyphosphoric acid (PPA) can increase yields to the 50-60% range[4][5]. Other effective reagents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and trifluoroacetic anhydride (TFAA)[2][3][6][7]. The choice of reagent may require some optimization for your specific substrate.
-
-
Poor Quality of Starting Material: The purity of the 2-acylamino-ketone precursor is critical. Impurities from its synthesis, such as unreacted starting materials from a preceding Dakin-West reaction, can interfere with the cyclization.
-
Solution: Purify the 2-acylamino-ketone by recrystallization or column chromatography before subjecting it to the cyclodehydration conditions[2].
-
-
Side Reactions and Degradation: The strongly acidic and often high-temperature conditions can lead to the degradation of either the starting material or the oxazole product.
-
Regioisomer Formation: If your 2-acylamino-ketone is unsymmetrical, you may be forming a mixture of regioisomers, which can complicate purification and lower the yield of your desired product[8].
-
Solution: To favor the formation of one regioisomer, consider the electronic and steric nature of your substituents. Electron-withdrawing groups can influence the site of enolization, directing the cyclization. Bulky groups can also sterically hinder one pathway, favoring the other[8]. If regioselectivity remains an issue, it may be necessary to redesign the synthesis to use a symmetrical precursor.
-
Purification Strategies for Robinson-Gabriel Synthesis
Purifying oxazoles from the often-viscous reaction mixtures of a Robinson-Gabriel synthesis requires a methodical approach:
-
Aqueous Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. The oxazole product will often precipitate and can be collected by filtration. This initial step helps to remove the bulk of the acid catalyst and other water-soluble impurities.
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the desired oxazole from any unreacted starting material and side products. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Recrystallization: If the oxazole is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.
Robinson-Gabriel Synthesis Workflow
Caption: A simplified mechanism of the Fischer oxazole synthesis.
Section 3: The Van Leusen Oxazole Synthesis
The van Leusen oxazole synthesis is a versatile and widely used method for the preparation of 5-substituted and 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) in the presence of a base.[4][5]
Troubleshooting Guide: Van Leusen Oxazole Synthesis
Question: My van Leusen reaction is not working well. I'm getting low yields and multiple spots on my TLC. What should I check?
Answer: The van Leusen synthesis is generally reliable, but success hinges on careful control of reagents and conditions. Here’s a detailed troubleshooting guide:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Reagents: TosMIC and the base are sensitive to moisture. Aldehydes can oxidize upon storage. 2. Insufficient Base Strength: The base may not be strong enough to efficiently deprotonate TosMIC. 3. Low Reaction Temperature: The reaction may be too slow at room temperature. | 1. Use freshly dried solvents and reagents. Handle moisture-sensitive compounds under an inert atmosphere. Purify aldehydes if necessary. 2. Switch to a stronger, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or DBU. 3. Gently heat the reaction mixture (e.g., to 40-50 °C) after the initial addition of reagents. |
| Formation of Nitrile Byproduct | Presence of Ketone Impurities: Ketones react with TosMIC to form nitriles instead of oxazoles. | Purify the aldehyde starting material by distillation or column chromatography to remove any ketone impurities. |
| Isolation of Stable Oxazoline Intermediate | Incomplete Elimination of the Tosyl Group: The final elimination step to form the aromatic oxazole is not proceeding to completion. | 1. Increase Reaction Temperature: Gentle heating can promote the elimination. 2. Use a Stronger Base: A stronger base can facilitate a more efficient elimination. 3. Extend Reaction Time: Allow the reaction to proceed for a longer duration. |
| Difficult Product Purification | 1. Residual p-toluenesulfinic acid: This byproduct can co-elute with the product. 2. Emulsion during work-up: Can make phase separation difficult. | 1. Wash the crude product with a sodium hydrosulfide (NaHS) solution to remove the sulfinic acid byproduct. 2. Add a saturated brine solution to help break any emulsions during the work-up. |
Experimental Protocols for Van Leusen Synthesis
Protocol 1: General Procedure for 5-Substituted Oxazoles
-
To a round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol), TosMIC (1.1 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Add a dry solvent (e.g., methanol, 10 mL).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Protocol 2: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid
The use of ionic liquids as solvents can offer advantages in terms of product yield and solvent recyclability.[4][9]
-
In a reaction vessel, combine the aldehyde (1.0 mmol), TosMIC (1.2 mmol), an aliphatic halide (1.2 mmol), and a base (e.g., K₂CO₃, 2.5 mmol) in an ionic liquid (e.g., [bmim]Br).
-
Heat the mixture and monitor the reaction by TLC.
-
After completion, extract the product with an organic solvent (e.g., diethyl ether). The ionic liquid can be recovered and reused.
-
Wash the combined organic extracts, dry, concentrate, and purify the product.
Van Leusen Synthesis Troubleshooting Workflow
Caption: A troubleshooting workflow for the van Leusen oxazole synthesis.
Section 4: Metal-Catalyzed Oxazole Synthesis
Modern synthetic chemistry has seen a surge in the use of transition metal catalysts for the construction of heterocyclic rings, and oxazoles are no exception. Palladium, copper, and gold catalysts are particularly prevalent, offering novel pathways and access to a wide range of substituted oxazoles.[10]
Troubleshooting Guide: Metal-Catalyzed Oxazole Synthesis
Question: My metal-catalyzed oxazole synthesis is not proceeding as expected. What are some common issues with these types of reactions?
Answer: Metal-catalyzed reactions are powerful but can be sensitive to a variety of factors. Here are some common problems and troubleshooting strategies:
-
Catalyst Deactivation: This is a frequent issue in palladium-catalyzed reactions. The active Pd(0) species can be oxidized to inactive Pd(II), or the catalyst can aggregate into palladium black.[11]
-
Diagnosis: Formation of a black precipitate is a visual indicator of catalyst aggregation.
-
Solution:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) that can stabilize the palladium center and prevent aggregation.
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining a positive pressure of an inert gas (argon or nitrogen).[11][12]
-
Additives: In some cases, additives can help to maintain the catalyst in its active state.
-
-
-
Catalyst Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons, blocking the active sites of the metal. Sulfur-containing compounds are notorious poisons for palladium catalysts.[11][12]
-
Solution: Ensure the highest purity of all reagents and solvents. If a specific poison is suspected, it may be possible to use a scavenger to remove it.
-
-
Poor Regioselectivity: In reactions where multiple C-H bonds can be functionalized, such as direct arylation, achieving high regioselectivity can be challenging.
-
Solution:
-
Ligand and Solvent Effects: The choice of ligand and solvent can have a profound impact on regioselectivity. For example, in the palladium-catalyzed direct arylation of oxazole, C-5 arylation is favored in polar solvents, while C-2 arylation is favored in nonpolar solvents with specific phosphine ligands.[9]
-
Directing Groups: The electronic properties of substituents on the starting materials can direct the metal catalyst to a specific position.
-
-
-
Low or No Yield (Gold- and Copper-Catalyzed Reactions):
-
Gold-Catalyzed Reactions: The choice of the gold catalyst and counter-ion can be critical. Screening different gold sources (e.g., AuCl, AuCl₃, or various ligand-stabilized gold complexes) and silver salts (as halide scavengers) may be necessary.[13]
-
Copper-Catalyzed Reactions: The oxidation state of the copper catalyst (Cu(I) vs. Cu(II)) and the choice of oxidant (if required) are key parameters to optimize.
-
Optimizing Metal-Catalyzed Oxazole Synthesis
| Parameter | Importance and Considerations |
| Catalyst/Ligand | The choice of metal and ligand is the most critical factor. The electronic and steric properties of the ligand influence the reactivity and selectivity of the catalyst. |
| Solvent | The polarity of the solvent can affect catalyst solubility, reaction rate, and, in some cases, regioselectivity. |
| Base | The strength and nature of the base can be crucial, particularly in reactions involving C-H activation. |
| Temperature | Reaction temperature affects the rate of reaction and can also influence selectivity. |
| Additives | Additives such as salts or co-catalysts can play a significant role in stabilizing the catalyst or promoting a specific step in the catalytic cycle. |
Metal-Catalyzed Oxazole Synthesis: A Conceptual Workflow
Caption: A conceptual workflow for troubleshooting metal-catalyzed oxazole synthesis.
References
-
Robinson–Gabriel synthesis - Wikipedia. Available from: [Link]
-
Joshi, S., & Choudhary, A. N. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 273-287. Available from: [Link]
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Mao, Z., & Zeng, H. (2022). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. RSC Advances, 12(40), 26027-26031. Available from: [Link]
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Available from: [Link]
-
Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. Available from: [Link]
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Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
-
Fischer oxazole synthesis - Wikipedia. Available from: [Link]
-
OXAZOLE.pdf - CUTM Courseware. Available from: [Link]
-
Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids - Indian Journal of Pharmaceutical Sciences. Available from: [Link]
-
Mao, Z., & Zeng, H. (2022). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. RSC Advances. Available from: [Link]
-
Wang, C., et al. (2015). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. Chemical Communications, 51(56), 11226-11229. Available from: [Link]
-
Wiesenfeldt, M. P., et al. (2020). A Gold-Catalyzed Acid-Assisted Regioselective Cyclization for the Synthesis of Polysubstituted Oxazoles. European Journal of Organic Chemistry, 2020(15), 2384-2388. Available from: [Link]
-
Palmer, D. C. (Ed.). (2004). Oxazoles: synthesis, reactions, and spectroscopy, Part A (Vol. 60). John Wiley & Sons. Available from: [Link]
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Robinson-Gabriel synthesis - Wikipedia. Available from: [Link]
-
Fischer oxazole synthesis - Semantic Scholar. Available from: [Link]
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Synthesis and Reactions of Oxazoles - ResearchGate. Available from: [Link]
-
A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Available from: [Link]
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Yuan, N., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium (II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2999-3008. Available from: [Link]
-
OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV - YouTube. Available from: [Link]
-
Yuan, N., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. SLU publication database (SLUpub). Available from: [Link]
-
Robinson-Gabriel Synthesis - SynArchive. Available from: [Link]
-
Liu, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available from: [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(22), 3349-3377. Available from: [Link]
-
He, W., Li, C., & Zhang, L. (2011). An Efficient [2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation. Journal of the American Chemical Society, 133(22), 8482-8485. Available from: [Link]
-
Oxazole | PPTX - Slideshare. Available from: [Link]
-
Robinson-Gabriel Synthesis - Explore the Science & Experts - ideXlab. Available from: [Link]
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles | Request PDF. ResearchGate. Available from: [Link]
-
Grushin, V. V. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 124(45), 13434-13435. Available from: [Link]
-
Zaragoza, F. (2005). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. ACS Combinatorial Science, 7(3), 463-473. Available from: [Link]
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Technical Support Center: Purification of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
Welcome to the dedicated technical support center for the purification of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile oxazole intermediate. Here, we address common purification challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Introduction: The Purification Challenge
This compound is a highly functionalized heterocyclic compound with inherent purification challenges stemming from its polarity, potential for hydrogen bonding, and possible thermal instability. The presence of a phenolic hydroxyl group, an ester, and the oxazole ring itself contributes to its unique chemical behavior. Successful purification requires a careful selection of techniques and a thorough understanding of the potential impurities that may arise during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route employed. For a typical synthesis involving the condensation of a 4-hydroxybenzamide derivative with an ethyl 2-haloacetoacetate, you can anticipate the following impurities:
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Unreacted Starting Materials: 4-hydroxybenzamide and ethyl 2-haloacetoacetate.
-
Hydrolysis Products: 5-(4-hydroxyphenyl)oxazole-4-carboxylic acid, resulting from the hydrolysis of the ethyl ester, especially during aqueous workup or if the reaction is performed in the presence of water.
-
Side-Reaction Products: Depending on the reaction conditions, self-condensation products of the starting materials or byproducts from the decomposition of reagents can occur.
-
Residual Solvents: High-boiling point solvents used in the reaction or purification, such as DMF or DMSO, can be difficult to remove.
Q2: My compound appears to be degrading on the silica gel column. What is happening and what can I do?
A2: The acidic nature of standard silica gel can lead to the degradation of sensitive compounds like certain oxazole derivatives. The Lewis acid sites on the silica surface can catalyze hydrolysis of the ester or degradation of the oxazole ring.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before preparing your column, slurry the silica gel with a solvent system containing a small amount of a volatile base, such as 0.5-1% triethylamine or pyridine in your eluent. This will neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as your stationary phase. Alternatively, reversed-phase chromatography (C18 silica) can be an excellent option for polar compounds.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.
Q3: I'm having trouble getting my compound to crystallize. It keeps "oiling out." What should I do?
A3: "Oiling out" is a common issue when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when impurities are present that depress the melting point.
Troubleshooting Steps:
-
Lower the Crystallization Temperature: After dissolving your compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature, and then place it in a refrigerator or freezer.
-
Use a Mixed Solvent System: Dissolve your compound in a good solvent (e.g., ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, water) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
-
Scratching and Seeding: Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. If you have a small amount of pure product, add a "seed crystal" to induce crystallization.
-
Pre-purification: If significant impurities are present, a preliminary purification by flash chromatography may be necessary before attempting recrystallization.
Troubleshooting Guides
Guide 1: Column Chromatography Purification
This guide provides a systematic approach to purifying this compound using column chromatography.
Table 1: Recommended Solvent Systems for Column Chromatography
| Polarity of Impurities | Stationary Phase | Recommended Eluent System (starting conditions) |
| Less Polar | Silica Gel | Hexane:Ethyl Acetate (e.g., 4:1 to 1:1) |
| More Polar | Silica Gel | Dichloromethane:Methanol (e.g., 99:1 to 95:5) |
| Acidic Compound | Deactivated Silica Gel | Hexane:Ethyl Acetate with 0.5% Acetic Acid |
| General | Neutral Alumina | Hexane:Ethyl Acetate |
| Polar Compound | C18 Reversed-Phase Silica | Water:Acetonitrile or Water:Methanol |
Experimental Protocol: Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system for separation. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Dry pack or slurry pack a column with the chosen stationary phase in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane). If solubility is an issue, adsorb the crude material onto a small amount of silica gel and dry-load it onto the column.
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute your compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram 1: Column Chromatography Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography.
Guide 2: Recrystallization Purification
Recrystallization is a powerful technique for obtaining highly pure crystalline material.
Table 2: Suggested Solvents for Recrystallization
| Solvent | Properties |
| Ethanol | Good for moderately polar compounds. |
| Ethyl Acetate | A versatile solvent for many esters. |
| Toluene | Can be effective for aromatic compounds. |
| Ethyl Acetate / Hexanes | A common mixed-solvent system for tuning polarity. |
| Ethanol / Water | Another useful mixed-solvent system for polar compounds. |
Experimental Protocol: Recrystallization
-
Solvent Screening: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Diagram 2: Recrystallization Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting recrystallization.
Concluding Remarks
The purification of this compound requires a methodical approach and a willingness to optimize conditions. By understanding the nature of the compound and potential impurities, and by systematically troubleshooting issues with chromatography and recrystallization, researchers can achieve high purity of this valuable synthetic intermediate. For further assistance, please do not hesitate to contact our technical support team.
References
Technical Support Center: Navigating the Instability of 5-Hydroxyoxazole-4-Carboxy Derivatives
Welcome to the technical support center for 5-hydroxyoxazole-4-carboxy derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the inherent challenges associated with this unique class of compounds. My objective is to provide not just procedural guidance, but a deep, mechanistic understanding of the instability issues and to equip you with robust strategies for successful synthesis, handling, and analysis.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the stability of 5-hydroxyoxazole-4-carboxy derivatives.
Q1: My 5-hydroxyoxazole-4-carboxylic acid derivative seems to be decomposing almost immediately. What is the fundamental cause of this instability?
A1: The instability of 5-hydroxyoxazole-4-carboxylic acid derivatives is an intrinsic property of their chemical structure.[1][2][3] The core issue lies in a rapid equilibrium between two tautomeric forms: the aromatic 5-hydroxyoxazole (the enol form) and its non-aromatic keto form, an azlactone.[1][4] This azlactone intermediate possesses a β-keto acid-like substructure, which is highly susceptible to rapid decarboxylation (loss of CO₂), particularly when heated or in the presence of mild acid or base.[3][4] This facile degradation pathway makes isolating and working with the unprotected parent compound exceptionally challenging.
Q2: What is the primary degradation pathway and what resulting products should I be looking for?
A2: You should anticipate two primary degradation pathways that can occur concurrently: hydrolytic ring-opening and decarboxylation.[1][3][5]
-
Hydrolytic Ring-Opening: The oxazole ring, especially when protonated, is susceptible to nucleophilic attack by water, leading to cleavage of the ring and formation of acyclic amides.[1][6]
-
Decarboxylation: As described above, tautomerization to the azlactone form is followed by the loss of carbon dioxide. This results in an enolate that is subsequently protonated to form a 4-unsubstituted azlactone.[3] Even this decarboxylated product can be unstable, especially during purification on silica gel.[1][3]
The following diagram illustrates the key instability mechanism:
Caption: Tautomerization and subsequent degradation pathways.
Q3: Is there an effective strategy to mitigate this instability and improve the handling of these derivatives?
A3: Absolutely. The most successful and widely validated strategy is to prevent the initial, problematic tautomerization to the azlactone intermediate.[4] This is achieved by protecting the 5-hydroxyl group, most commonly as an ether (e.g., an ethoxy or benzyloxy group).[1][3] A 5-alkoxy substituent blocks the proton transfer required for keto-enol tautomerization, thereby preventing the formation of the β-dicarbonyl-like structure that facilitates decarboxylation.[4] For example, ethyl 5-ethoxy-2-phenyloxazole-4-carboxylate is reported to be stable to aqueous workup and purification, in stark contrast to its 5-hydroxy counterpart.[1]
Q4: My experimental 13C NMR data for a compound I believe contains the 5-hydroxyoxazole-4-carboxylic acid moiety does not align with theoretical predictions. Could this be a stability issue?
A4: Yes, this is a significant and reported observation. Researchers have noted large discrepancies between the theoretical 13C NMR chemical shifts for the proposed 5-hydroxyoxazole-4-carboxylate structure and the actual experimental data obtained from isolates.[1][3] In contrast, calculations for stabilized derivatives (like the 5-ethoxy version) and decarboxylated products show good agreement with their respective experimental spectra.[1] This strongly suggests that the unprotected compound is likely degrading during sample preparation, handling, or the analysis itself, and you are observing the spectrum of a degradation product or a mixture of compounds.[7]
Troubleshooting Guide for Experimental Workflows
This guide provides direct answers to specific issues you may encounter during your experiments.
| Symptom / Issue | Probable Cause(s) | Recommended Solutions & Actions |
| Rapid loss of parent compound in solution (HPLC/LC-MS) | The compound is undergoing rapid hydrolytic ring-opening and/or decarboxylation in the analytical solvent or buffer.[7] | 1. Temperature Control: Perform all manipulations and analyses at reduced temperatures (e.g., 4°C) to slow degradation kinetics.2. pH Management: The oxazole ring's stability is often pH-dependent. Prepare samples in a buffered, non-nucleophilic system. Conduct a rapid pH-stability screen if possible.3. Solvent Choice: Use anhydrous aprotic solvents (e.g., acetonitrile, THF) whenever feasible. Minimize exposure to water and protic solvents like methanol/ethanol. |
| Low or zero yield during final deprotection to reveal the 5-OH group | The deprotection conditions are simultaneously triggering the degradation of the newly formed, unstable 5-hydroxyoxazole. For example, hydrogenolysis of a 5-benzyloxy group can lead to immediate hydrolytic ring-opening.[1][7] | 1. Synthesize a Stable Analog: The most robust solution is to synthesize and test a stabilized version of your compound, such as the 5-ethoxy derivative. This analog is often more representative of a stable drug candidate.[1][4]2. Re-evaluate Synthetic Route: If the free 5-hydroxy acid is absolutely required, investigate deprotection conditions that are non-hydrolytic and occur at low temperatures. However, success is not guaranteed due to the molecule's inherent lability. |
| Product streaks or disappears during silica gel chromatography | The acidic nature of standard silica gel can catalyze both hydrolytic ring-opening and decarboxylation of the unprotected compound. Even the decarboxylated azlactone product can be unstable on silica.[1][3] | 1. Purify the Protected Intermediate: Purify the stable, 5-O-protected precursor before the final deprotection step.2. Use Alternative Media: If purification of the final compound is unavoidable, use deactivated or neutral chromatography media (e.g., neutral alumina, treated silica).3. Non-Chromatographic Methods: Consider purification by crystallization or trituration if possible. |
| Inconsistent or diminishing activity in biological assays | The compound is degrading in the aqueous assay buffer over the time course of the experiment. This leads to a lower effective concentration of the active compound and a rising concentration of inactive degradation products. | 1. Prepare Stock Solutions Fresh: Use freshly prepared stock solutions in an appropriate anhydrous solvent (e.g., DMSO) for every experiment.2. Minimize Incubation Time: Design assays with the shortest possible incubation times.3. Include Time-Zero Controls: Analyze the assay medium by LC-MS at the beginning and end of the experiment to quantify the extent of degradation under the actual assay conditions.4. Test a Stable Analog: Use a stabilized derivative (e.g., 5-ethoxy) as a control to confirm that the observed biological activity is linked to the core scaffold and not an artifact of degradation. |
Key Experimental Protocols
Protocol 1: Synthesis of a Stabilized Ethyl 5-Ethoxyoxazole-4-carboxylate Derivative
This protocol is adapted from methodologies that prioritize stability by protecting the 5-hydroxyl group as an ethyl ether, preventing the primary degradation pathway.[1][4] This approach yields a stable analog suitable for further investigation.
Caption: Workflow for synthesizing a stable 5-ethoxyoxazole derivative.
Step-by-Step Methodology:
-
Step 1: Oxazole Ring Formation (Cyclodehydration)
-
Dissolve the starting 1,3-diester precursor in a suitable anhydrous solvent like dichloromethane (DCM).
-
To this solution, add triphenylphosphine and iodine.
-
Stir the reaction mixture at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to quench the reaction and remove water-soluble byproducts.
-
Purify the crude product via column chromatography to isolate the protected 5-ethoxyoxazole diester. A reported yield for this type of transformation is ~84%.[4]
-
-
Step 2: Selective Saponification
-
Dissolve the purified diester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add a controlled amount of lithium hydroxide (LiOH) to the solution. The stoichiometry is critical for selective hydrolysis of one ester group.
-
Stir the mixture at room temperature, again monitoring by TLC until the starting material is consumed.
-
Carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylate.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry, filter, and concentrate the organic phase. Purify the resulting solid, if necessary, to obtain the final, stable 5-ethoxyoxazole carboxylic acid. A reported yield for this step is ~65%.[4]
-
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential to proactively identify potential degradation products and establish the stability profile of your compound.[7]
| Stress Condition | Typical Reagents & Conditions | Primary Degradation Pathway Targeted |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Hydrolytic ring-opening |
| Basic Hydrolysis | 0.1 M NaOH, Room Temp | Hydrolytic ring-opening, potential catalysis of decarboxylation |
| Oxidative | 3% H₂O₂, Room Temp | Oxidation of the oxazole ring[8] |
| Thermal | 60°C in solution | Decarboxylation |
| Photolytic | Expose to UV/Vis light (ICH Q1B) | Photodegradation |
Step-by-Step Methodology:
-
Preparation: Prepare solutions of your compound (e.g., at 1 mg/mL) in each of the stress condition media. Include a control sample in a neutral, non-degrading solvent.
-
Incubation: Store the samples under the specified conditions for a defined period (e.g., 24-48 hours).
-
Analysis: At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each sample. Quench the reaction if necessary (e.g., neutralize the acid/base samples).
-
Quantification: Analyze all samples by a stability-indicating HPLC-UV method to determine the percentage of the parent compound remaining.
-
Identification: Analyze samples with significant degradation by LC-MS/MS to obtain the mass of the degradation products, which provides critical clues to their structures (e.g., a mass loss of 44 Da strongly suggests decarboxylation).[7]
References
-
Ting, A., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Organic Letters, 23(14), 5457–5460. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
-
Ting, A., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. PubMed. Available at: [Link]
-
Ting, A., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. ACS Publications. Available at: [Link]
-
Ting, A., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). The proposed mechanism of oxazole ring-opening and trapping of the aldehyde intermediate. Available at: [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]
-
MDPI. (2023). Oxazole-Based Molecules in Anti-viral Drug Development. Available at: [Link]
-
Wikipedia. (n.d.). Oxazole. Available at: [Link]
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Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]
-
Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available at: [Link]
-
Jaitak, V., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Ovid. Available at: [Link]
-
ResearchGate. (n.d.). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Available at: [Link]
-
Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available at: [Link]
-
ResearchGate. (n.d.). Review on Therapeutic Diversity of Oxazole Scaffold: An Update. Available at: [Link]
-
Ozaki, Y., et al. (1983). Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. PubMed. Available at: [Link]
-
Kumar, A., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Omega. Available at: [Link]
-
ResearchGate. (2017). Degradation Pathway. Available at: [Link]
-
Goszczynski, S., et al. (1994). New pathway for degradation of sulfonated azo dyes by microbial peroxidases of Phanerochaete chrysosporium and Streptomyces chromofuscus. Journal of Bacteriology. Available at: [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Chen, Y., et al. (2020). Degradation pathways, microbial community and electricity properties analysis of antibiotic sulfamethoxazole by bio-electro-Fenton system. Bioresource Technology. Available at: [Link]
-
Kim, J., et al. (2010). Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Mehta, D. K., & Das, R. (2016). Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. International Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
Preventing hydrolytic ring-opening and decarboxylation of oxazoles
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolytic Ring-Opening and Decarboxylation
Welcome to the Technical Support Center dedicated to the robust handling of oxazole-containing compounds. As a Senior Application Scientist, I've seen firsthand the immense potential of the oxazole scaffold in medicinal chemistry and the frustrating setbacks that can arise from its inherent instabilities.[1][2][3] This guide is structured to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experimental designs effectively.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding oxazole stability.
Q1: My oxazole-containing compound is degrading during my reaction work-up. What are the most likely causes?
A: The oxazole ring is particularly susceptible to hydrolytic cleavage under both strongly acidic and strongly basic aqueous conditions.[4] The most common culprits during work-up are acidic or basic washes. The C2 position of the oxazole is the most acidic proton, and under strong basic conditions, its removal can initiate ring-opening to an isonitrile intermediate, which is then prone to further reactions.[4][5][6][7][8] Conversely, strong acids can also catalyze the hydrolysis of the oxazole ring.[4][9]
Q2: I am observing multiple unexpected byproducts in my reaction. Could this be related to oxazole instability?
A: Absolutely. The ring-opening of an oxazole does not typically lead to a single, stable byproduct. The resulting intermediates can be reactive and engage in various subsequent reactions, leading to a complex mixture of products that can be challenging to purify.[5][6][10] Analyzing your side products by LC-MS and NMR can provide valuable clues into the specific degradation pathway at play.[10]
Q3: Are certain substituted oxazoles more unstable than others?
A: Yes, the electronic nature of the substituents on the oxazole ring significantly influences its stability. Electron-donating groups can increase the electron density of the ring, making it less susceptible to nucleophilic attack.[10] Conversely, electron-withdrawing groups can exacerbate its instability. Furthermore, specific substitution patterns, such as 5-hydroxyoxazole-4-carboxylic acids, are known to be particularly unstable and prone to both hydrolytic ring-opening and decarboxylation.[11]
Q4: How does temperature affect the stability of my oxazole compound?
A: While oxazoles are generally considered thermally stable, elevated temperatures can accelerate degradation, especially in the presence of other destabilizing factors like non-neutral pH or trace amounts of water.[12][13][14][15] It is always advisable to conduct reactions at the lowest effective temperature and to avoid unnecessarily high temperatures during purification steps like distillation.[12]
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems encountered during the handling of oxazoles.
Problem 1: Low Yield of Desired Oxazole Product
| Potential Cause | Troubleshooting Steps & Explanation |
| Hydrolytic Degradation | 1. Re-evaluate pH: Scrutinize the pH of all reaction and work-up steps. Aim for neutral conditions (pH ~7) whenever possible. If your reaction requires acidic or basic conditions, consider if a milder reagent could be used.[10] 2. Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use, as trace water can be sufficient to cause hydrolysis, especially under non-neutral pH.[12] 3. Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent interaction with atmospheric moisture.[12] |
| Ring-Opening by Nucleophiles | 1. Assess Reagents: Strong nucleophiles, including some amine bases, can attack the oxazole ring, leading to cleavage.[7][12] If a strong nucleophile is a necessary reagent, consider lowering the reaction temperature to reduce the rate of degradation.[12] 2. Protect the C2 Position: If the C2 position is unsubstituted, it is highly susceptible to deprotonation and subsequent ring-opening. The most effective preventative strategy is the introduction of a protecting group.[5][6][10] |
| Late-Stage Oxazole Formation | If you are performing a multi-step synthesis, it is often advantageous to introduce the oxazole ring in the later stages. This minimizes its exposure to a wide range of potentially harsh reaction conditions.[10] |
Problem 2: Difficulty in Purifying the Oxazole Product
| Potential Cause | Troubleshooting Steps & Explanation |
| Co-eluting Impurities from Degradation | 1. Analyze Byproducts: Before attempting large-scale purification, analyze the crude reaction mixture by LC-MS and NMR to identify the major byproducts. Understanding their structure can help in selecting an appropriate purification strategy.[10] 2. Employ C2-Protection: The most robust solution is to prevent the formation of these byproducts in the first place by using a C2-protecting group during your synthesis.[10] |
| Instability on Silica Gel | Some oxazoles may show instability during column chromatography on silica gel, which can have a slightly acidic surface. If you suspect this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system. |
In-Depth Technical Protocols
Protocol 1: C2-Position Protection of Oxazoles using Triisopropylsilyl (TIPS) Group
This protocol describes a general and effective method for protecting the vulnerable C2 position of an oxazole, thereby preventing ring-opening under basic or nucleophilic conditions.[5][6][10] The TIPS group is particularly robust and stable to non-acidic aqueous workups and chromatography.[5][6]
Materials:
-
Oxazole substrate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Triisopropylsilyl chloride (TIPSCl)
-
Dry ice/acetone bath
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: Under an inert atmosphere, dissolve the oxazole substrate in anhydrous THF in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of n-BuLi (1.1 equivalents) to the cooled solution. Stir the mixture at -78 °C for 30-60 minutes. The C2 proton is the most acidic, and its removal generates the C-2 lithio intermediate.[4][5][6][7] This intermediate is unstable and exists in equilibrium with the ring-opened isocyanoenolate.[5][6][8]
-
Silylation: Add TIPSCl (1.2 equivalents) to the reaction mixture at -78 °C. The silylation traps the C-2 lithiated oxazole, preventing the accumulation of the ring-opened form.[10]
-
Quenching & Work-up: After stirring for a suitable time (monitor by TLC), slowly warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Diagram: The Logic of C2 Protection
The following diagram illustrates why direct lithiation of an unprotected oxazole is problematic and how C2-protection circumvents this issue.
Caption: C2-protection blocks undesired ring-opening.
Mechanistic Insights: Hydrolytic Ring-Opening
Understanding the mechanism of degradation is key to preventing it. The hydrolytic ring-opening of oxazoles can be catalyzed by both acid and base.
Diagram: General Mechanism of Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed hydrolytic pathway of oxazoles.
In acidic conditions, the ring nitrogen is protonated, which activates the ring towards nucleophilic attack by water.[9] Subsequent ring-opening leads to the formation of an amide-containing product.
Summary of Preventative Strategies
| Strategy | Principle | When to Use |
| pH Control | Minimize exposure to strongly acidic or basic conditions to prevent catalyzed hydrolysis.[10] | In all experiments involving oxazoles, especially during aqueous work-ups. |
| Temperature Control | Lower temperatures slow the rate of degradation reactions.[12] | When reactions require heating or when working with particularly sensitive oxazole derivatives. |
| Use of Anhydrous Conditions | Excludes water, a key reagent in hydrolytic degradation.[12] | For reactions that are sensitive to moisture and when using reagents that can react with water. |
| C2-Protecting Groups (e.g., TIPS) | Blocks the most acidic site, preventing deprotonation-induced ring-opening.[5][6][10] | When performing reactions under basic conditions or with strong nucleophiles, especially if C4/C5 functionalization is desired.[4] |
| Late-Stage Synthesis | Reduces the number of synthetic steps the sensitive oxazole ring is subjected to.[10] | During the planning of a multi-step synthesis of a complex molecule containing an oxazole moiety. |
| Substituent Effects | Electron-donating groups on the oxazole ring can enhance its stability.[10] | During the design phase of novel oxazole-containing compounds. |
By understanding the inherent reactivity of the oxazole ring and proactively implementing these strategies, you can significantly improve the success rate of your experiments, leading to higher yields, easier purifications, and more reliable results in your research and development endeavors.
References
- Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability - Benchchem.
- stability issues of 3-Chloro-1,2-oxazole under various conditions - Benchchem.
- A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles | The Journal of Organic Chemistry - ACS Publications.
- A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4 - American Chemical Society.
- Oxazole-Based Molecules in Anti-viral Drug Development.
- Technical Support Center: Oxazole Ring Stability in Substitution Reactions - Benchchem.
- Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline.
- Oxazole – Knowledge and References - Taylor & Francis.
- Effect of pH on first-order rate constant for the hydrolysis of... - ResearchGate.
- The Role of Oxazole Derivatives in Pharmaceutical Synthesis.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar.
- Oxazole - Wikipedia.
- Transition-metal-free synthesis of oxazoles: Valuable structural fragments in drug discovery | Request PDF - ResearchGate.
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Technical Support Center: Strategies for Solubilizing Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate for Biological Assays
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's limited aqueous solubility. By understanding its physicochemical properties and employing systematic strategies, you can achieve reliable and reproducible results in your biological assays.
Understanding the Molecule: Physicochemical Properties
The key to solubilizing this compound lies in its chemical structure. The presence of a phenolic hydroxyl (-OH) group makes it a weak acid. At physiological pH, the compound is predominantly in its neutral, less soluble form. By increasing the pH of the aqueous environment, we can deprotonate this hydroxyl group, forming a negatively charged phenolate ion. This ionized form is significantly more polar and, therefore, more soluble in aqueous buffers. This relationship is governed by the Henderson-Hasselbalch equation.[1][2][3][4][5]
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₁NO₄ | [6][7] |
| Molecular Weight | 233.22 g/mol | [6][7] |
| CAS Number | 391248-24-1 | [6][7] |
| Key Functional Group | Phenolic Hydroxyl (-OH) | N/A |
Frequently Asked Questions (FAQs)
This section addresses common questions in a logical progression, from initial stock preparation to troubleshooting complex solubility issues.
Q1: How should I prepare my initial stock solution of this compound?
Answer: The recommended starting point is to create a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[8][9] DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[8][10]
-
Rationale: Preparing a concentrated stock (e.g., 10-30 mM) in pure DMSO ensures the compound is fully dissolved before any dilution into an aqueous environment. This stock can then be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[8]
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how do I fix it?
Answer: This phenomenon, often called "crashing out," occurs when the compound rapidly moves from a good solvent (DMSO) to a poor solvent (your aqueous buffer), causing it to exceed its solubility limit and precipitate.[8][9]
There are two primary strategies to prevent this:
-
Optimize Dilution Technique: Instead of diluting your stock in a single step, perform serial dilutions in 100% DMSO first to get closer to your final concentration range.[8][9] Then, add a small volume of this intermediate DMSO solution directly to your final assay medium with vigorous mixing. This minimizes the time the compound spends at a high concentration in a challenging aqueous environment.[9]
-
Modify the Assay Buffer (pH Adjustment): The most effective method for this specific molecule is to increase the pH of your final assay buffer. As explained above, raising the pH above the compound's pKa will convert it to its more soluble ionized form.
Q3: How can I use pH to increase the solubility of this compound?
Answer: You can leverage the compound's acidic phenolic group by preparing your assay buffer at a pH that is 1 to 2 units higher than the compound's pKa. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) predicts that at a pH one unit above the pKa, the ratio of the soluble ionized form ([A⁻]) to the neutral form ([HA]) is 10:1.[3][5]
-
Practical Steps:
-
Estimate the pKa (for a substituted phenol like this, it is likely between 8 and 10).
-
Prepare your buffer (e.g., Tris or PBS) and adjust its pH upwards using a base like NaOH. A good starting point would be pH 9.0.
-
Always confirm that the adjusted pH is compatible with your biological assay (e.g., enzyme activity, cell viability).
-
Include a vehicle control with the same pH-adjusted buffer and final DMSO concentration to account for any effects of pH or the solvent on the assay.[8]
-
Caption: pH-dependent ionization of the compound.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
Answer: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic or interfere with assay components.[8][11] Many cell lines can tolerate up to 1%, but sensitive cells, especially primary cultures, may be affected at concentrations below 0.1%.[11][12] It is critical to run a vehicle control experiment with cells exposed to the same final DMSO concentration to ensure the observed effects are from your compound and not the solvent.[8]
Q5: I'm still having solubility issues even after adjusting pH. What are some advanced formulation strategies?
Answer: If pH modification is insufficient or incompatible with your assay, you can explore advanced formulation strategies using excipients.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming an "inclusion complex."[13] The exterior of the cyclodextrin is hydrophilic, which enhances the solubility of the entire complex in water.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for this application.[14]
-
Co-solvents: In some cases, small amounts of other water-miscible organic solvents like polyethylene glycol 400 (PEG400) or ethanol can be used in the final formulation, but their compatibility with the specific assay must be rigorously tested.
Q6: How can I visually or analytically confirm my compound is dissolved?
Answer:
-
Visual Inspection: The simplest method is to visually inspect the solution for any turbidity, cloudiness, or precipitate against a dark background. A truly dissolved compound will result in a perfectly clear solution.
-
Kinetic Solubility Assays: For a more quantitative measure, you can perform a kinetic solubility assay. This typically involves adding a DMSO stock solution to an aqueous buffer, incubating, and then separating any undissolved precipitate by filtration or centrifugation.[15][16] The concentration of the dissolved compound in the supernatant is then measured, often by UV-Vis spectrophotometry or HPLC.[17][18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates immediately upon dilution into assay buffer. | The compound's aqueous solubility limit has been exceeded. The buffer pH is too low. | Perform serial dilutions in 100% DMSO first.[9] Increase the buffer pH to be >1 unit above the compound's pKa. Ensure vigorous mixing during the final dilution step. |
| Assay results are inconsistent or show a poor dose-response curve. | The compound may be precipitating at higher concentrations, leading to inaccurate dosing.[9] The compound may be degrading in the assay buffer. | Visually confirm solubility at the highest concentration tested. Re-evaluate the dilution protocol.[9] Consider reducing the highest concentration in the dose-response curve.[9] Use a formulation strategy like cyclodextrins to ensure solubility across the entire concentration range. |
| High background signal or cell toxicity is observed in all wells, including controls. | The final DMSO concentration is too high for the cell line.[11][12] The adjusted pH of the buffer is outside the optimal range for the cells or assay components. | Reduce the final DMSO concentration to <0.5%, or lower if necessary.[8] Run a DMSO toxicity curve to determine the maximum tolerated concentration. Test the effect of the pH-adjusted buffer on the assay without the compound. |
Detailed Experimental Protocols
Protocol 1: Preparation and Handling of a DMSO Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile, appropriate-sized glass or polypropylene tube.
-
Add the calculated volume of 100% anhydrous, sterile-filtered DMSO to achieve the target concentration (e.g., 20 mM).
-
Gently vortex or sonicate in a water bath until the compound is completely dissolved. Gentle warming (e.g., 37°C) can aid dissolution, but check for compound stability at higher temperatures.[8]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[8]
-
Store aliquots at -20°C or -80°C in tightly sealed tubes.
Protocol 2: pH-Based Solubility Enhancement
-
Prepare the desired aqueous buffer (e.g., 50 mM Phosphate Buffer or Tris-HCl) for your assay.
-
While monitoring with a calibrated pH meter, slowly add a dilute solution of NaOH (e.g., 0.1 M or 1 M) dropwise until the buffer reaches the target pH (e.g., pH 9.0).
-
Allow the buffer to equilibrate and make final pH adjustments as necessary.
-
Sterile-filter the pH-adjusted buffer before use in cell-based assays.
-
When preparing your final assay plate, add your compound (diluted from a DMSO stock) to this pH-adjusted buffer.
-
Crucially: Prepare a vehicle control using the same pH-adjusted buffer and the same final concentration of DMSO that is present in your experimental wells.
Caption: Decision workflow for solubilizing the compound.
References
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Available from: [Link]
-
Unknown Author. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available from: [Link]
-
Helmenstine, A. M. (2024). pH, pKa, and the Henderson-Hasselbalch Equation. ThoughtCo. Available from: [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
-
NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]
-
Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Available from: [Link]
-
BYJU'S. (n.d.). Henderson Hasselbalch Equation Chemistry Questions with Solutions. Available from: [Link]
-
Turito. (2022). Henderson Hasselbalch Equation- Estimating the pH of Buffers. Available from: [Link]
-
University of Texas. (n.d.). Henderson-Hasselbalch Equation. Available from: [Link]
-
Pion Inc. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available from: [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available from: [Link]
-
Singhvi, G. et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]
-
NIH. (n.d.). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. PubMed. Available from: [Link]
-
NIH. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central. Available from: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Available from: [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Available from: [Link]
-
Di, L. & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]
-
Alichem. (n.d.). This compound. Available from: [Link]
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- 2. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]
- 3. byjus.com [byjus.com]
- 4. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]
- 5. ch302.cm.utexas.edu [ch302.cm.utexas.edu]
- 6. This compound [cymitquimica.com]
- 7. calpaclab.com [calpaclab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. lifetein.com [lifetein.com]
- 12. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
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Identifying and minimizing byproducts in the synthesis of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing byproduct formation. The information provided herein is based on established chemical principles and peer-reviewed literature to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are their relative merits?
There are several established methods for the synthesis of substituted oxazoles. For the target molecule, this compound, the most relevant approaches are variations of the Robinson-Gabriel, van Leusen, and Cornforth syntheses.
-
Robinson-Gabriel Synthesis: This is a classical method that involves the cyclodehydration of a 2-acylamino-ketone.[1] The starting materials for this route would be ethyl 2-(acylamino)-3-(4-hydroxyphenyl)-3-oxopropanoate. While versatile, this method often requires strong dehydrating agents like concentrated sulfuric acid or phosphorus pentoxide, which can lead to charring and other side reactions, particularly with a sensitive phenol group.[1][2]
-
Van Leusen Oxazole Synthesis: This method offers a milder alternative by reacting an aldehyde with tosylmethyl isocyanide (TosMIC).[3][4] For the target compound, this would involve reacting 4-hydroxybenzaldehyde with ethyl 2-isocyano-3-tosylpropanoate. The van Leusen reaction is known for its good yields and tolerance of various functional groups.[3][5]
-
Cornforth Synthesis: This route involves the rearrangement of 4-acyloxazoles.[6] While historically significant in oxazole chemistry, it is generally less direct for the primary synthesis of this specific target compared to the other methods.[7][8][9]
Each method has its own set of potential byproducts and optimization challenges, which will be addressed in the following sections.
Q2: I am observing a significant amount of a dimeric byproduct in my reaction. What is its likely structure and how can I prevent its formation?
The formation of dimeric or polymeric byproducts is a common issue, particularly in reactions that proceed via reactive intermediates. In the context of oxazole synthesis, especially under acidic or high-temperature conditions, self-condensation of starting materials or intermediates can occur.
For instance, in a Robinson-Gabriel type synthesis, the starting β-keto amide could undergo intermolecular condensation. Similarly, reactive intermediates in the van Leusen synthesis can potentially dimerize if the desired intramolecular cyclization is slow.
Troubleshooting Steps:
-
Lower Reaction Temperature: High temperatures can promote undesired side reactions. Running the reaction at the lowest effective temperature can significantly reduce dimerization.
-
Slow Addition of Reagents: Adding one of the key reagents slowly (e.g., the dehydrating agent or the base) can maintain a low concentration of reactive intermediates, thus favoring the intramolecular cyclization over intermolecular reactions.
-
High Dilution: Running the reaction in a larger volume of solvent can also disfavor intermolecular reactions.
Q3: My NMR spectrum shows unreacted starting materials. How can I drive the reaction to completion without increasing byproducts?
Pushing a reaction to completion without generating additional impurities is a delicate balance. Here are some strategies:
-
Optimize Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Stopping the reaction at the point of maximum product formation, even if some starting material remains, is often better than driving it with excessive heat or time, which can lead to product degradation and byproduct formation.
-
Reagent Stoichiometry: A slight excess of one of the reagents (typically the less expensive or more stable one) can sometimes help to consume the limiting reagent completely. However, this should be done cautiously as a large excess can lead to its own set of byproducts.
-
Choice of Catalyst/Reagent: In the Robinson-Gabriel synthesis, switching to a milder dehydrating agent might improve the outcome.[1] For the van Leusen reaction, the choice of base can be critical; a non-nucleophilic base is generally preferred to avoid side reactions with the ester group.
Troubleshooting Guide: Byproduct Identification and Minimization
This section provides a more in-depth look at specific byproducts and the experimental protocols to mitigate their formation.
Issue 1: Presence of a Side-Product with a Missing Phenolic -OH Signal in the ¹H NMR
Potential Cause: Etherification or acylation of the phenolic hydroxyl group.
This is a common side reaction when the reaction conditions involve alkylating agents, acylating agents, or acidic conditions with alcoholic solvents.
Proposed Byproduct Structures:
-
O-Alkylated Byproduct: If the reaction is run in an alcohol solvent (e.g., methanol, ethanol) under acidic conditions, ether formation is possible.
-
O-Acylated Byproduct: If an acylating agent is used or if an acyl intermediate is present, acylation of the phenol can occur.
Protocol for Minimizing O-Alkylation/Acylation:
-
Protecting Group Strategy: The most robust solution is to protect the phenolic hydroxyl group before the main reaction. A common protecting group for phenols is the benzyl ether, which can be removed later by hydrogenolysis.
-
Solvent Choice: Avoid using alcohol as a solvent if acidic conditions are employed. Non-protic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally safer choices.
-
Control of Acylating Agents: If an acylating agent is necessary, use it stoichiometrically and at a low temperature to favor the desired N-acylation over O-acylation.
Issue 2: Hydrolysis of the Ethyl Ester
Potential Cause: Presence of water and acid or base catalysis.
The ethyl ester group is susceptible to hydrolysis, especially under harsh acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
pH Control: If the reaction requires a base, use a non-hydroxide base like triethylamine or diisopropylethylamine. If an acid is required, use a Lewis acid or a non-aqueous protic acid.
-
Work-up Procedure: During the work-up, neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic aqueous solutions.
Data Summary Table: Reaction Condition Effects on Byproduct Formation
| Parameter | Condition | Potential Byproduct Favored | Mitigation Strategy |
| Temperature | High (>100 °C) | Dimerization, Polymerization, Decomposition | Operate at the lowest effective temperature. |
| Dehydrating Agent | Strong Brønsted Acids (e.g., conc. H₂SO₄) | Charring, O-Sulfonation | Use milder agents (e.g., P₂O₅, POCl₃) or a protecting group strategy.[1][2] |
| Base | Strong Nucleophilic Bases (e.g., NaOH, KOH) | Ester Hydrolysis | Use non-nucleophilic organic bases (e.g., Et₃N, DIPEA). |
| Solvent | Protic Solvents (e.g., EtOH, MeOH) with Acid | O-Alkylation of Phenol | Use aprotic solvents (e.g., THF, DCM, Acetonitrile). |
| Water Content | High | Ester Hydrolysis | Use anhydrous reagents and solvents; run under an inert atmosphere. |
Visualizing Reaction Pathways
The following diagrams illustrate the desired synthesis pathway and a common side reaction.
Caption: Desired vs. Side Reaction Pathways.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting.
References
-
Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel synthesis of oxazoles from tosylmethyl isocyanide and carbonyl compounds. Tetrahedron Letters, 13(23), 2369-2372. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Pearson. (n.d.). Gabriel Synthesis Explained. [Link]
-
RSC Publishing. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering. [Link]
-
SynArchive. (n.d.). Van Leusen Reaction. [Link]
-
ChemSynthesis. (n.d.). ethyl 5-(hydroxy-phenylmethyl)-3-methyl-1,2-oxazole-4-carboxylate. [Link]
-
ResearchGate. (2015). Sir John Cornforth Ac Cbe Frs: His Synthetic Work. Science Progress. [Link]
-
Wikipedia. (2023). Cornforth rearrangement. [Link]
-
PubMed. (2015). Sir John Cornforth AC CBE FRS: his synthetic work. Science Progress. [Link]
-
Wipf Group. (2007). The Aldol Reaction I. Basic Principles. [Link]
-
Chemical Synthesis Database. (n.d.). ethyl 5-phenyl-1,3-oxazole-4-carboxylate. [Link]
-
ResearchGate. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
National Center for Biotechnology Information. (n.d.). Sir John Cornforth Ac Cbe Frs: His Synthetic Work. Science Progress. [Link]
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 6. Cornforth rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Sir John Cornforth AC CBE FRS: his synthetic work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sir John Cornforth Ac Cbe Frs: His Synthetic Work - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate. As a key intermediate in various pharmaceutical research pipelines, consistent and scalable production is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to address challenges encountered during laboratory and scale-up synthesis.
Overview of Synthetic Strategy
The synthesis of 5-aryl-oxazole-4-carboxylates is most effectively achieved via the Van Leusen Oxazole Synthesis . This method offers a convergent and high-yielding route from readily available starting materials: an aromatic aldehyde and an isocyanoacetate derivative.[1][2] For the target molecule, the reaction involves the base-mediated condensation of 4-hydroxybenzaldehyde with ethyl isocyanoacetate.
The Van Leusen reaction is renowned for its operational simplicity and broad substrate scope, making it an attractive choice for scaling up production.[3] The mechanism proceeds through the initial deprotonation of ethyl isocyanoacetate, which then acts as a nucleophile attacking the aldehyde carbonyl. A subsequent intramolecular cyclization and elimination sequence yields the desired oxazole ring.[2][4]
Primary Synthetic Pathway
Caption: Van Leusen synthesis of the target oxazole from commercial precursors.
Frequently Asked Questions (FAQs)
Q1: Why is the Van Leusen synthesis preferred over the Robinson-Gabriel method for this specific molecule?
The Robinson-Gabriel synthesis requires a 2-acylamino-ketone precursor, which for this target would be ethyl 2-(benzamido)-3-(4-hydroxyphenyl)-3-oxopropanoate or a similar structure.[5][6] Synthesizing this precursor adds steps to the overall process. The Van Leusen approach is more convergent, directly coupling the two key fragments (the aldehyde and the isocyanoacetate) in a single, efficient step, which is highly advantageous for process scalability.[3]
Q2: Do I need to protect the phenolic hydroxyl group on 4-hydroxybenzaldehyde?
In many cases, protection is not necessary if a mild base like potassium carbonate (K₂CO₃) is used in a protic solvent like methanol.[7] The acidity of the α-proton on ethyl isocyanoacetate is significantly greater than that of the phenolic proton, allowing for selective deprotonation. However, if you are using a very strong base (e.g., NaH, LDA) or observing side reactions, a protecting group strategy (e.g., TBDMS, MOM) may be required. This adds steps for protection and deprotection, increasing cost and complexity.
Q3: What are the primary safety concerns when scaling up this reaction?
-
Isocyanides: Ethyl isocyanoacetate, like other isocyanides, is volatile and has a foul odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exotherms: The initial acid-base reaction and the subsequent condensation can be exothermic. On a large scale, this requires controlled, slow addition of reagents and efficient reactor cooling to prevent thermal runaways.
-
Solvents: The choice of solvent (e.g., THF, DMSO) brings its own flammability and handling considerations. Ensure all equipment is properly grounded.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up of this compound.
Reaction Execution & Monitoring
Q4: My reaction yield is consistently low (<60%). What are the likely causes?
-
Answer: Low yields can stem from several factors.
-
Base Inefficiency: The choice and amount of base are critical. Potassium carbonate is a common choice, but its effectiveness can be solvent-dependent. Stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an aprotic solvent like THF can significantly improve yields, but may also increase side product formation.
-
Poor Reagent Quality: Verify the purity of your 4-hydroxybenzaldehyde and ethyl isocyanoacetate. The aldehyde can oxidize over time, and the isocyanide can degrade. Use freshly opened or purified reagents.
-
Suboptimal Temperature: While many Van Leusen reactions proceed at room temperature, some systems benefit from gentle heating (40-60 °C) to drive the reaction to completion.[8] Conversely, excessive heat can cause degradation.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may not be running to completion. An extended reaction time may be necessary.
-
Q5: The reaction mixture turns dark brown or black. Is this a problem?
-
Answer: A color change to yellow or light brown is normal. However, a very dark brown or black color often indicates degradation, most commonly of the 4-hydroxybenzaldehyde under basic conditions, especially in the presence of air (oxidation).
-
Solution: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). Degas your solvent before use. If the problem persists, consider a lower reaction temperature or a milder base.
-
Work-up & Product Isolation
Q6: I'm having difficulty removing unreacted 4-hydroxybenzaldehyde from my crude product.
-
Answer: 4-hydroxybenzaldehyde has moderate polarity and can co-elute with the product during column chromatography.
-
Aqueous Wash: A key advantage of the phenolic group is its acidity. During the aqueous work-up, perform a wash with a mild aqueous base solution (e.g., 5% NaHCO₃ or a highly diluted NaOH solution). This will deprotonate the phenol of the unreacted aldehyde, making it highly water-soluble and partitioning it into the aqueous layer. Your product, being less acidic, should remain in the organic layer.
-
Bisulfite Adduct Formation: Unreacted aldehyde can also be removed by forming a bisulfite adduct. Wash the organic layer with a saturated sodium bisulfite solution, which will react with the aldehyde to form a water-soluble salt.
-
Q7: My final product is an oil, but I expect a solid. How can I induce crystallization?
-
Answer: The inability to crystallize is almost always due to impurities.
-
Re-purify: Perform a careful column chromatography, using a shallow gradient to achieve better separation.
-
Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then add a poor solvent (e.g., hexane, heptane) dropwise until turbidity persists. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Cool the mixture slowly.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Scale-Up Challenges
Q8: The reaction worked perfectly on a 1g scale, but failed at 100g. What happened?
-
Answer: This is a classic scale-up issue, often related to mass and heat transfer.
-
Mixing: In a large reactor, inefficient stirring can create "hot spots" where reagents are too concentrated, leading to side reactions and degradation. Ensure your reactor's impeller design and stirring speed are adequate for the vessel volume.
-
Heat Management: The surface-area-to-volume ratio decreases as scale increases, making it harder to dissipate heat. An exotherm that caused a 2 °C rise in a lab flask could cause a 20 °C+ rise in a large reactor. Reagent addition must be done slowly and controllably, with vigilant temperature monitoring and a robust cooling system.
-
Reverse Addition: Consider adding the base to a solution of the aldehyde and isocyanide, rather than the other way around. This can sometimes help control the initial exotherm.
-
Experimental Protocols & Data
Protocol 1: Lab-Scale Synthesis (1-10g)
This protocol is a robust starting point for optimization.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-hydroxybenzaldehyde (1.0 eq).
-
Dissolution: Add methanol (approx. 10 mL per gram of aldehyde) and stir until all solids are dissolved.
-
Reagent Addition: Add ethyl isocyanoacetate (1.1 eq) to the solution.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) portion-wise over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up:
-
Once the reaction is complete, filter off the K₂CO₃ and wash the solid with a small amount of methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate (20 mL/g of starting aldehyde).
-
Wash the organic layer with water (2 x 10 mL/g), then with brine (1 x 10 mL/g).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The product is typically a white to off-white solid.[9][10]
Data: Effect of Reaction Conditions on Yield
The following table, synthesized from general knowledge of Van Leusen reactions, illustrates potential optimization pathways.[3][7][11]
| Base (eq.) | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield Range | Notes |
| K₂CO₃ (1.5) | Methanol | 25 | 12-24 | 65-80% | Standard, green solvent, easy work-up. |
| K₂CO₃ (1.5) | THF | 50 | 8-16 | 70-85% | May improve solubility and reaction rate. |
| DBU (1.2) | THF | 25 | 4-8 | 80-95% | Faster reaction, but DBU can be difficult to remove. |
| K₂CO₃ (2.0) | DMSO | 40 | 6-12 | 75-90% | Good for poorly soluble substrates; difficult solvent to remove. |
Troubleshooting Workflow
If you encounter low yields or purity, follow this logical workflow to diagnose the issue.
Caption: A systematic workflow for troubleshooting common synthesis issues.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
-
Wikipedia. Robinson–Gabriel synthesis.
-
NROChemistry. Van Leusen Reaction.
-
Organic Chemistry Portal. Van Leusen Reaction.
-
Wikipedia. Van Leusen reaction.
-
PubMed. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis.
-
SynArchive. Robinson-Gabriel Synthesis.
-
Wikipedia. Cornforth rearrangement.
-
ACS Publications. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates.
-
Arkivoc. Rapid Synthesis of Oxazoles under Microwave Conditions.
-
Wikipedia. Oxazole.
-
PubMed Central. Methodology for the Synthesis of Substituted 1,3-Oxazoles.
-
RSC Publishing. A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole.
-
PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
-
ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
-
ChemSynthesis. ethyl 5-(hydroxy-phenylmethyl)-3-methyl-1,2-oxazole-4-carboxylate.
-
MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
-
Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
-
BenchChem. Green Synthesis of Novel Oxazole Derivatives: A Technical Guide.
-
YouTube. OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV.
-
ResearchGate. Synthesis and Reactions of Oxazoles.
-
SlideShare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
-
CUTM Courseware. Oxazole.pdf.
-
CymitQuimica. this compound.
-
JOCPR. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.
-
ChemSynthesis. ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate.
-
Key Organics. this compound, 96% Purity, C12H11NO4, 1 gram.
-
CymitQuimica. this compound.
-
MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation.
-
ResearchGate. (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.
-
ResearchGate. (PDF) Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate.
-
PrepChem.com. Synthesis of 4-(4-hydroxyphenyl)oxazole.
-
IJPSR. A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER.
-
ResearchGate. Ethyl 5-oxo-2,5-dihydro-4-isoxazolecarboxylate hydroxylamine salt.
-
PubChemLite. 5-(4-hydroxy-phenyl)-oxazole-4-carboxylic acid ethyl ester.
-
CymitQuimica. this compound.
-
Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate.
-
PubMed Central. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens.
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. calpaclab.com [calpaclab.com]
- 10. PubChemLite - 5-(4-hydroxy-phenyl)-oxazole-4-carboxylic acid ethyl ester (C12H11NO4) [pubchemlite.lcsb.uni.lu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting inconsistent results in assays with Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
Welcome to the technical support center for Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues that may arise during assays involving this compound. As Senior Application Scientists, we have compiled this resource based on the chemical properties of the molecule, common challenges with related heterocyclic compounds, and best practices in assay development.
I. Troubleshooting Guide: Inconsistent Results
Inconsistent results in assays are a significant challenge in drug discovery and development. This section addresses specific issues you might encounter when working with this compound.
Question 1: I'm observing significant variability in my IC50 values between replicate plates in a cell-based cytotoxicity assay (e.g., MTT, CellTiter-Glo®). What could be the cause?
This is a common issue that can stem from several factors related to compound handling, stability, and the assay protocol itself.
Immediate Plausible Causes & Solutions:
-
Compound Instability in Aqueous Media: The oxazole core, particularly with a hydroxyl substituent, can be susceptible to hydrolysis.[1] The ester group on your compound could also be a liability. This can lead to a time-dependent loss of active compound concentration in your assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh serial dilutions of the compound from a concentrated stock solution immediately before adding it to the cells. Avoid using diluted compound solutions that have been stored for extended periods, even at 4°C.
-
Minimize Incubation Time in Aqueous Buffers: If your protocol involves pre-diluting the compound in buffer before adding it to the cells, minimize this time as much as possible.
-
Conduct a Time-Kill Assay: To assess the stability of your compound under assay conditions, perform a time-kill assay. This involves adding the compound to the cells and measuring viability at different time points (e.g., 24h, 48h, 72h). A significant drop in potency at later time points could indicate compound degradation.
-
-
-
Solubility Issues: Poor solubility can lead to precipitation of the compound in the assay medium, resulting in an inaccurate concentration and, consequently, variable results.
-
Troubleshooting Steps:
-
Visually Inspect for Precipitation: After diluting your compound in the assay medium, visually inspect the wells (especially at higher concentrations) for any signs of precipitation.
-
Solubility Assessment: Perform a simple solubility test by preparing the highest concentration of your compound in the assay medium and checking for clarity and any particulate matter after a short incubation.
-
Adjust Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability. Typically, the final DMSO concentration should be kept below 0.5%.
-
-
-
Inconsistent Cell Seeding: Variations in the number of cells seeded per well will directly impact the results of cytotoxicity assays.[2]
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Before seeding, ensure your cell suspension is homogeneous to avoid clumps and uneven distribution.
-
Consistent Seeding Technique: Use a calibrated multichannel pipette and consistent technique when seeding cells into the microplate.
-
Edge Effects: Be mindful of "edge effects" in microplates, where wells on the perimeter of the plate can have different evaporation rates. Consider not using the outer wells for experimental data or filling them with sterile PBS to maintain humidity.
-
-
Experimental Workflow for Assessing Compound Stability in Assay Media
Caption: Workflow for assessing compound stability.
Question 2: My results from a biochemical assay (e.g., enzyme inhibition) are not reproducible. Why might this be happening?
In biochemical assays, factors such as compound reactivity, buffer composition, and protein stability are critical.
Immediate Plausible Causes & Solutions:
-
Compound Reactivity with Assay Components: The phenolic hydroxyl group on this compound could potentially interact with components in your assay buffer, especially if it contains certain metal ions or is at a pH that promotes oxidation.
-
Troubleshooting Steps:
-
Buffer Composition Review: Examine the components of your assay buffer. If it contains components that could react with phenols, consider using an alternative buffer system.
-
Control Experiments: Run control experiments with the compound in the assay buffer without the enzyme to check for any background signal generation or changes in absorbance/fluorescence over time.
-
-
-
pH Sensitivity: The stability and ionization state of your compound can be pH-dependent.[1] This can affect its interaction with the target protein.
-
Troubleshooting Steps:
-
Verify Buffer pH: Always verify the pH of your assay buffer before use.
-
pH Stability Profile: If you continue to see inconsistencies, consider performing the assay at slightly different pH values (e.g., 7.2, 7.4, 7.6) to see if this impacts the results.
-
-
-
Protein Quality and Handling: The stability and activity of your target enzyme are paramount for reproducible results.
-
Troubleshooting Steps:
-
Consistent Protein Source: Use a consistent source and lot of the enzyme for all experiments.
-
Proper Storage and Handling: Ensure the enzyme is stored at the correct temperature and handled according to the manufacturer's recommendations. Avoid repeated freeze-thaw cycles.
-
Activity Check: Always perform a positive control experiment to ensure the enzyme is active.
-
-
Decision Tree for Troubleshooting Biochemical Assay Variability
Caption: Troubleshooting biochemical assay variability.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A: We recommend using dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions (e.g., 10-50 mM). Ensure the compound is fully dissolved. For final dilutions in aqueous assay media, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: How should I store the solid compound and its stock solutions?
A: The solid compound should be stored in a cool, dark, and dry place. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For best results, use freshly prepared stock solutions.
Q3: Can this compound interfere with fluorescence-based assays?
A: Compounds with aromatic rings, such as this one, have the potential to exhibit autofluorescence or to quench the fluorescence of assay reagents. It is crucial to run a control experiment with the compound alone (at the highest concentration used in the assay) in the assay buffer to check for any interference with the fluorescence signal.
Q4: Are there any known liabilities of the oxazole scaffold I should be aware of?
A: The oxazole ring itself is generally stable, but the overall stability of the molecule can be influenced by its substituents. As mentioned, the 5-hydroxyoxazole-4-carboxylate core has been reported to be unstable towards hydrolytic ring-opening and decarboxylation.[1] While your compound is an ethyl ester, which may offer some protection, it is still prudent to be aware of this potential instability, especially in aqueous environments and at non-neutral pH.
Q5: What are the key chemical properties of this compound?
A: Here is a summary of the key chemical properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₄ | [3][4] |
| Molecular Weight | 233.22 g/mol | [3][4] |
| CAS Number | 391248-24-1 | [3][4] |
| InChIKey | MWGLPVVMBIZBNR-UHFFFAOYSA-N | [3] |
III. Protocols for Key Validation Experiments
Protocol 1: MTT Cytotoxicity Assay
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of the compound in complete medium from a concentrated DMSO stock.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and no-cell (medium only) blanks.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until formazan crystals are visible.
-
Formazan Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight in the dark to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol can be used to determine the stability of the compound in your assay medium.
Materials:
-
This compound
-
Assay medium
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid (FA)
Procedure:
-
Sample Preparation: Prepare the highest concentration of the compound to be used in the assay in the actual assay medium.
-
Incubation: Incubate the sample under the same conditions as your assay (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample.
-
Quenching: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile. This will also precipitate proteins from the medium.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Injection: Inject the supernatant onto the HPLC system.
-
Chromatography: Use a suitable gradient of water with 0.1% FA and acetonitrile with 0.1% FA to elute the compound from the C18 column.
-
Detection: Monitor the elution of the compound using a UV detector at a wavelength where the compound has maximum absorbance.
-
Data Analysis: Quantify the peak area of the compound at each time point. Plot the peak area against time to determine the degradation profile.
References
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. Available at: [Link]
-
5-(4-hydroxy-phenyl)-oxazole-4-carboxylic acid ethyl ester. PubChem. Available at: [Link]
Sources
Technical Support Center: Enhancing the Stability of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the modification of the ethyl ester group in Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate (EPHO). The inherent lability of ester groups, particularly their susceptibility to in-vivo hydrolysis by esterases, often necessitates chemical modification to improve pharmacokinetic profiles and overall compound stability.[1][2]
This guide offers practical, field-tested strategies to convert the ester moiety into more stable functional groups, such as carboxylic acids, amides, or primary alcohols, and explores the concept of bioisosteric replacement.
Frequently Asked Questions (FAQs)
Q1: Why is the ethyl ester group of EPHO a potential liability for drug development?
The ethyl ester in EPHO is susceptible to rapid hydrolysis by esterase enzymes in the body, which can lead to premature cleavage of the molecule into its corresponding carboxylic acid and ethanol.[1] This can result in a short half-life, poor bioavailability, and inconsistent drug exposure.[3] Modifying this group is a common strategy to enhance metabolic stability.[4]
Q2: What are the primary strategies for modifying the ester group?
There are three main approaches to address the ester's instability:
-
Saponification: Hydrolysis of the ester to the corresponding carboxylic acid. This unmasks a polar group which can alter solubility and target engagement.
-
Amidation: Conversion of the ester to an amide. Amide bonds are significantly more stable to hydrolysis than esters and can introduce new hydrogen bonding interactions.
-
Reduction: Reduction of the ester to a primary alcohol. This removes the carbonyl group entirely, offering a different steric and electronic profile.
-
Bioisosteric Replacement: Replacing the ester with a different functional group that mimics its size and electronic properties but possesses greater stability, such as an oxadiazole or triazole ring.[5][6]
Q3: How do I choose the best modification strategy for my project?
The optimal strategy depends on the project's specific goals (e.g., improving metabolic stability, altering solubility, exploring new structure-activity relationships).
| Strategy | Primary Benefit | Key Consideration |
| Saponification | Increased polarity; potential for new salt forms. | The resulting carboxylic acid may have poor cell permeability. |
| Amidation | Significantly increased metabolic and chemical stability. | The choice of amine can drastically alter physicochemical properties. |
| Reduction | Removes labile carbonyl; introduces H-bond donor. | Requires strong reducing agents that may affect other functional groups. |
| Bioisosteric Replacement | Can improve stability while retaining biological activity.[5][7] | Requires multi-step synthesis and may alter binding mode. |
Q4: Can the oxazole ring or the phenol group react under the conditions used for ester modification?
Yes, both are potential sites for side reactions. The oxazole ring can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opening.[8] The phenolic hydroxyl group is acidic and can be deprotonated by strong bases, which may interfere with certain reactions or require a protection strategy. Careful selection of reagents and reaction conditions is crucial.
Experimental Workflows & Troubleshooting Guides
This section provides detailed protocols and troubleshooting for the primary modification strategies.
Caption: General workflow for modifying the ester group of EPHO.
Strategy A: Saponification (Ester to Carboxylic Acid)
Saponification is the base-catalyzed hydrolysis of an ester.[9][10] For heteroaromatic esters, mild bases like lithium hydroxide (LiOH) are often preferred to minimize side reactions. The reaction is typically irreversible because the resulting carboxylic acid is deprotonated by the base to form a stable carboxylate salt.[11]
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with a dilute acid (e.g., 1N HCl).[12]
-
A precipitate of the carboxylic acid should form.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Troubleshooting Guide: Saponification
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient base. 2. Low reaction temperature. 3. Poor solubility of starting material. | 1. Increase the equivalents of LiOH to 3.0. 2. Gently warm the reaction to 40-50 °C. 3. Increase the proportion of THF or add methanol as a co-solvent.[12] |
| Low Yield / Product Decomposition | 1. Oxazole ring opening due to harsh conditions (e.g., high temperature or strong base like NaOH/KOH at reflux). 2. Product is partially soluble in the aqueous layer after acidification. | 1. Use LiOH at room temperature. Avoid prolonged reaction times. 2. After acidification, extract the aqueous layer multiple times with ethyl acetate or a more polar solvent like a mixture of chloroform and isopropanol. |
| Product is an oil, not a solid | The product may be impure or have a low melting point. | Try to triturate the oil with a non-polar solvent like hexanes to induce crystallization. If that fails, purify by column chromatography using a polar solvent system (e.g., dichloromethane/methanol with 0.1% acetic acid). |
Strategy B: Amidation (Ester to Amide)
Converting an ester to an amide typically requires a two-step process: hydrolysis to the carboxylic acid (as described in Strategy A), followed by an amide coupling reaction. Direct conversion is often inefficient. Amide bond formation is commonly achieved using coupling reagents that activate the carboxylic acid.[13]
Step-by-Step Protocol (from the carboxylic acid):
-
Activation: Dissolve the carboxylic acid (1.0 eq), your desired amine (1.1 eq), and a coupling additive like 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).
-
Coupling: Cool the mixture in an ice bath. Add a carbodiimide coupling reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) (1.2 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).[14]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Guide: Amidation
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of the carboxylic acid. 2. Deactivated (protonated) amine. 3. Presence of water hydrolyzing the activated intermediate.[14] 4. Steric hindrance from a bulky amine.[14] | 1. Switch to a more powerful coupling reagent like HATU or PyBOP.[14] 2. Ensure sufficient DIPEA is used, especially if the amine is a hydrochloride salt. 3. Use anhydrous solvents and reagents and run the reaction under an inert atmosphere (N₂ or Ar). 4. For hindered substrates, consider converting the carboxylic acid to an acyl fluoride using a reagent like TFFH, which can be more effective.[15] |
| Side Product Formation | 1. Racemization if the amine is chiral. 2. Formation of an N-acylurea byproduct from the carbodiimide reagent. | 1. Use additives known to suppress racemization, such as HOBt or OxymaPure. Running the reaction at a lower temperature can also help.[14] 2. Ensure the amine is added shortly after the coupling reagent. Purify carefully by chromatography. |
| Difficulty in Purification | The product and starting materials have similar polarity. | Adjust the R-group on the amine to significantly change the polarity. Alternatively, use a different chromatography solvent system or consider reverse-phase HPLC for purification. |
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Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioisostere - Wikipedia [en.wikipedia.org]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. drughunter.com [drughunter.com]
- 6. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tutorchase.com [tutorchase.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Saponification-Typical procedures - operachem [operachem.com]
- 13. hepatochem.com [hepatochem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Anticancer Potential of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate and Its Analogs Against Established Drugs
In the relentless pursuit of novel and more effective cancer therapeutics, heterocyclic compounds have emerged as a fertile ground for drug discovery. Among these, the oxazole scaffold has garnered significant attention due to the broad spectrum of pharmacological activities exhibited by its derivatives, including potent anticancer effects. This guide provides a comparative analysis of the potential anticancer activity of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate, contextualized through a closely related, experimentally evaluated analog, and benchmarked against well-established chemotherapeutic agents.
While direct experimental data on the anticancer activity of this compound is not publicly available at the time of this publication, we can infer its potential by examining a structurally similar compound: Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate . This analog shares the core oxazole-4-carboxylate structure, providing a valuable surrogate for understanding the potential efficacy and mechanism of action.
The Oxazole Scaffold: A Privileged Structure in Cancer Research
The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This arrangement confers unique physicochemical properties that make it an attractive pharmacophore in medicinal chemistry.[1][2] Derivatives of oxazole have demonstrated a remarkable diversity of anticancer mechanisms, positioning them as promising candidates for further development.[1][2][3]
Key anticancer mechanisms associated with oxazole derivatives include:
-
Inhibition of Tubulin Polymerization: Several oxazole-containing compounds interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. By disrupting microtubule formation, these agents can arrest the cell cycle in the G2/M phase and induce apoptosis (programmed cell death).[1][3][4]
-
Inhibition of Topoisomerases: DNA topoisomerases are crucial enzymes that manage the topological state of DNA during replication and transcription. Certain oxazole derivatives have been shown to inhibit these enzymes, leading to DNA damage and cell death.[1][3]
-
Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. Oxazole-based compounds have been developed as inhibitors of various kinases, thereby blocking cancer cell proliferation and survival signals.[1][3]
-
STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and invasion. Inhibition of the STAT3 signaling pathway is a promising strategy in cancer therapy, and some oxazole derivatives have shown activity against this target.[1][3]
Comparative Analysis: An Oxazole-4-Carboxylate Analog vs. Standard Chemotherapeutics
To provide a quantitative comparison, we will examine the in vitro anticancer activity of Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate against the NCI-60 panel of human cancer cell lines.[5][6] This data will be juxtaposed with the known inhibitory concentrations (IC50) of standard anticancer drugs such as Doxorubicin, Cisplatin, and Paclitaxel.
In Vitro Anticancer Activity Data
The following table summarizes the 50% growth inhibition (GI50) values for Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate against a selection of cancer cell lines from the NCI-60 panel. For comparison, typical IC50 ranges for Doxorubicin, Cisplatin, and Paclitaxel against various cell lines are also provided. It is important to note that IC50 values can vary significantly depending on the cell line and the specific experimental conditions.[1][3][7][8][9][10][11][12][13][14][15][16]
| Compound | Cancer Type | Cell Line | GI50 / IC50 (µM) |
| Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate | Leukemia | CCRF-CEM | Growth Percentage of -6.08 (indicates cell kill) at 10µM |
| Leukemia | MOLT-4 | Growth Percentage of -9.29 (indicates cell kill) at 10µM | |
| Colon Cancer | COLO 205 | Growth Percentage of -42.98 (indicates cell kill) at 10µM | |
| Melanoma | MALME-3M | Growth Percentage of -78.70 (indicates cell kill) at 10µM | |
| Renal Cancer | ACHN | Growth Percentage of -35.00 (indicates cell kill) at 10µM | |
| Doxorubicin | Breast Cancer | MCF-7 | 0.01 - 2.5 µM[2][3][12][13][17] |
| Lung Cancer | A549 | > 20 µM[2][3] | |
| Liver Cancer | HepG2 | 12.2 µM[2][3] | |
| Cisplatin | Ovarian Cancer | SK-OV-3 | 0.1 - 0.45 µg/ml (~0.33 - 1.5 µM)[9] |
| Lung Cancer | A549 | 7.49 - 10.91 µM[15] | |
| Cervical Cancer | HeLa | Varies widely, can be >10 µM[1] | |
| Paclitaxel | Ovarian Cancer | Various | 0.0004 - 0.0034 µM (0.4 - 3.4 nM)[9] |
| Lung Cancer (NSCLC) | Various | Median IC50 at 120h exposure: 0.027 µM[10] | |
| Breast Cancer | MDA-MB-231 | ~0.001 - 0.01 µM (1 - 10 nM) |
Note: The data for Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate is presented as a percentage of growth inhibition at a single high dose (10 µM), with negative values indicating cell killing. A direct comparison of GI50 and IC50 values should be made with caution due to differences in experimental endpoints.
The data indicates that Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate exhibits significant cytotoxic effects against several cancer cell lines, particularly melanoma and colon cancer, at a concentration of 10 µM.[5][6] While a direct comparison to the IC50 values of established drugs is challenging without a full dose-response curve, the potent cell-killing activity observed suggests that this oxazole derivative possesses promising anticancer potential.
Proposed Mechanism of Action: A Look at the Possibilities
Based on the known mechanisms of other oxazole derivatives, we can hypothesize the potential pathways through which this compound and its analogs might exert their anticancer effects.
Potential Signaling Pathway Inhibition
Caption: Potential anticancer mechanisms of oxazole derivatives.
Experimental Protocols for Anticancer Activity Assessment
To rigorously evaluate the anticancer activity of a novel compound like this compound, a series of standardized in vitro assays are essential. The following protocols provide a framework for such an investigation.
Workflow for In Vitro Anticancer Drug Screening
Caption: A typical workflow for in vitro anticancer drug screening.
Step-by-Step Methodology: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for another 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract the background.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software package.
-
Conclusion and Future Directions
While direct experimental evidence for the anticancer activity of this compound is currently lacking, the data from its structural analog, Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate, demonstrates potent cytotoxic effects against a range of human cancer cell lines.[5][6] This, coupled with the well-documented anticancer properties of the broader oxazole class of compounds, strongly suggests that this compound is a promising candidate for further investigation.
Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines to determine its IC50 values. Subsequent mechanistic studies, following the protocols outlined in this guide, would be crucial to elucidate its mode of action. Such data will be instrumental in determining its potential for development as a novel anticancer therapeutic.
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed. [Link]
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). MDPI. [Link]
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DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. (n.d.). ijrpr. [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… (n.d.). OUCI. [Link]
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Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (2020). PMC - NIH. [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. [Link]
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Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. (1998). PubMed. [Link]
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The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (2018). PubMed Central. [Link]
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IC 50 values for cisplatin, curcuminoid, and combination treatments in... (n.d.). ResearchGate. [Link]
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Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2020). Ukrainica Bioorganica Acta. [Link]
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Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]
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Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. (1993). PubMed. [Link]
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(PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021). ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate Analogs
For researchers, medicinal chemists, and professionals in drug development, the oxazole scaffold represents a privileged heterocyclic motif with a remarkable spectrum of biological activities.[1] This guide delves into the nuanced world of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate, a key molecule within this class, and explores the anticipated structure-activity relationships (SAR) of its analogs. By synthesizing data from closely related compounds and established biochemical principles, we will construct a predictive framework to guide the design of novel therapeutic agents. This document provides an in-depth analysis of synthetic strategies, comparative biological data, and detailed experimental protocols to empower your research endeavors.
The this compound Scaffold: A Platform for Therapeutic Innovation
The this compound core, with its distinct arrangement of a phenyl ring, an oxazole heterocycle, and an ethyl carboxylate group, presents multiple avenues for structural modification. Each of these components can play a crucial role in the molecule's pharmacokinetic and pharmacodynamic properties, including target binding, solubility, and metabolic stability. Understanding how modifications at each position influence biological activity is paramount for the rational design of more potent and selective drug candidates.
General Synthetic Strategies for 5-Aryloxazole-4-carboxylates
The synthesis of 5-aryloxazole-4-carboxylates can be achieved through several established synthetic routes. A common and versatile method involves the condensation of an α-amino acid ester with an aroyl chloride, followed by cyclization. For the specific synthesis of this compound and its analogs, a plausible synthetic pathway is outlined below.
Caption: A generalized synthetic scheme for Ethyl 5-aryloxazole-4-carboxylate analogs.
Structure-Activity Relationship (SAR) Analysis: A Predictive Comparison
While direct, comprehensive SAR studies on a wide range of this compound analogs are not extensively published, we can infer critical relationships by examining data from structurally similar oxazole-4-carboxylate and isoxazole derivatives. The following sections dissect the probable impact of modifications at key positions of the scaffold.
Modifications of the 5-Aryl Moiety
The nature and position of substituents on the 5-phenyl ring are expected to significantly influence biological activity. This is a common theme in medicinal chemistry, where aryl groups often engage in crucial interactions with biological targets.
-
Hydroxyl Group: The 4-hydroxyl group on the phenyl ring is a key feature. It can act as both a hydrogen bond donor and acceptor, potentially anchoring the molecule in the active site of a target protein. Its removal or replacement would likely have a profound impact on activity. For instance, in a series of 2-anilino-5-aryloxazoles developed as VEGFR2 kinase inhibitors, modifications on the 5-phenyl ring were critical for potency.[2][3][4]
-
Electron-Donating and Withdrawing Groups: The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) at various positions on the phenyl ring can modulate the electronic properties of the entire molecule. This can affect target binding affinity and pharmacokinetic properties. For example, in a study of 5-phenylisoxazole-3-carboxylic acid derivatives as xanthine oxidase inhibitors, the presence of a cyano group at the 3-position of the phenyl ring was found to be the preferred substitution pattern for potent inhibition.[5]
-
Steric Bulk: The size and shape of substituents on the phenyl ring can influence how the molecule fits into a binding pocket. Bulky substituents may enhance binding through increased van der Waals interactions or, conversely, cause steric hindrance that prevents optimal binding.
Table 1: Comparative Activity of 5-Aryl Oxazole and Isoxazole Analogs
| Compound Series | R Group on 5-Aryl Ring | Biological Activity | Key Finding | Reference |
| 5-Phenyloxazole-4-carboxamides | 3,4,5-trimethoxyphenyl | Platelet Aggregation Inhibition | Most active compound in the series. | [[“]] |
| 2-Anilino-5-phenyloxazoles | 3-pyridyl | VEGFR2 Kinase Inhibition | Potent enzymatic and cellular inhibition. | [2] |
| 5-Phenylisoxazole-3-carboxylic acids | 3-cyano | Xanthine oxidase inhibition | Preferred substitution for high potency. | [5] |
| 5-Sulfonyl-1,3-oxazole-4-carboxylates | Phenyl | Anticancer Activity | Potent and broad-range cytotoxicity. | [7] |
Modifications of the Oxazole-4-carboxylate Moiety
The ethyl ester at the 4-position of the oxazole ring is another critical site for modification. Its primary role is likely to influence solubility and cell permeability, and it may also engage in interactions with the biological target.
-
Ester Chain Length: Varying the length of the alkyl chain of the ester (e.g., methyl, propyl, butyl) can modulate the lipophilicity of the molecule. This can have a significant impact on its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Ester to Amide or Acid Conversion: Conversion of the ethyl ester to a carboxylic acid or various amides introduces different functional groups with distinct hydrogen bonding capabilities and charge states at physiological pH. A carboxylic acid, for instance, is often a key pharmacophoric feature for interacting with positively charged residues in a binding site. Studies on 5-substituted oxazole-4-carboxylic acids have demonstrated their potential as inhibitors of blood platelet aggregation.[8]
Experimental Protocols
To facilitate the evaluation of novel analogs, detailed protocols for relevant biological assays are provided below.
Synthesis of this compound
Caption: A step-by-step workflow for the synthesis of the parent compound.
Protocol:
-
To a stirred solution of 4-hydroxybenzoyl chloride (1.0 eq) and ethyl isocyanoacetate (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Given that some oxazole derivatives exhibit anti-inflammatory properties, a COX inhibition assay is a relevant screening method.[9]
Principle: This assay measures the ability of a test compound to inhibit the production of prostaglandins (e.g., PGE2) from arachidonic acid by COX-1 and COX-2 enzymes.[10][11]
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), EDTA, hematin, and either COX-1 or COX-2 enzyme.
-
Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture and pre-incubate for 10 minutes at 37 °C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10-20 minutes) at 37 °C.
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
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A Senior Application Scientist's Guide to Validating the Biological Target of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is both exhilarating and fraught with scientific rigor. A critical, and often challenging, milestone in this journey is the definitive identification and validation of the molecule's biological target. This guide provides an in-depth, technical comparison of methodologies for validating the biological target of a novel compound, using Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate as our subject.
The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] These activities often stem from the inhibition of key enzymes like kinases or cyclooxygenases (COX), or the modulation of protein-protein interactions.[4][5] Given this precedent, a systematic and multi-pronged approach is essential to elucidate the precise mechanism of action for this compound.
This guide is structured to provide not just a series of protocols, but a logical, self-validating workflow. We will explore a cascade of techniques, from broad, unbiased screening to direct biophysical confirmation, designed to build a robust case for target engagement. For comparative purposes, we will reference well-characterized drugs such as Dasatinib , a multi-kinase inhibitor[6][7][8][9][10], Bortezomib , a proteasome inhibitor[11][12][13][14][15], and JQ1 , a BET bromodomain inhibitor[16][17][18][19][20], as illustrative examples of how these techniques are applied to molecules with known targets.
The Target Validation Funnel: A Multi-Modal Strategy
The core principle of robust target validation is the convergence of evidence from orthogonal approaches. We will structure our investigation as a funnel, starting with broad, hypothesis-generating methods and progressively narrowing down to specific, confirmatory assays.
Phase 1: Hypothesis Generation - Casting a Wide Net
Before committing to resource-intensive experimental workflows, it is prudent to generate a preliminary list of potential targets. This can be achieved through a combination of unbiased cellular screening and computational prediction.
Phenotypic Screening
A high-content phenotypic screen can provide initial clues about the compound's mechanism of action by observing its effects on cellular morphology, signaling pathways, or cell viability across a panel of diverse cancer cell lines. For instance, a differential response between cell lines could suggest a dependency on a particular oncogenic pathway.
Computational Target Prediction
In silico methods leverage the chemical structure of this compound to predict potential protein targets based on ligand similarity to known drugs, pharmacophore matching, and molecular docking simulations against libraries of protein structures.
Phase 2: Target Identification & Prioritization
With a list of potential targets in hand, the next step is to identify which of these proteins directly interact with our compound of interest in a biological context.
Affinity-Based Chemical Proteomics
This powerful approach aims to physically isolate the protein targets of a small molecule from a complex cellular lysate.
Workflow:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm and an affinity tag (e.g., biotin) and a photoreactive group for covalent cross-linking.
-
Affinity Purification: Incubate the probe with cell lysate, irradiate with UV light to induce cross-linking, and then use streptavidin-coated beads to pull down the probe-protein complexes.
-
Mass Spectrometry: Elute the captured proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Comparison with Known Drugs:
| Compound | Known Target(s) | Expected Outcome of Affinity Proteomics |
| Dasatinib | ABL, SRC family kinases | Enrichment of multiple tyrosine kinases.[6][8] |
| Bortezomib | 26S Proteasome | Enrichment of proteasome subunits, particularly PSMB5.[15] |
| JQ1 | BET bromodomains (BRD2, BRD3, BRD4) | Enrichment of BRD2, BRD3, and BRD4.[16][19] |
| This compound | Unknown | Hypothetical enrichment of a specific enzyme (e.g., a kinase) or protein complex. |
Genetic Screens (CRISPR/Cas9 or shRNA)
Genetic screens identify genes that, when perturbed, alter the cellular sensitivity to a compound. This provides strong genetic evidence for a target's involvement in the drug's mechanism of action.
Workflow:
-
Library Transduction: Introduce a genome-wide or focused CRISPR knockout or shRNA knockdown library into a population of cells.
-
Drug Treatment: Treat the cell population with a sub-lethal concentration of this compound.
-
Selection: Cells in which the drug's target is knocked out/down will be enriched in the surviving population.
-
Sequencing: Use next-generation sequencing to identify the sgRNAs/shRNAs that are enriched in the surviving cells, thereby identifying the corresponding genes.
Comparison of Genetic Screening Approaches:
| Method | Principle | Advantages | Disadvantages |
| CRISPR/Cas9 | Gene knockout via DNA double-strand breaks. | High specificity, complete loss-of-function.[21][22][23][24] | Potential for off-target effects, can be lethal if the target is essential. |
| shRNA | Gene knockdown via RNA interference. | Less likely to be lethal for essential genes. | Incomplete knockdown, potential for off-target effects. |
Phase 3: Direct Target Engagement & Biophysical Confirmation
Once high-confidence candidate targets have been identified, it is crucial to confirm direct physical binding of the compound to the protein.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment.[25][26][27][28][29] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Workflow:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cells across a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of the putative target protein remaining in the soluble fraction using Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.[30][31][32][33][34]
Workflow:
-
Immobilization: Covalently attach the purified recombinant target protein to a sensor chip.
-
Analyte Injection: Flow different concentrations of this compound over the chip.
-
Detection: Measure the change in the refractive index at the sensor surface as the compound binds and dissociates, generating a sensorgram.
-
Data Analysis: Fit the sensorgram data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of binding.[35][36][37][38][39] It directly measures the heat released or absorbed during a binding event.
Workflow:
-
Sample Preparation: Place the purified target protein in the sample cell and this compound in the injection syringe.
-
Titration: Inject small aliquots of the compound into the protein solution.
-
Heat Measurement: A sensitive calorimeter measures the minute heat changes upon binding.
-
Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Comparison of Biophysical Methods:
| Method | Information Obtained | Advantages | Disadvantages |
| CETSA | Target engagement in cells. | Physiologically relevant context. | Indirect measure of binding, requires specific antibodies or MS. |
| SPR | Binding kinetics (ka, kd) and affinity (KD). | Real-time, high sensitivity, low sample consumption. | Requires protein immobilization, potential for mass transport limitations.[31] |
| ITC | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Label-free, in-solution measurement, provides full thermodynamic profile. | Requires larger amounts of pure protein and compound. |
Phase 4: Functional Validation
The final and most critical step is to demonstrate that the direct binding of this compound to the identified target leads to the observed cellular phenotype.
Target Knockout/Knockdown Rescue
If the compound inhibits cell growth, knocking out or knocking down the target gene should phenocopy this effect. Furthermore, introducing a drug-resistant mutant of the target into the knockout/knockdown cells should rescue the cells from the compound's effects, providing definitive evidence of on-target activity.
In Vitro Functional Assays
If the target is an enzyme, the compound's effect on its activity should be quantified using in vitro enzymatic assays. For example, if the target is a kinase, a kinase activity assay would be performed.
Conclusion
Validating the biological target of a novel small molecule like this compound is a meticulous process that demands a convergence of evidence from multiple, independent lines of inquiry. By employing a strategic workflow that progresses from broad, unbiased screening to specific, biophysical and functional confirmation, researchers can build a compelling and robust case for a molecule's mechanism of action. This guide provides a framework for such an endeavor, emphasizing the importance of causality, self-validation, and comparison with well-characterized reference compounds to ensure scientific integrity and accelerate the path from discovery to clinical application.
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A Comparative Analysis of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate and its Isoxazole Isomer for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the subtle exchange of a nitrogen atom's position within a heterocyclic ring can profoundly influence a molecule's biological activity and physicochemical properties. This guide provides an in-depth comparative analysis of two such isomeric scaffolds: Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate and its isoxazole counterpart, Ethyl 3-(4-hydroxyphenyl)isoxazole-4-carboxylate. Both oxazole and isoxazole moieties are privileged structures in drug discovery, appearing in a wide array of approved therapeutic agents.[1] This comparative guide delves into their synthesis, structural nuances, and potential biological activities, supported by detailed experimental protocols to empower researchers in their quest for novel therapeutic agents.
The core structural difference lies in the arrangement of the oxygen and nitrogen atoms within the five-membered ring. In the oxazole, the heteroatoms are in a 1,3-relationship, while in the isoxazole, they are adjacent in a 1,2-arrangement. This seemingly minor alteration has significant implications for the electron distribution, hydrogen bonding capabilities, and overall shape of the molecule, all of which are critical determinants of drug-target interactions.
Chemical Structures
Caption: Chemical structures of the oxazole and isoxazole isomers.
Synthesis Strategies: A Tale of Two Rings
The synthetic pathways to these isomeric carboxylates diverge based on the desired arrangement of the heteroatoms. The choice of starting materials and reaction conditions is paramount in selectively achieving either the oxazole or isoxazole core.
Synthesis of this compound
The synthesis of the oxazole derivative typically proceeds via a multi-step sequence starting from ethyl 2-chloro-3-oxobutanoate and 4-hydroxybenzamide.
Caption: Proposed synthetic workflow for this compound.
Synthesis of Ethyl 3-(4-hydroxyphenyl)isoxazole-4-carboxylate
The isoxazole isomer is accessible through the cyclization of a chalcone precursor, a widely utilized method for constructing the isoxazole ring system.[2]
Caption: Proposed synthetic workflow for Ethyl 3-(4-hydroxyphenyl)isoxazole-4-carboxylate.
Physicochemical Properties: A Comparative Overview
The distinct electronic nature of the oxazole and isoxazole rings imparts differences in their physicochemical properties, which in turn can affect their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).
| Property | This compound | Ethyl 3-(4-hydroxyphenyl)isoxazole-4-carboxylate (Predicted) |
| Molecular Formula | C₁₂H₁₁NO₄[3] | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.22 g/mol [3] | 233.22 g/mol |
| Hydrogen Bond Donors | 1 (phenolic OH) | 1 (phenolic OH) |
| Hydrogen Bond Acceptors | 4 (ester O, oxazole O, N) | 4 (ester O, isoxazole O, N) |
| Predicted LogP | ~2.1 | ~2.3 |
| Predicted pKa (Phenolic OH) | ~8.5 | ~8.2 |
Note: The data for the isoxazole isomer are predicted based on the general properties of the isoxazole ring and the influence of the substituents. Experimental verification is required.
The slightly higher predicted LogP of the isoxazole isomer suggests it may have a greater lipophilicity, potentially influencing its membrane permeability and protein binding characteristics. The lower predicted pKa of the phenolic hydroxyl group in the isoxazole isomer indicates it is a slightly stronger acid, which could affect its ionization state at physiological pH and its potential to engage in hydrogen bonding as a donor.
Potential Biological Activities: Exploring Therapeutic Applications
Both oxazole and isoxazole scaffolds are present in molecules with a broad range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[4][5][6] The 4-hydroxyphenyl substituent is a common pharmacophore known to contribute to antioxidant and other biological activities.
Antimicrobial Activity
The presence of the azole ring and the phenolic hydroxyl group suggests that both isomers may exhibit antimicrobial properties. The nitrogen atom in the heterocyclic ring can interact with microbial enzymes or cellular components, while the phenolic group can disrupt cell membranes or interfere with metabolic processes.
Antioxidant Activity
The 4-hydroxyphenyl moiety is a well-known radical scavenger. The ability of the phenolic proton to be donated to a free radical is a key mechanism of antioxidant action. The electronic environment of the attached oxazole or isoxazole ring can modulate the bond dissociation energy of the O-H bond, thereby influencing the antioxidant potency.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and evaluation of the title compounds.
Synthesis Protocol: Ethyl 3-(4-hydroxyphenyl)isoxazole-4-carboxylate
This protocol is based on the general method of chalcone cyclization.[7]
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-hydroxyphenyl)butanoate (Chalcone precursor)
-
To a solution of sodium ethoxide (prepared from 1.15 g, 0.05 mol of sodium in 50 mL of absolute ethanol) in a three-necked flask equipped with a dropping funnel and a condenser, add a mixture of 4-hydroxyacetophenone (6.8 g, 0.05 mol) and diethyl oxalate (6.8 mL, 0.05 mol).
-
Stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield the chalcone precursor.
Step 2: Cyclization to Ethyl 3-(4-hydroxyphenyl)isoxazole-4-carboxylate
-
A mixture of the chalcone precursor (0.01 mol), hydroxylamine hydrochloride (0.76 g, 0.011 mol), and sodium acetate (0.9 g, 0.011 mol) in 50 mL of ethanol is refluxed for 8 hours.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the final product.
Biological Evaluation Protocols
This protocol follows the guidelines for broth microdilution.[1][8]
-
Prepare a stock solution of the test compound (both oxazole and isoxazole isomers) in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
This protocol is based on the widely used 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[10][11]
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the test compounds (both isomers) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
In a 96-well plate, add 100 µL of each compound concentration to the wells.
-
Add 100 µL of the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.
Conclusion and Future Directions
The comparative analysis of this compound and its isoxazole isomer highlights the critical role of isomeric scaffolds in modulating physicochemical and biological properties. While both compounds share a common phenolic moiety suggesting potential antioxidant and antimicrobial activities, the subtle difference in the heteroatom arrangement within the five-membered ring is expected to lead to distinct pharmacological profiles. The provided synthetic routes and biological evaluation protocols offer a robust framework for researchers to synthesize these compounds and systematically investigate their therapeutic potential. Further studies involving in-depth spectroscopic characterization, X-ray crystallography, and a broader range of biological assays are warranted to fully elucidate the structure-activity relationships and identify the more promising isomer for further drug development endeavors. The choice between an oxazole and an isoxazole core will ultimately depend on the specific therapeutic target and the desired ADME properties, underscoring the importance of comparative studies in rational drug design.
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MDPI. DPPH Radical Scavenging Assay. Available from: [Link]
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ACME Research Solutions. DPPH Scavenging Assay Protocol- Detailed Procedure. Available from: [Link]
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Oxazole vs. Isoxazole: What's the Difference?. Available from: [Link]
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RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Available from: [Link]
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ResearchGate. Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. Available from: [Link]
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PMC. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Available from: [Link]
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PMC - NIH. A comprehensive review on biological activities of oxazole derivatives. Available from: [Link]
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Scientific & Academic Publishing. Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. Available from: [Link]
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Idexx. Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available from: [Link]
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Synthesis and antioxidative activity of 2-substituted phenyl-5-(3'-indolyl)-oxazole derivatives. Available from: [Link]
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Rasayan Journal of Chemistry. SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Available from: [Link]
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MDPI. 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species: How Antioxidant Activity of 1-Hydroxy-2,5-dihydro-1H-imidazoles Correlates with the Stability of Hybrid Phenoxyl–Nitroxides. Available from: [Link]
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A Guide to the Reproducibility of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate Synthesis and Biological Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthetic reproducibility and biological evaluation of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate. Notably, an extensive review of the scientific literature did not yield a specific, detailed, and peer-reviewed protocol for the synthesis and biological testing of this particular molecule. Consequently, this document outlines a robust, proposed synthetic route and a relevant biological testing workflow based on established principles and analogous compounds. The central focus is an in-depth discussion of the critical parameters influencing the reproducibility of these proposed methods, offering field-proven insights to navigate potential challenges.
Introduction to this compound
Oxazole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The subject of this guide, this compound (CAS: 391248-24-1), is a member of this family with potential therapeutic applications stemming from its structural features.[2][3] The reproducibility of both its chemical synthesis and biological testing is paramount for its viable development as a research tool or therapeutic agent.[4] This guide will dissect the key aspects of these processes to provide a framework for achieving consistent and reliable results.
Proposed Synthesis of this compound
Given the lack of a specific published procedure, we propose a synthetic route based on the well-established Van Leusen oxazole synthesis, a reliable method for forming the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).
Proposed Synthetic Protocol
Reaction Scheme:
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the quantitative determination of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate. This molecule, a key heterocyclic compound, serves as a valuable building block in medicinal chemistry.
The objective of this guide is to move beyond a mere listing of methodologies. Instead, we will explore the causality behind experimental choices and present a framework for cross-validation, ensuring the integrity and interchangeability of data across different analytical platforms. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize that a properly validated analytical procedure is crucial for ensuring product quality.[1][2][3][4][5][6]
The Imperative of Cross-Validation
Before delving into the specific methodologies, it is essential to understand the principle of cross-validation. Cross-validation is the process of demonstrating that two or more distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[7] This becomes critical when, for instance, a rapid in-process check via UV-Vis spectroscopy needs to be correlated with a more specific, stability-indicating HPLC method used for final product release. A successful cross-validation provides the flexibility to use different methods at various stages of the manufacturing process while maintaining data consistency.
Below is a conceptual workflow for the cross-validation of the analytical methods discussed in this guide.
Caption: Workflow for development, validation, and cross-validation of analytical methods.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[8][9][10] For this compound, a reversed-phase HPLC method is the logical first choice, leveraging the molecule's aromaticity and moderate polarity.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (determined from the UV spectrum of the analyte).
-
Injection Volume: 10 µL.
-
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Calibration standards are prepared by serial dilution to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample containing the analyte is dissolved in acetonitrile, filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.
Rationale for Experimental Choices:
-
C18 Column: The non-polar stationary phase is ideal for retaining the moderately non-polar analyte.
-
Acidified Mobile Phase: The addition of formic acid helps to protonate the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.
-
Gradient Elution: This allows for efficient elution of the analyte while also cleaning the column of any more strongly retained impurities.
-
Detection at 280 nm: This wavelength corresponds to a high absorbance for the hydroxyphenyl moiety, providing good sensitivity.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8][10] While this compound is not highly volatile, it can be analyzed by GC-MS after derivatization. Derivatization is a chemical modification to increase the analyte's volatility and thermal stability.
Experimental Protocol: GC-MS
-
Derivatization:
-
To a dried sample containing the analyte, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes to convert the acidic phenolic proton to a trimethylsilyl (TMS) ether.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
-
Rationale for Experimental Choices:
-
Derivatization: Silylation is a common and effective technique to increase the volatility of compounds with active hydrogens, such as phenols.
-
DB-5ms Column: This is a versatile, low-polarity column suitable for a wide range of derivatized compounds.
-
Temperature Program: The program is designed to provide good separation from any derivatization byproducts and ensure the elution of the derivatized analyte as a sharp peak.
-
SIM Mode: This enhances the sensitivity and selectivity of the analysis by monitoring only specific ions known to be produced by the target compound.
Method 3: UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions.[11] Due to the presence of the aromatic ring and conjugated system in this compound, it exhibits strong UV absorbance, making it a suitable candidate for this technique.
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Acetonitrile.
-
Procedure:
-
Scan the UV spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of calibration standards in acetonitrile.
-
Measure the absorbance of each standard and the sample solution at the λmax against a solvent blank.
-
Construct a calibration curve of absorbance versus concentration.
-
Rationale for Experimental Choices:
-
Acetonitrile as Solvent: It is transparent in the UV region of interest and is a good solvent for the analyte.
-
λmax Determination: Measuring absorbance at the wavelength of maximum absorption provides the highest sensitivity and minimizes the impact of minor fluctuations in wavelength.
Comparative Validation Data
To facilitate an objective comparison, the following table summarizes plausible validation data for the three methods, based on ICH Q2(R2) guidelines.[1][2][4][6]
| Validation Parameter | HPLC-UV | GC-MS (derivatized) | UV-Vis Spectroscopy |
| Specificity | High (separation of impurities) | Very High (mass fragmentation) | Low (interference from other UV-absorbing species) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.997 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | 5 - 50 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.5% | 96.5 - 103.8% |
| Precision (%RSD) | < 1.5% | < 2.0% | < 3.0% |
| Limit of Quantitation (LOQ) | 1 µg/mL | 0.1 µg/mL | 5 µg/mL |
Cross-Validation: Bridging the Methods
The core of the cross-validation process involves analyzing a single set of samples, with concentrations spanning the analytical range, by all three validated methods. The results are then statistically compared.
Caption: Logical flow for the cross-validation of analytical methods.
A common approach for comparing two methods is the Bland-Altman plot, which visualizes the agreement between two quantitative measurements. For a three-way comparison, one method (typically the most robust, like HPLC) is chosen as the reference, and the other two are compared against it. The percentage difference between the methods for each sample should fall within a pre-defined acceptance criterion (e.g., ±15%).
Conclusion and Recommendations
Each of the discussed analytical methods offers a unique set of advantages and disadvantages for the quantification of this compound.
-
HPLC-UV stands out as the most balanced method, offering excellent specificity, accuracy, and precision, making it ideal for quality control, stability studies, and as a reference method.
-
GC-MS , while requiring a derivatization step, provides the highest sensitivity and unparalleled specificity due to its mass spectrometric detection. This makes it an excellent choice for trace-level impurity analysis or for confirming the identity of the analyte.
-
UV-Vis Spectroscopy is the most rapid and simplest method. However, its low specificity makes it susceptible to interference from other UV-absorbing compounds. It is best suited for in-process monitoring of relatively pure samples where speed is a priority and the matrix is well-characterized.
A thorough cross-validation, as outlined, is not merely a regulatory hurdle but a scientific necessity. It provides confidence that the data generated throughout the drug development lifecycle is consistent and reliable, regardless of the analytical technique employed. The choice of method should always be guided by the specific requirements of the analysis, including the required level of specificity, sensitivity, and sample throughput.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
-
News-Medical.Net. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
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International Journal of Research and Publication Reviews. (2023). Innovation Trends in Analytical Instrumentation: A Review on HPLC, UV-Vis, Mass, IR Spectroscopy. [Link]
-
Drawell. (2023). 4 Key Differences Between GC and HPLC. [Link]
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A Comparative Benchmarking Guide to the Efficacy of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical comparison of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate derivatives, benchmarking their potential anticancer efficacy against established alternatives. As a Senior Application Scientist, the following content is structured to deliver not just data, but actionable, field-proven insights grounded in scientific integrity. We will delve into the synthesis, in vitro efficacy, and plausible mechanisms of action, supported by detailed experimental protocols.
Introduction: The Therapeutic Promise of the Oxazole Scaffold
The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of oxazole have garnered significant attention for their potential as anticancer agents, demonstrating efficacy against various cancer cell lines, including those with multi-drug resistance.[1][2] Their mechanisms of action are diverse, often targeting critical pathways involved in cancer cell proliferation and survival.[3] This guide focuses on derivatives of this compound, a promising chemical series for the development of novel oncology therapeutics. We will objectively assess their performance based on available experimental data for structurally related analogs and provide the necessary scientific context for their continued investigation.
Synthesis of this compound Derivatives
A robust and versatile method for the synthesis of 4,5-disubstituted oxazoles is the Van Leusen reaction.[4][5] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. A plausible synthetic route for the title compound and its derivatives is outlined below.
Proposed Synthetic Pathway: Van Leusen Reaction
Caption: Proposed Van Leusen synthesis of the parent compound.
Experimental Protocol: Synthesis of this compound
Rationale: The Van Leusen reaction provides a high-yield and straightforward approach to the oxazole core. The use of potassium carbonate as a base and methanol as a solvent is a common and effective combination for this transformation.
Materials:
-
4-Hydroxybenzaldehyde
-
Ethyl isocyanoacetate
-
Potassium carbonate (K₂CO₃)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous methanol, add ethyl isocyanoacetate (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative In Vitro Efficacy against Cancer Cell Lines
While direct experimental data for this compound is limited in publicly available literature, we can infer its potential efficacy by examining structurally related 1,3-oxazole-4-carboxylate derivatives. A study on 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates provides valuable insights into their anticancer activity against the NCI-60 panel of human cancer cell lines.[6][7]
Data Summary: Anticancer Activity of a Lead 5-Sulfonyl-1,3-Oxazole-4-Carboxylate Derivative
The following table summarizes the in vitro anticancer activity of a representative and highly potent derivative from a published study, Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate, against selected cancer cell lines.[6][7] For comparison, representative IC₅₀ values for the standard chemotherapeutic agent, Doxorubicin, are also included.
| Compound | Cancer Cell Line | Cell Line Origin | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (for comparison) |
| Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate[7] | CCRF-CEM | Leukemia | 1.21 | 3.12 | 8.13 | ~0.02 - 0.2 |
| COLO 205 | Colon Cancer | < 0.01 | 0.03 | 0.11 | ~0.05 - 0.5 | |
| MALME-3M | Melanoma | 0.02 | 0.09 | 0.35 | ~0.01 - 0.1 | |
| NCI-H522 | Non-Small Cell Lung Cancer | 1.15 | 14.1 | >100 | ~0.01 - 0.1 | |
| OVCAR-3 | Ovarian Cancer | 1.45 | 15.8 | >100 | ~0.05 - 0.5 | |
| PC-3 | Prostate Cancer | 1.86 | 18.2 | >100 | ~0.1 - 1.0 | |
| ACHN | Renal Cancer | 0.01 | 0.05 | 0.26 | ~0.1 - 1.0 |
GI₅₀: Concentration for 50% growth inhibition. TGI: Concentration for total growth inhibition. LC₅₀: Concentration for 50% cell kill. Data for the oxazole derivative is sourced from a study on 5-sulfonyl-1,3-oxazole-4-carboxylates.[7] Doxorubicin IC₅₀ values are approximate ranges from various literature sources for comparative context.
Interpretation of Efficacy Data:
The data suggests that 5-sulfonyl-1,3-oxazole-4-carboxylate derivatives exhibit potent and selective anticancer activity. The lead compound shows remarkable potency against colon, melanoma, and renal cancer cell lines, with GI₅₀ values in the nanomolar range.[7] This level of activity is comparable to or, in some cases, exceeds that of the established chemotherapeutic agent, Doxorubicin. It is important to note that these are structurally related compounds, and the efficacy of this compound and its direct derivatives would require dedicated experimental validation.
Plausible Mechanisms of Anticancer Action
The anticancer activity of oxazole derivatives is often attributed to their interaction with key cellular targets involved in cell division and survival.[3] Based on molecular docking studies of the aforementioned 5-sulfonyl-1,3-oxazole-4-carboxylate derivatives, two potential mechanisms of action are proposed: inhibition of tubulin polymerization and inhibition of cyclin-dependent kinase 2 (CDK2).[7]
Inhibition of Tubulin Polymerization
Causality: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Many successful anticancer drugs, such as the taxanes and vinca alkaloids, target tubulin.
Caption: Proposed mechanism of tubulin polymerization inhibition.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
Causality: CDKs are a family of protein kinases that regulate the cell cycle. CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.
Caption: Proposed mechanism of CDK2 inhibition.
Experimental Protocols for Efficacy Benchmarking
To enable researchers to validate and expand upon these findings, the following detailed protocol for a standard in vitro cytotoxicity assay is provided.
In Vitro Cytotoxicity Assessment: MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is a reliable and widely used method for evaluating the cytotoxic potential of compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell lines to ~80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Conclusion and Future Directions
The available evidence on structurally related compounds suggests that this compound derivatives represent a promising class of potential anticancer agents. The potent in vitro activity of 5-sulfonyl analogs against a broad range of cancer cell lines, coupled with plausible mechanisms of action involving the inhibition of tubulin polymerization and CDK2, provides a strong rationale for further investigation.
Future research should focus on the following key areas:
-
Direct Efficacy Testing: It is imperative to synthesize this compound and a focused library of its derivatives to directly assess their in vitro cytotoxicity against a panel of cancer cell lines.
-
Mechanism of Action Validation: Experimental validation of the proposed mechanisms, through tubulin polymerization assays and CDK2 kinase assays, is crucial.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the phenyl ring and modifications of the ethyl ester will help in optimizing the potency and selectivity of these compounds.
-
In Vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their antitumor efficacy, pharmacokinetics, and safety profiles.
This guide provides a foundational framework for researchers to benchmark and advance the development of this promising class of oxazole derivatives as next-generation cancer therapeutics.
References
-
Cortés-Cortés, C., et al. (2017). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. Available from: [Link]
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ijrpr. (n.d.). DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. Available from: [Link]
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ResearchGate. (n.d.). Oxazole-Based Compounds As Anticancer Agents | Request PDF. Available from: [Link]
-
Jaitak, V., Kulkarni, S., & Kaur, K. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. Available from: [Link]
-
Pilyo, S. G., et al. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta, 15(2), 13-21. Available from: [Link]
-
ResearchGate. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Available from: [Link]
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A Researcher's Guide to Bridging the Gap: Establishing In-Vitro to In-Vivo Correlation for Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate Activity
For drug development professionals, the journey from a promising in-vitro hit to a clinically effective in-vivo candidate is fraught with challenges. A critical juncture in this path is the establishment of a robust in-vitro to in-vivo correlation (IVIVC), a predictive mathematical model that connects the properties of a drug in a laboratory setting to its performance in a living organism.[1][2] This guide provides a comprehensive framework for researchers and scientists on how to approach the IVIVC for a novel compound, Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate. While specific experimental data for this molecule is not yet publicly available, this document will leverage the well-documented biological activities of the broader oxazole class of compounds to present a predictive comparison and a detailed experimental roadmap.
The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] Our target molecule, this compound, shares this core structure and is posited to exhibit similar biological potential. This guide will, therefore, outline the logical progression from initial in-vitro screening to subsequent in-vivo validation, with a continuous focus on generating data that will support a future IVIVC model.
I. The Foundational Step: Comprehensive In-Vitro Characterization
The initial phase of investigation must rigorously characterize the compound's activity in a controlled laboratory environment. This not only establishes its mechanism of action but also provides the essential in-vitro dissolution and release data that will form one half of the IVIVC relationship.[6]
A. Proposed In-Vitro Anticancer Activity Screening
Given that many oxazole derivatives exhibit cytotoxic effects against cancer cell lines, a primary avenue of investigation should be in oncology.[3][7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Line Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[3]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical In-Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Predicted IC50 (µM) |
| MCF-7 | Breast | 15.5 |
| A549 | Lung | 22.1 |
| HeLa | Cervical | 18.3 |
| HepG2 | Liver | 25.8 |
Note: The IC50 values presented are hypothetical and serve as a placeholder for actual experimental data. They are based on typical potencies observed for other anticancer oxazole derivatives.
B. Proposed In-Vitro Anti-inflammatory Activity Screening
The inhibition of inflammatory pathways is another hallmark of the oxazole family.[8]
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.
-
Compound and Stimulant Addition: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL).
-
Incubation: Incubate for 24 hours.
-
Nitrite Measurement: Determine the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
II. The Crucial Transition: In-Vivo Validation
Positive in-vitro results necessitate validation in a living system. In-vivo studies provide critical pharmacokinetic (PK) and pharmacodynamic (PD) data, which constitute the other half of the IVIVC equation.[9]
A. Proposed In-Vivo Anticancer Efficacy Study
Experimental Protocol: Xenograft Mouse Model
This model involves the transplantation of human cancer cells into immunocompromised mice to evaluate the antitumor efficacy of a compound.
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., MCF-7) into the flank of nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Administer this compound orally or via intraperitoneal injection at various doses. Include a vehicle control group and a positive control group (e.g., Paclitaxel).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
B. Proposed In-Vivo Anti-inflammatory Efficacy Study
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[8]
-
Animal Model: Use Male Wistar rats (150-200 g).[8]
-
Compound Administration: Administer the test compound orally one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the rat's right hind paw.[8]
-
Edema Measurement: Measure the paw volume at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.[8]
III. Forging the Link: Establishing the In-Vitro to In-Vivo Correlation
The ultimate goal is to establish a predictive relationship between the in-vitro data and the in-vivo outcomes. The U.S. Food and Drug Administration (FDA) has provided clear guidance on developing and validating IVIVC models.[10][11]
A. The IVIVC Framework
An IVIVC is defined by the FDA as “a predictive mathematical model describing the relationship between an in-vitro property of a dosage form and an in-vivo response”.[1] Generally, the in-vitro property is the rate or extent of drug dissolution, while the in-vivo response is the plasma drug concentration or the amount of drug absorbed.[2]
B. Levels of Correlation
There are three main levels of IVIVC:
-
Level A Correlation: This is the highest level of correlation and represents a point-to-point relationship between the in-vitro dissolution rate and the in-vivo absorption rate. A Level A correlation is the most sought-after as it can serve as a surrogate for in-vivo bioequivalence studies.[9]
-
Level B Correlation: This level of correlation uses the principles of statistical moment analysis to compare the mean in-vitro dissolution time with the mean in-vivo residence time.[10]
-
Level C Correlation: This is a single-point correlation that relates one dissolution time point (e.g., t50%) to one pharmacokinetic parameter (e.g., AUC or Cmax).
C. Building the IVIVC Model
To develop a Level A IVIVC, the following steps are generally taken:
-
Develop Formulations with Different Release Rates: Create formulations of this compound with slow, medium, and fast release profiles.[10]
-
Obtain In-Vitro Dissolution Profiles: Characterize the dissolution profiles of these formulations.
-
Conduct In-Vivo Pharmacokinetic Studies: Administer these formulations to human subjects and obtain plasma concentration-time profiles.
-
Deconvolution: Use pharmacokinetic modeling (e.g., Wagner-Nelson method) to estimate the in-vivo absorption rate from the plasma concentration data.[10]
-
Correlation: Plot the in-vitro dissolution rate against the in-vivo absorption rate to establish the mathematical relationship.
Table 2: Hypothetical Data for IVIVC of this compound Formulations
| Formulation | In-Vitro T50% (hours) | In-Vivo Cmax (ng/mL) | In-Vivo AUC (ng*h/mL) |
| Fast Release | 0.5 | 850 | 4500 |
| Medium Release | 2.0 | 600 | 5500 |
| Slow Release | 6.0 | 350 | 6000 |
Note: This data is hypothetical and for illustrative purposes only.
IV. Visualizing the Path Forward
Diagram 1: Experimental Workflow for IVIVC Establishment
Caption: Workflow for establishing IVIVC.
Diagram 2: Conceptual IVIVC Correlation Plot
Caption: Idealized Level A IVIVC plot.
V. Conclusion
Establishing a robust in-vitro to in-vivo correlation is a cornerstone of modern drug development, offering the potential to streamline the development process, reduce the need for extensive clinical trials, and ensure product quality.[6][12] For a novel compound like this compound, a systematic approach that begins with comprehensive in-vitro characterization, proceeds to rigorous in-vivo validation, and culminates in the development of a predictive IVIVC model is paramount. While the journey is complex, the insights gained are invaluable for accelerating the delivery of new and effective therapies to patients.
References
-
Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]
-
Hardikar, S., et al. (2014). Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process. Indian Journal of Pharmaceutical Education and Research, 48(4), 68-78. [Link]
-
Pillai, O., & Panchagnula, R. (2001). In vitro-In vivo Correlation: Perspectives on Model Development. Pharmaceutical Technology, 25(4), 52-62. [Link]
-
Catalent Pharma Solutions. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]
-
Al-Tabakha, M. M. (2010). Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies, 17(4), 24-33. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]
-
U.S. Food and Drug Administration. (2018). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations September 1997. [Link]
-
Suarez Sharp, S. (n.d.). FDA's Experience on IVIVC-New Drug Products. [Link]
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Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]
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Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
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Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]
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MySkinRecipes. Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate. [Link]
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Mol-Instincts. ethyl 5-(hydroxy-phenylmethyl)-3-methyl-1,2-oxazole-4-carboxylate. [Link]
-
Wang, X., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]
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Hranjec, M., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]
-
Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 163-171. [Link]
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A Head-to-Head Comparison of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate with Other Biologically Active Heterocyclic Scaffolds
A Technical Guide for Drug Discovery Professionals
Abstract
The oxazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and synthetic compounds with a vast array of biological activities.[1][2] This guide provides a detailed comparative analysis of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate , a representative 4,5-disubstituted oxazole, against other prominent five-membered heterocyclic compounds, including derivatives of thiazole, imidazole, isoxazole, and oxadiazole. We will dissect their synthetic accessibility, compare their performance in key biological assays, and elucidate the critical structure-activity relationships (SAR) that govern their efficacy. This document is intended to serve as a practical resource for researchers and drug development professionals, providing not only comparative data but also the underlying scientific rationale and detailed experimental protocols to guide future discovery efforts.
Introduction: The Significance of the Oxazole Core
Heterocyclic compounds form the bedrock of modern pharmacology. Among them, the oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—is a recurring motif in a multitude of clinically relevant molecules.[3][4] Its unique electronic configuration, planarity, and capacity for hydrogen bonding allow it to function as a versatile bioisostere for amide or ester functionalities, enabling favorable interactions with a wide range of biological targets.[2][5]
The subject of our focus, This compound (CAS: 391248-24-1), embodies key pharmacophoric features:
-
A 4,5-disubstituted oxazole core: This substitution pattern is a known driver of potent biological activity, particularly in the realm of oncology.[6]
-
A C5 4-hydroxyphenyl group: The phenolic moiety is a classic hydrogen bond donor and acceptor, critical for anchoring the molecule within enzyme active sites or receptor pockets.
-
A C4 ethyl carboxylate group: This feature influences the molecule's polarity, solubility, and metabolic stability, while also providing a key point for hydrogen bond acceptance.[7]
To contextualize its potential, we will compare it against representative compounds from other key heterocyclic classes: thiazoles, imidazoles, isoxazoles, and oxadiazoles. These were chosen for their structural similarity and overlapping spectrum of biological activities, providing a robust basis for a head-to-head comparison.
Comparative Synthesis Methodologies
The accessibility of a chemical scaffold is a critical consideration in drug development. An efficient, scalable synthesis is paramount. Here, we compare the synthetic routes to these core heterocyclic systems.
Synthesis of this compound
The construction of the 4,5-disubstituted oxazole core is commonly achieved through condensation and cyclization reactions. A representative route to the title compound involves the reaction of ethyl 2-chloro-3-oxo-3-(4-hydroxyphenyl)propanoate with an amide, followed by cyclization. A more general and widely used approach is the Robinson-Gabriel synthesis , which involves the cyclization of an α-acylamino ketone.
Conceptual Workflow: The synthesis logic often relies on forming the C4-C5 bond and the O1-C2 bond in the final cyclization step. The choice of starting materials dictates the final substitution pattern.
Caption: Generalized synthetic workflows for key heterocyclic cores.
Synthesis of Comparator Heterocycles
-
Thiazoles: The most common route is the Hantzsch thiazole synthesis , which involves the condensation of an α-haloketone with a thioamide. This method is highly versatile and allows for a wide range of substituents at positions 2, 4, and 5.
-
Imidazoles: The Debus-Radziszewski synthesis provides a classic route, condensing a dicarbonyl compound, an aldehyde, and ammonia. This allows for substitution at positions 2, 4, and 5. The N-1 position can be substituted by using a primary amine instead of ammonia.[8]
-
Isoxazoles: A primary method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene, or by the condensation of a hydroxylamine with a 1,3-dicarbonyl compound.[9]
-
Oxadiazoles: 1,2,4-oxadiazoles are typically synthesized from an amidoxime and an acylating agent.[10][11] 1,3,4-oxadiazoles are often formed by the cyclization of diacylhydrazines.[12]
Expert Insight: While all these scaffolds are readily accessible, the Hantzsch and Robinson-Gabriel syntheses for thiazoles and oxazoles, respectively, are particularly robust and high-yielding for creating diverse libraries. The synthesis of specific oxadiazole and isoxazole isomers can sometimes require more specialized starting materials or reaction conditions.
Head-to-Head Comparison of Biological Activities
We will now compare the performance of our lead oxazole compound with representative examples from the comparator classes in three key therapeutic areas: oncology, inflammation, and infectious diseases.
Anticancer Activity
Oxazole derivatives have emerged as a highly promising class of anticancer agents, with mechanisms including tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis.[6][13]
Mechanistic Target - Tubulin Polymerization: Many 4,5-disubstituted oxazoles and related heterocycles function as cis-constrained analogues of Combretastatin A-4 (CA-4), a potent natural antitubulin agent.[6] They bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Oxazole | Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate | Leukemia (SR) | 0.011 (GI50) | [7][14] |
| Oxazole | 2-Methyl-4-(3',4',5'-trimethoxyphenyl)-5-(2''-naphthyl)oxazole | Colon (HT-29) | 0.007 (IC50) | [6] |
| Imidazole | Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | Cervical (HeLa) | 0.737 (IC50) | [8] |
| Isoxazole | Isoxazole-Curcumin Analog | Breast (MCF-7) | 1.1 (IC50) | [15] |
| Thiazole | 2-Chloro-6-phenylimidazo[2,1-b]thiazole | Tuberculosis Screen | Active | [16] |
Analysis: The data clearly indicates that the oxazole scaffold, particularly with the 4,5-disubstitution pattern, can produce exceptionally potent anticancer agents, with activities in the nanomolar range.[6] The methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate is a close analog of our lead compound and shows a potent growth inhibition (GI50) of 11 nM against the SR leukemia cell line.[7][14] While the representative imidazole and isoxazole compounds also show activity, they are orders of magnitude less potent in these specific examples.[8][15] The phenolic hydroxyl on our lead compound, this compound, is a key feature for interaction with the tubulin binding site, suggesting it is a strong candidate for potent antiproliferative activity.
Anti-inflammatory Activity
Chronic inflammation is implicated in a host of diseases.[13] Heterocyclic compounds often exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating signaling pathways like NF-κB.[17][18]
Mechanistic Target - NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Inhibition of this pathway prevents the transcription of pro-inflammatory cytokines like TNF-α and IL-6.
Caption: Inhibition of the canonical NF-κB inflammatory pathway by oxazoles.[13]
| Compound Class | Representative Compound | Assay | % Inhibition / IC50 | Reference |
| Oxazole | Naphthoxazole derivative (5b) | LOX Inhibition | IC50 ≈ 25 µM | [17] |
| Oxadiazole | 5-(Aryl)-1,3,4-oxadiazole (Ox-6f) | Carrageenan Paw Edema | 79.8% Inhibition | [12] |
| Thiazolidinone | Biphenyl-4-carboxylic acid derivative | Carrageenan Paw Edema | Significant Activity | [19] |
| Triazoloquinoxaline | Derivative (6p) | NO release in RAW264.7 | Potent Inhibition | [18] |
Analysis: The oxazole scaffold is a component of the well-known NSAID, Oxaprozin, highlighting its clinical relevance in inflammation.[20] The representative naphthoxazole shows direct enzyme inhibition of LOX.[17] However, recent studies on 1,3,4-oxadiazoles and other nitrogen-rich heterocycles demonstrate very potent in vivo anti-inflammatory activity, as seen in the carrageenan-induced paw edema model.[12][19] The 4-hydroxyphenyl group on our lead compound is significant, as phenolic compounds are well-known for their antioxidant and anti-inflammatory properties, suggesting a high potential for activity.
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Heterocyclic compounds have historically been a rich source of antibiotics.[1][20]
Mechanistic Target - Microbial Cellular Processes: The antimicrobial action of oxazoles is often attributed to the disruption of essential microbial processes, such as cell wall synthesis, membrane integrity, or nucleic acid synthesis.[13]
| Compound Class | Representative Compound | Organism | MIC (µg/mL) | Reference |
| Oxazole | Multi-substituted oxazole | E. coli | Good Activity | [1] |
| Oxazole | Oxazole derivative (22a) | S. aureus | Active | [1] |
| Thiazole | Thiazole derivative | Various bacteria | Significant Effect | [16] |
| Isoxazole-amide | Isoxazole derivative (I-1-5) | F. graminearum | 32-58% Inhibition | [9] |
Analysis: Oxazole derivatives have demonstrated broad-spectrum antimicrobial activity.[1][20] The substitution pattern plays a pivotal role in determining the potency and spectrum.[21] The comparators, particularly thiazoles and isoxazoles, are also well-established antimicrobial scaffolds.[9][16] The structure of this compound, with its potential for hydrogen bonding and moderate lipophilicity, fits the profile of a promising lead for antimicrobial drug discovery.
Structure-Activity Relationship (SAR) Insights
Synthesizing the data, we can derive key SAR insights that underscore the potential of this compound.
Caption: Key pharmacophoric features and SAR for 4,5-disubstituted oxazoles.
-
The C5 Aryl Ring is Dominant: Across multiple studies, the nature of the substituent at the C5 position has the most profound impact on biological activity, especially for antitubulin agents.[6] The 4-hydroxyphenyl group is a highly effective feature, though other substitutions like the 3,4,5-trimethoxyphenyl group are also known to confer high potency.
-
The C4 Carboxylate is a Modulator: The ethyl carboxylate at C4 is a key modulator of physicochemical properties. Hydrolysis to the corresponding carboxylic acid could alter the activity profile and pharmacokinetics. Conversion to various amides is a common strategy to explore new interactions with the biological target and improve metabolic stability.
-
The Oxazole Core as a Scaffold: The oxazole ring itself acts as a rigid, planar scaffold that correctly orients the critical C4 and C5 substituents. Its oxygen atom can participate in hydrogen bonding, a feature that distinguishes it from the analogous thiazole (with sulfur) or imidazole (with an N-H group). This difference in heteroatom composition directly impacts the compound's binding energetics and ADME properties.[3][22]
Key Experimental Protocols
To ensure the reproducibility and validation of the claims made in this guide, we provide standardized protocols for key biological assays.
Protocol: MTT Assay for In Vitro Anticancer Activity
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory)
Principle: This is a standard model for evaluating acute anti-inflammatory activity. Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.[12]
Methodology:
-
Animal Acclimatization: Use Wistar rats (150-200 g) and allow them to acclimatize for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Compound Administration: Divide the animals into groups (n=6). Administer the test compounds (e.g., at 10 mg/kg) orally or intraperitoneally. The control group receives the vehicle, and the positive control group receives a standard drug like Indomethacin or Ibuprofen (10 mg/kg).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal. Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average edema in the control group and V_t is the average edema in the treated group.
Conclusion and Future Perspectives
This guide has systematically compared this compound with other key heterocyclic scaffolds. The analysis reveals that the 4,5-disubstituted oxazole core is a highly privileged structure, particularly for developing potent anticancer agents, with activities often reaching the nanomolar range.[6][7] The specific combination of a C5-hydroxyphenyl group and a C4-ester in our lead compound provides a compelling starting point for drug discovery, leveraging critical hydrogen bonding interactions and tunable physicochemical properties.
While comparator scaffolds like oxadiazoles and thiazoles also show potent activities, especially in the anti-inflammatory and antimicrobial arenas, the oxazole core demonstrates exceptional versatility and potency in oncology.
Future Directions:
-
Lead Optimization: The ethyl ester of the title compound can be converted to a library of amides to improve metabolic stability and explore new binding interactions. The hydroxyl group on the phenyl ring can be modified to ethers or other functionalities to probe its role as a hydrogen bond donor versus acceptor.
-
Mechanistic Elucidation: For promising compounds, detailed mechanistic studies beyond initial screening are crucial. This includes kinase profiling, cell cycle analysis, and investigation of apoptotic pathways.
-
In Vivo Efficacy: Compounds showing high in vitro potency must be advanced to in vivo models of cancer or inflammation to assess their true therapeutic potential, pharmacokinetics, and safety profiles.
By leveraging the foundational knowledge of structure-activity relationships and robust experimental validation, scaffolds like this compound will continue to be a fertile ground for the discovery of next-generation therapeutics.
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A Senior Application Scientist's Guide to Verifying the Purity of Synthesized Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
Introduction: The Imperative of Purity in Drug Discovery
In the landscape of drug development and medicinal chemistry, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable research. For novel heterocyclic compounds like Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate—a molecule of interest due to the prevalence of the oxazole core in pharmacologically active agents—rigorous purity verification is paramount.[1] An impure sample can lead to erroneous structure-activity relationship (SAR) data, misleading biological assay results, and unforeseen toxicity, ultimately wasting significant time and resources.
This guide provides an in-depth, multi-faceted strategy for confirming the purity of synthesized this compound (Molecular Formula: C₁₂H₁₁NO₄, Molecular Weight: 233.22 g/mol ).[2][3] We will move beyond a simple checklist of techniques, instead focusing on an orthogonal approach where each method provides a unique and complementary piece of the puzzle. This self-validating workflow is designed to instill confidence in your material, ensuring that the compound you carry forward is indeed the compound you intended to synthesize.
Understanding Potential Impurities: A Synthesis-Forward Approach
Before diving into analysis, we must consider the synthesis. While various synthetic routes exist, a common approach to building such an oxazole ring might involve the condensation and cyclization of a substituted α-amino ketone with an acylating agent or the oxidation of a corresponding oxazoline. Potential impurities, therefore, often include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Reaction Intermediates: Incompletely cyclized or oxidized species.
-
Side-Products: Compounds formed from competing reaction pathways.
-
Isomers: Structural isomers, such as the corresponding isoxazole, can be difficult to separate and detect.[4]
-
Residual Solvents & Reagents: Solvents or catalysts carried over from the reaction and workup.
A robust purity verification strategy must be capable of detecting and differentiating all these potential contaminants.
The Analytical Workflow: An Orthogonal Strategy
No single analytical technique can definitively establish purity.[5][6] We advocate for an orthogonal approach, using multiple methods with different separation and detection principles. This ensures that an impurity missed by one technique is caught by another.
Caption: Orthogonal workflow for purity verification of synthesized compounds.
Thin-Layer Chromatography (TLC): The Rapid Preliminary Check
TLC is an indispensable first-pass technique in synthetic chemistry due to its speed, low cost, and simplicity.[7][8] It serves as an excellent qualitative indicator of sample complexity and reaction progress.[9]
Causality: The principle of TLC is based on the differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (solvent system).[10][11] Compounds with higher affinity for the stationary phase travel shorter distances up the plate, resulting in lower Retention Factor (Rf) values. The presence of multiple spots strongly indicates an impure sample.[8]
Experimental Protocol for TLC
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.
-
Sample Spotting: Dissolve a small amount of your dry product in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the solution onto the baseline. Also, spot the starting materials on separate lanes for comparison. A "co-spot" lane, containing both the product and starting material, is highly recommended to aid in identification.[8]
-
Developing the Plate: Place a small amount of the chosen mobile phase (e.g., a 7:3 mixture of Hexane:Ethyl Acetate) into a developing chamber. The solvent level must be below the baseline on the TLC plate.[10] Place the plate in the chamber and cover it.
-
Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm), as the aromatic rings in the target molecule will absorb UV light.[9][10] Circle the visible spots with a pencil.
Interpretation: A pure compound should ideally show a single, well-defined spot.[12] The presence of additional spots signifies impurities. If a spot in the product lane has the same Rf value as a starting material, it indicates incomplete reaction.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
For a precise quantitative assessment, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard.[7] It offers high resolution, sensitivity, and reproducibility, making it suitable for determining the purity percentage of the main component.[13][14]
Causality: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase.[15] Polar compounds elute first, while nonpolar compounds are retained longer on the column. By measuring the area of each peak in the chromatogram, we can calculate the relative percentage of each component.
Experimental Protocol for RP-HPLC
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A gradient is often effective.
-
Solvent A: Water with 0.1% Formic Acid (for better peak shape and MS compatibility).[15]
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Program: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) or UV detector set at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis scan, likely around 235-280 nm).
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (or a compatible solvent like methanol) at approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A high-purity sample (typically >95% for research purposes) will show one major peak with minimal or no other peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation
While chromatography indicates the number of components, it doesn't confirm their identity. NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic compounds.[1][16] It provides detailed information about the chemical structure, connectivity, and environment of atoms within the molecule.[17]
Causality: NMR exploits the magnetic properties of atomic nuclei.[16] In a magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides a "fingerprint" of the molecule's structure. Impurities will present as additional, unexpected peaks that do not correspond to the target structure.
Experimental Protocol for NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.[1]
-
Data Acquisition: Acquire both ¹H NMR and ¹³C NMR spectra. Modern spectrometers can also perform 2D experiments (like COSY and HMBC) if the structure is ambiguous, though this is often unnecessary for routine purity checks of a known compound.[7]
-
Data Processing: Process the spectra, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
Expected Spectral Features for this compound:
-
¹H NMR:
-
Aromatic protons of the hydroxyphenyl ring (typically δ 6.8-7.8 ppm), showing characteristic splitting patterns (e.g., two doublets for a para-substituted ring).
-
A singlet for the oxazole ring proton (H-2), likely in the downfield region (δ 8.0-8.5 ppm).[1][18]
-
A quartet and a triplet for the ethyl ester group (-OCH₂CH₃), typically around δ 4.3 and δ 1.3 ppm, respectively.
-
A broad singlet for the phenolic hydroxyl (-OH) proton, whose chemical shift is concentration and solvent dependent.
-
-
¹³C NMR:
-
Distinct signals for the carbonyl carbon of the ester (δ ~160-170 ppm), the carbons of the oxazole ring, and the carbons of the hydroxyphenyl ring.
-
Interpretation: The presence of peaks that cannot be assigned to the target molecule, residual solvent, or known impurities (like grease) is a clear indication of impurity. Integration of the proton signals can also be used for quantitative analysis (qNMR), though HPLC is more common for this purpose.
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry provides the exact molecular weight of a compound, serving as a final check on its identity.[16] When coupled with a liquid chromatography system (LC-MS), it becomes an incredibly powerful tool for separating and identifying components in a mixture.[6]
Causality: MS ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio.[16] The detection of a molecular ion peak ([M+H]⁺ or [M-H]⁻) that corresponds to the calculated molecular weight of the target compound provides strong evidence of its presence.
Experimental Protocol for LC-MS
-
LC Method: The HPLC method described above can be directly coupled to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) is common for polar molecules like the target compound.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Mode: Run in both positive and negative ion modes to ensure detection. For this compound, the expected ions would be [M+H]⁺ at m/z 234.07 and [M-H]⁻ at m/z 232.06.
Interpretation: The base peak in the mass spectrum corresponding to the main peak in the chromatogram should match the expected molecular weight of this compound. The MS data for other peaks in the chromatogram can help in identifying the impurities.
Comparison of Purity Verification Techniques
| Technique | Principle | Information Provided | Nature | Strengths | Limitations |
| TLC | Differential Partitioning | Number of components, Rf values | Qualitative | Fast, inexpensive, simple setup, good for reaction monitoring.[8][9][12] | Low resolution, not quantitative, can be affected by humidity/temperature.[9] |
| HPLC | Differential Partitioning | Retention time, peak area, quantitative purity | Quantitative | High resolution, high sensitivity, highly reproducible, automated.[7][13] | More expensive, requires specific instrumentation and method development. |
| NMR | Nuclear Magnetic Resonance | Unambiguous structure, functional groups, atom connectivity | Structural | Definitive structural information, can detect a wide range of impurities.[1][16] | Relatively low sensitivity, requires larger sample amounts, expensive equipment.[6] |
| MS | Mass-to-Charge Ratio | Molecular weight, elemental formula (with HRMS), fragmentation pattern | Structural | Extremely sensitive, confirms molecular identity, can identify unknowns when coupled with LC.[16] | Does not easily distinguish isomers without fragmentation analysis, ionization can be variable. |
Conclusion
Verifying the purity of a synthesized compound like this compound is a critical, multi-step process that underpins the integrity of subsequent research. A cursory check is insufficient. By employing an orthogonal workflow—beginning with a rapid TLC screen, followed by quantitative HPLC analysis, and confirmed with structural data from NMR and MS—researchers can establish a robust, self-validating system. This methodical approach provides the highest degree of confidence that the material in the vial is precisely what is needed for advancing the frontiers of science and drug development.
References
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-
2.3B: Uses of TLC - Chemistry LibreTexts. (2022, April 18). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
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Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder. Retrieved January 7, 2026, from [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27). Research and Reviews. Retrieved January 7, 2026, from [Link]
-
EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). McGill University. Retrieved January 7, 2026, from [Link]
-
Thin-Layer Chromatography | TLC - EAG Laboratories. (n.d.). EAG Laboratories. Retrieved January 7, 2026, from [Link]
-
Separation of Oxazole on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). SIELC Technologies. Retrieved January 7, 2026, from [Link]
-
9: Separation, Purification, and Identification of Organic Compounds - Chemistry LibreTexts. (2021, March 5). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
5.4: TLC- IDENTITY AND PURITY - Chemistry LibreTexts. (2021, June 20). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
What would be the quickest and simplest way to test the purity of a compound after synthesis?. (2013, February 3). ResearchGate. Retrieved January 7, 2026, from [Link]
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How to determine the purity of newly synthesized organic compound?. (2018, October 20). ResearchGate. Retrieved January 7, 2026, from [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 7, 2026, from [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (n.d.). Thieme Connect. Retrieved January 7, 2026, from [Link]
-
(PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - ResearchGate. (2024, June 10). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, June 1). Semantic Scholar. Retrieved January 7, 2026, from [Link]
-
RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product - MedCrave online. (2018, March 19). MedCrave. Retrieved January 7, 2026, from [Link]
- CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents. (n.d.). Google Patents.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate (CAS No. 391248-24-1). As a research chemical, its long-term toxicological and environmental properties may not be fully elucidated. Therefore, adopting a cautious and rigorous disposal protocol is paramount to ensuring the safety of laboratory personnel and protecting the environment. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the scientific rationale behind them to foster a culture of safety and responsibility.
Section 1: Compound Characterization and Hazard Assessment
The molecule contains an oxazole ring, a phenolic hydroxyl group, and an ethyl ester functional group. Oxazole derivatives are a broad class of heterocyclic compounds with diverse biological activities, and as such, should be handled with care.[1][2][3] The absence of comprehensive hazard data necessitates treating this compound as hazardous waste to ensure the highest level of safety.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 391248-24-1 | [5][6] |
| Molecular Formula | C₁₂H₁₁NO₄ | [5][6] |
| Molecular Weight | 233.22 g/mol | [5][6] |
| Synonyms | 5-(4-Hydroxy-phenyl)-oxazole-4-carboxylic acid ethyl ester | [5][7] |
Inferred Potential Hazards: Based on a Safety Data Sheet for a similar compound, Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, we can anticipate the following potential hazards:
-
Harmful if swallowed.[8]
-
Causes skin irritation.[8]
-
Causes serious eye irritation.[8]
-
May cause respiratory irritation.[8]
Therefore, all handling and disposal procedures must be executed with appropriate personal protective equipment and within a controlled environment.
Section 2: Personal Protective Equipment (PPE) and Safety Precautions
Before handling the compound or its waste, ensure the following PPE is worn to minimize exposure risk:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes that could cause serious eye irritation.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or aerosols.[9]
Section 3: Step-by-Step Disposal Protocol
Disposing of this compound requires a systematic approach that adheres to institutional and national regulations, such as those set by the Environmental Protection Agency (EPA).[10] Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash. [11][12]
Step 1: Waste Classification The first step is to classify the waste. Due to the lack of specific hazard data, this compound must be conservatively classified as Hazardous Chemical Waste . This ensures it is handled with the appropriate level of caution throughout the disposal process.
Step 2: Container Selection and Management Proper containment is crucial to prevent leaks and reactions.
-
Material Compatibility: Use a chemically compatible container, typically made of high-density polyethylene (HDPE). Avoid using metal containers, especially if there is any uncertainty about the waste's corrosive properties.[4][13]
-
Container Integrity: The container must be in good condition, free from cracks or damage, and have a secure, leak-proof screw cap.[4][10]
-
Headspace: Do not fill the container to more than 90% capacity to allow for expansion of contents.[13]
-
Closure: Keep the waste container closed at all times except when adding waste.[11]
Step 3: Accurate Waste Labeling Proper labeling is a critical safety and compliance measure. Your institution's Environmental Health & Safety (EH&S) department relies on this information for safe consolidation and disposal.[11] The label must include:
-
The words "Hazardous Waste" .[14]
-
The full chemical name: "this compound" . Avoid using abbreviations or formulas.
-
The accumulation start date (the date the first drop of waste was added to the container).
-
An indication of the hazards (e.g., "Irritant," "Handle with Care").[14]
Step 4: Segregation and Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[4][10][11]
-
Segregation of Incompatibles: Store the waste container away from incompatible materials. Based on general chemical principles and data from similar compounds, this includes segregation from:
Step 5: Arranging for Final Disposal
-
Institutional EH&S: Contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to schedule a pickup of the hazardous waste. Do not transport hazardous waste yourself.[12]
-
Documentation: Maintain accurate records of the waste generated and disposed of, as this is a key component of regulatory compliance.[15]
Section 4: Disposal of Contaminated Materials
Any materials that come into direct contact with this compound are also considered hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, pipette tips, and other disposable labware should be collected in a separate, clearly labeled solid hazardous waste container.
-
Empty Containers: An empty container that held the pure compound must be managed as hazardous waste. Alternatively, it can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[12] The resulting rinsate must be collected and disposed of as liquid hazardous chemical waste.[12] After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines.[12]
Visualization: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
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Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance . ACTenviro. [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
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Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]
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Frequent Questions About Managing Hazardous Waste at Academic Laboratories . US EPA. [Link]
-
ethyl 5-(hydroxy-phenylmethyl)-3-methyl-1,2-oxazole-4-carboxylate . Mol-Instincts. [Link]
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This compound, 96% Purity . Oakwood Chemical. [Link]
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Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate . PubChem. [Link]
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A comprehensive review on biological activities of oxazole derivatives . PMC - NIH. [Link]
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Laboratory waste . KI Staff portal. [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis . PMC - PubMed Central. [Link]
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1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic . Der Pharma Chemica. [Link]
-
5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester . PubChem. [Link]
-
1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study . PubMed. [Link]
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Navigating the Safe Handling of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate: A Guide for Laboratory Professionals
I. Hazard Analysis: A Predictive Approach
The chemical structure of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate incorporates a phenolic hydroxyl group and a substituted oxazole ring. Phenolic compounds are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] Oxazole and its derivatives can also present significant health risks, including irritation to the skin, eyes, and respiratory tract, and may be harmful if swallowed or inhaled.[4][5][6] Therefore, it is prudent to treat this compound as a hazardous substance, assuming it possesses similar toxicological properties.
Anticipated Hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact may cause irritation, redness, or chemical burns.[2][4][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4][6]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[4][6]
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[7]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes or aerosol generation.[2] | To protect the eyes from splashes of the chemical, which could cause serious eye irritation or damage.[4][6] A face shield offers a broader range of protection for the entire face. |
| Hand Protection | Chemically resistant gloves are required. Given the phenolic nature of the compound, neoprene or butyl rubber gloves are recommended for extended contact.[1][2] Double gloving with nitrile gloves may be suitable for incidental contact, but gloves should be changed immediately upon contamination.[2] | To prevent skin contact and absorption. The choice of glove material is crucial for providing an effective barrier against the chemical. |
| Body Protection | A flame-resistant lab coat is essential. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[1][2] Full-length pants and closed-toe shoes must be worn at all times in the laboratory.[2] | To protect the skin on the body and arms from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols.[7] | To prevent the inhalation of the compound, which may cause respiratory irritation.[4][6] |
III. Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
A. Engineering Controls
All work with this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood.[2][5] The fume hood provides critical ventilation to capture and exhaust any vapors, dust, or aerosols that may be generated. Ensure that the fume hood sash is kept at the lowest possible height while maintaining comfortable working access.
B. Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that all necessary PPE is correctly donned. Prepare the workspace within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: If the compound is a solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Dissolving: Add the solvent to the solid in a suitable container within the fume hood. If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
Transfers: Use appropriate tools, such as spatulas for solids and pipettes or syringes for solutions, to transfer the chemical. All transfers should be performed slowly and carefully to avoid splashes.
-
Post-Handling: After handling is complete, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water.
Caption: A streamlined workflow for the safe handling of this compound.
IV. Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
A. Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
B. Spill Response
-
Minor Spill (contained within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Major Spill (outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the contaminated area.
-
V. Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials, including gloves, bench paper, and weigh boats, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All hazardous waste must be disposed of through your institution's EHS-approved waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.[5]
VI. Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following procedures but of fostering a deep-seated culture of safety within the laboratory. By understanding the potential hazards, diligently using appropriate personal protective equipment, adhering to safe handling protocols, and being prepared for emergencies, researchers can confidently work with this compound while protecting themselves and their colleagues. This proactive approach to safety is the cornerstone of responsible and impactful scientific discovery.
VII. References
-
AK Scientific, Inc. (n.d.). 5-Methyl-3-(4-phenylphenyl)-1,2-oxazole-4-carboxylic acid Safety Data Sheet.
-
Apollo Scientific. (n.d.). 5-[4-(Hydroxymethyl)phenyl]-1,3-oxazole Safety Data Sheet.
-
Fisher Scientific. (2010, October 29). Safety Data Sheet - Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.
-
Fisher Scientific. (n.d.). Safety Data Sheet - 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol.
-
PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Safety Data Sheet - Oxazole.
-
Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 4-Ethylphenol.
-
University of Queensland. (n.d.). Working Safely with Phenol Guideline.
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Phenol.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
